Product packaging for Tetrahydrofuran-3,4-diol(Cat. No.:CAS No. 22554-74-1)

Tetrahydrofuran-3,4-diol

Cat. No.: B1268618
CAS No.: 22554-74-1
M. Wt: 104.1 g/mol
InChI Key: SSYDTHANSGMJTP-IMJSIDKUSA-N
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Description

Tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B1268618 Tetrahydrofuran-3,4-diol CAS No. 22554-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolane-3,4-diol
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InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
Source PubChem
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InChI Key

SSYDTHANSGMJTP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID20945207
Record name Oxolane-3,4-diol
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Molecular Weight

104.10 g/mol
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CAS No.

4358-64-9, 22554-74-1, 59727-71-8
Record name cis-Tetrahydrofuran-3,4-diol
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Record name trans-Tetrahydrofuran-3,4-diol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to chiral tetrahydrofuran-3,4-diol, a valuable chiral building block in medicinal chemistry and drug development. The document details key methodologies, including chiral pool synthesis, asymmetric dihydroxylation, and oxidative cyclization, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction

Chiral tetrahydrofuran-3,4-diols are pivotal structural motifs found in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals. The stereocontrolled synthesis of these diols is of paramount importance, and several distinct strategies have been developed to achieve high levels of enantiopurity and diastereoselectivity. This guide will explore three prominent and effective methods for their preparation:

  • Chiral Pool Synthesis from Diethyl Tartrate: Leveraging the inherent chirality of readily available tartaric acid esters.

  • Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran: A reliable method for installing vicinal diols with high enantioselectivity.

  • Oxidative Cyclization of 1,5-Hexadiene: A direct approach to the tetrahydrofuran ring system with concomitant diol formation.

Each of these methodologies offers unique advantages and is suited to different synthetic strategies and available resources.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for chiral this compound often depends on factors such as desired stereoisomer, scalability, cost, and available reagents. The following tables summarize the quantitative data for the key methods discussed in this guide, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1Acetonide Protection2,2-Dimethoxypropane, p-TsOH, Acetone>95>99%N/A
2Reduction to DiolLiAlH4, THF~90>99%N/A
3TosylationTsCl, Pyridine~85>99%N/A
4CyclizationNaH, THF~80>99%>95:5
5DeprotectionDowex 50W-X8, MeOH>90>99%>95:5

Table 2: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

Product StereoisomerReagents and ConditionsYield (%)Enantiomeric Excess (ee)
(3S,4S)-Tetrahydrofuran-3,4-diolAD-mix-α, t-BuOH/H₂O, 0°C85-95>99%
(3R,4R)-Tetrahydrofuran-3,4-diolAD-mix-β, t-BuOH/H₂O, 0°C85-95>99%

Table 3: Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene

ProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
cis-Tetrahydrofuran-3,4-diolRuCl₃·xH₂O, NaIO₄, EtOAc/CH₃CN/H₂O, 0°C to rt60-70>95:5 (cis:trans)

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations described in this guide.

Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate

This multi-step synthesis leverages the C2 symmetry of L-diethyl tartrate to construct the chiral tetrahydrofuran core.

Step 1: Protection of L-Diethyl Tartrate

  • To a solution of L-diethyl tartrate (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected diethyl tartrate.

Step 2: Reduction to the Diol

  • To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the protected diethyl tartrate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite and concentrate the filtrate to yield the diol.

Step 3: Tosylation of the Diol

  • To a solution of the diol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.

  • Stir the reaction at 0°C for 6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.

Step 4: Intramolecular Cyclization

  • To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0°C, add a solution of the ditosylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction to 0°C and quench with water.

  • Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the protected tetrahydrofuran.

Step 5: Deprotection

  • To a solution of the protected tetrahydrofuran (1.0 eq) in methanol, add Dowex 50W-X8 resin.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to afford (3R,4R)-tetrahydrofuran-3,4-diol.

Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

This method provides a direct and highly enantioselective route to either enantiomer of this compound by selecting the appropriate AD-mix formulation.

Procedure for (3S,4S)-Tetrahydrofuran-3,4-diol:

  • To a vigorously stirred mixture of t-butanol (50 mL) and water (50 mL) at 0°C, add AD-mix-α (1.4 g per 1 mmol of olefin).

  • Stir until both layers are clear.

  • Add 2,5-dihydrofuran (1.0 eq).

  • Stir the reaction at 0°C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield (3S,4S)-tetrahydrofuran-3,4-diol.

Note: For the synthesis of (3R,4R)-tetrahydrofuran-3,4-diol, use AD-mix-β following the same procedure.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene

This reaction constructs the tetrahydrofuran ring and installs the diol functionality in a single step from an acyclic precursor.

Procedure:

  • To a vigorously stirred biphasic solution of ethyl acetate (3 mL), acetonitrile (3 mL), and water (1 mL) at 0°C, add 1,5-hexadiene (1.0 eq).

  • Add sodium periodate (NaIO₄, 4.0 eq) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield primarily cis-tetrahydrofuran-3,4-diol.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

G cluster_0 Chiral Pool Synthesis from L-Diethyl Tartrate A L-Diethyl Tartrate B Acetonide Protection A->B 2,2-DMP, p-TsOH C Reduction to Diol B->C LiAlH4 D Tosylation C->D TsCl, Pyridine E Intramolecular Cyclization D->E NaH F Deprotection E->F Acidic Resin G (3R,4R)-Tetrahydrofuran-3,4-diol F->G

Figure 1. Synthetic workflow from L-Diethyl Tartrate.

G cluster_1 Sharpless Asymmetric Dihydroxylation A 2,5-Dihydrofuran B Sharpless AD A->B C (3S,4S)-Tetrahydrofuran-3,4-diol B->C AD-mix-α D (3R,4R)-Tetrahydrofuran-3,4-diol B->D AD-mix-β

Figure 2. Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran.

G cluster_2 Oxidative Cyclization of 1,5-Hexadiene A 1,5-Hexadiene B Oxidative Cyclization A->B RuCl3, NaIO4 C cis-Tetrahydrofuran-3,4-diol B->C

Figure 3. Ruthenium-Catalyzed Oxidative Cyclization.

Conclusion

The synthesis of chiral this compound can be effectively achieved through several distinct and reliable methods. The choice of the optimal route will be dictated by the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and economic considerations. The chiral pool synthesis from diethyl tartrate offers a lengthy but well-established route to a specific enantiomer. The Sharpless asymmetric dihydroxylation provides a highly efficient and direct method to access either enantiomer with excellent enantioselectivity. Finally, the ruthenium-catalyzed oxidative cyclization of 1,5-hexadiene presents a convergent approach to the racemic cis-diol, which can be a suitable precursor for further resolutions or applications where a racemic mixture is acceptable. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.

A Technical Guide to the Stereoselective Synthesis of Tetrahydrofuran-3,4-diols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydrofuran moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals. Specifically, the tetrahydrofuran-3,4-diol core represents a fundamental chiral building block whose stereocontrolled synthesis is of paramount importance. The presence of two adjacent stereocenters (C3 and C4) necessitates precise control over both relative (cis/trans) and absolute stereochemistry. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of tetrahydrofuran-3,4-diols, focusing on asymmetric dihydroxylation, chiral pool-based approaches, and biocatalytic resolutions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers with a comprehensive understanding of the available synthetic methodologies.

Asymmetric Dihydroxylation of 2,5-Dihydrofuran

The most direct and widely employed strategy for synthesizing cis-tetrahydrofuran-3,4-diol is the asymmetric dihydroxylation (AD) of 2,5-dihydrofuran. This method establishes both stereocenters in a single, highly stereocontrolled step. The Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral cinchona alkaloid-derived ligand, is the premier method for this transformation.[1][2]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the cis-diol. Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric co-oxidant (typically K₃Fe(CN)₆), a base, and the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), simplifying the experimental procedure.[1][2][3] The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.[3]

Data Presentation: Asymmetric Dihydroxylation

The efficiency of the Sharpless Asymmetric Dihydroxylation is consistently high for 2,5-dihydrofuran, providing the cis-diol with excellent enantioselectivity.

Catalyst SystemSubstrateCo-oxidantYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e., %)
OsO₄, (DHQD)₂PHAL (AD-mix-β)2,5-DihydrofuranK₃Fe(CN)₆ / K₂CO₃>95>20:1>98
OsO₄, (DHQ)₂PHAL (AD-mix-α)2,5-DihydrofuranK₃Fe(CN)₆ / K₂CO₃>95>20:1>98
OsO₄, (DHQD)₂PHALNaOCl (Bleach)~96>20:191

Data compiled from principles of the Sharpless AD reaction and representative examples.[2][4][5][6]

Experimental Protocol: Osmium-Catalyzed Dihydroxylation using Bleach

This protocol is adapted from a general and practical procedure for the dihydroxylation of olefins using sodium hypochlorite (bleach) as an inexpensive and readily available terminal oxidant.[5][7]

Materials:

  • 2,5-Dihydrofuran

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQD)₂PHAL (chiral ligand)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol

  • Water

  • Commercial bleach (e.g., ~5% NaOCl solution)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • A 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer is charged with a buffer solution prepared from K₂CO₃ (3.9 g) in water (50 mL). The pH should be adjusted to ~12.7.

  • tert-Butanol (50 mL) is added to the aqueous buffer solution.

  • Potassium osmate(VI) dihydrate (8.8 mg, 0.024 mmol, 0.1 mol%) and the chiral ligand (DHQD)₂PHAL (93 mg, 0.12 mmol, 0.5 mol%) are added and the mixture is stirred until the solids dissolve.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • 2,5-Dihydrofuran (1.68 g, 24 mmol) is added in one portion.

  • Commercial bleach (50 mL, ~30 mmol) is added slowly over 2-3 hours via a syringe pump, maintaining the internal temperature at 0 °C.

  • The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched by the addition of sodium sulfite (5 g).

  • The mixture is stirred for an additional 30 minutes, allowing the color to fade from dark brown to a lighter shade.

  • The aqueous layer is saturated with NaCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude diol.

  • The product can be purified by flash chromatography or recrystallization to afford the enantiomerically pure cis-tetrahydrofuran-3,4-diol.

Visualization: Asymmetric Dihydroxylation Workflow

chiral_pool_logic start Diethyl L-Tartrate (Chiral Pool) step1 1. Protection (Acetonide) 2. Reduction (LiAlH₄) start->step1 step2 3. Ditosylation (TsCl) step1->step2 step3 4. Intramolecular Cyclization (NaH) step2->step3 step4 5. Deprotection (H₃O⁺) step3->step4 end (3R,4R)-Tetrahydrofuran-3,4-diol step4->end kinetic_resolution cluster_0 Enzymatic Acylation (e.g., Lipase, Vinyl Acetate) start Racemic (±)-cis-diol R_diol (3R,4R)-diol S_diol (3S,4S)-diol R_unreacted (3R,4R)-diol (unreacted) R_diol->R_unreacted Slow Reaction (k_slow) S_acetate (3S,4S)-monoacetate S_diol->S_acetate Fast Reaction (k_fast) sep Chromatographic Separation S_acetate->sep R_unreacted->sep

References

A Technical Guide to the Synthesis of Tetrahydrofuran-3,4-diol from Renewable Resources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical manufacturing has spurred significant research into the conversion of renewable biomass into valuable platform chemicals. Tetrahydrofuran-3,4-diol, a versatile chiral building block, is a key target in this endeavor due to its applications in pharmaceuticals and fine chemicals. This guide provides an in-depth overview of the primary synthetic routes to this compound from renewable feedstocks, focusing on detailed experimental protocols, quantitative data, and process workflows.

Synthesis from Erythritol via Acid-Catalyzed Dehydration

Erythritol, a four-carbon sugar alcohol, is a readily available renewable feedstock, commercially produced through the fermentation of carbohydrates like glucose and sucrose.[1][2][3] The most direct and established method for synthesizing cis-3,4-dihydroxytetrahydrofuran (also known as 1,4-anhydroerythritol) is the acid-catalyzed intramolecular dehydration of erythritol.[1][2][3]

This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group and subsequent loss of a water molecule to form the cyclic ether. Strong Brønsted acids, including mineral acids and ion-exchange resins, are effective catalysts for this transformation.[1]

G Erythritol Erythritol Protonation Protonation of -OH group Erythritol->Protonation H+ (Acid Catalyst) Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Loss of Water Cyclization->Dehydration Product This compound Dehydration->Product

Figure 1: Reaction pathway for the acid-catalyzed dehydration of erythritol.
CatalystTemperature (°C)SolventReaction Time (h)Conversion (%)Yield (%)Reference
Sulfuric Acid (22% aq.)100WaterContinuous-~80 (in distillate)[4]
Amberlyst® 15130Toluene6>9590Org. Process Res. Dev. 2006, 10, 934-936
Formic Acid100None24-78Chem. Commun., 2009, 3357-3359

This protocol is adapted from the procedure described by Childers et al. in Organic Process Research & Development (2006).

Materials:

  • Erythritol

  • Amberlyst® 15 ion-exchange resin

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • A mixture of erythritol (1.0 eq) and Amberlyst® 15 resin (0.25 g/g of erythritol) in toluene (10 mL/g of erythritol) is charged into a reaction flask equipped with a Dean-Stark trap.

  • The reaction mixture is heated to reflux (approximately 130°C) with vigorous stirring.

  • Water is removed azeotropically and collected in the Dean-Stark trap.

  • The reaction is monitored by a suitable method (e.g., TLC, GC) until the starting material is consumed (typically 6 hours).

  • Upon completion, the mixture is cooled to room temperature.

  • The Amberlyst® 15 resin is removed by filtration and washed with a suitable solvent (e.g., methanol).

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 1,4-anhydroerythritol can be purified by distillation or recrystallization.

Synthesis from Pentoses via a Hydrazone-Based Strategy

Pentoses, such as L-arabinose and D-xylose, are abundant hemicellulose-derived sugars that can be utilized as renewable starting materials for chiral tetrahydrofurans. A notable strategy involves a protective group-free synthesis that proceeds through a hydrazone intermediate.[5] This method allows for the selective dehydration and cyclization of the pentose to form a functionalized tetrahydrofuran.[5]

The process begins with the formation of a hydrazone from the pentose, which then undergoes an acid-catalyzed intramolecular cyclization. This approach has been successfully applied to various pentoses and even deoxy sugars.[5]

G Pentose Pentose (e.g., L-Arabinose) HydrazoneFormation Hydrazone Formation Pentose->HydrazoneFormation N,N-dimethylhydrazine, Amberlyst® 15, MeOH Hydrazone Hydrazone Intermediate HydrazoneFormation->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization TFA, MeOH, 40°C THF_Hydrazone Tetrahydrofuran Hydrazone Cyclization->THF_Hydrazone Hydrolysis Hydrolysis THF_Hydrazone->Hydrolysis Amberlyst® 15, H2O Product Functionalized Tetrahydrofuran Hydrolysis->Product

Figure 2: Experimental workflow for the synthesis of a functionalized tetrahydrofuran from a pentose.
Starting PentoseHydrazone Yield (%)THF Hydrazone Yield (%) (over 2 steps)Diastereomeric Ratio (anti:syn)Reference
L-Arabinose996775:25[5]
D-Xylose-6155:45[5]
L-Xylose-6155:45[5]
L-Rhamnose-6960:40[5]

This protocol is based on the work of Al-Zoubi et al. in Org. Biomol. Chem. (2017).[5]

Step 1: Hydrazone Formation

  • To a solution of L-arabinose (1.0 eq) in methanol, add N,N-dimethylhydrazine (1.2 eq) and Amberlyst® 15 acidic resin.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to Tetrahydrofuran Hydrazone

  • Dissolve the crude hydrazone from Step 1 in methanol (0.5 M).

  • Add trifluoroacetic acid (TFA, 20 mol%) to the solution.

  • Stir the reaction mixture at 40°C for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexane:acetone) to yield the tetrahydrofuran hydrazone as a mixture of diastereoisomers.

Step 3: Hydrolysis to Tetrahydrofuran Diol

  • The resulting tetrahydrofuran hydrazone can be hydrolyzed to the corresponding diol. For example, treatment with Amberlyst® 15 acidic resin in water at room temperature can effectively cleave the hydrazone to reveal the hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde.[5] Subsequent reduction (e.g., with NaBH₄) would yield the diol.

Synthesis from Unprotected Carbohydrates via Wittig Reaction and Cyclization

A more general approach for the synthesis of 3,4-dihydroxytetrahydrofurans involves a protective group-free Wittig reaction on an unprotected carbohydrate, followed by an acid-catalyzed intramolecular cyclization.[6] This methodology provides a route to highly functionalized tetrahydrofuran derivatives from readily available sugars.

The key steps involve the olefination of the carbohydrate's open-chain aldehyde form, which extends the carbon chain, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.

G Carbohydrate Unprotected Carbohydrate (e.g., D-Xylose) Wittig Protective Group-Free Wittig Reaction Carbohydrate->Wittig Phosphonium ylide Olefin Unsaturated Polyol Intermediate Wittig->Olefin Cyclization Acid-Catalyzed Intramolecular Cyclization Olefin->Cyclization Lewis or Brønsted Acid Product 3,4-Dihydroxytetrahydrofuran Cyclization->Product

Figure 3: Logical relationship for the synthesis of 3,4-dihydroxytetrahydrofurans from unprotected carbohydrates.
Wittig ReagentCyclization CatalystOverall Yield (%)Reference
Ph₃P=CHCO₂EtIn(OTf)₃45[6]

This protocol is conceptualized from the research by van Kalkeren et al. in Carbohydrate Research (2012), which details the synthesis of a precursor to sphydrofuran.[6]

Step 1: Wittig Olefination

  • A solution of D-xylose (1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent).

  • The Wittig reagent, for example, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is added to the solution.

  • The reaction is stirred at a controlled temperature until the olefination is complete, forming the unsaturated polyol intermediate.

Step 2: Intramolecular Cyclization

  • To the solution containing the crude product from Step 1, a Lewis acid catalyst such as indium(III) trifluoromethanesulfonate (In(OTf)₃) is added.

  • The mixture is stirred, and the progress of the cyclization is monitored.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The final 3,4-dihydroxytetrahydrofuran derivative is purified using column chromatography.

This guide highlights the significant progress made in converting renewable resources into the valuable chemical intermediate, this compound. The methodologies presented offer viable pathways for the sustainable production of this important chiral building block. Further research and process optimization are expected to enhance the efficiency and economic viability of these bio-based synthetic routes.

References

Enantioselective Synthesis of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran, a valuable chiral building block in medicinal and synthetic chemistry. The primary focus is on two robust strategies: the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran and the chemoenzymatic kinetic resolution of a racemic precursor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical pathways and workflows.

Introduction

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. The stereochemical configuration of substituents on the tetrahydrofuran ring is often critical for their biological function. Specifically, enantiomerically pure cis-3,4-dihydroxytetrahydrofuran serves as a key chiral precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The development of efficient and highly selective methods to access both enantiomers of this diol is therefore of significant interest.

This guide will detail the two predominant and highly effective strategies for achieving this enantioselective synthesis:

  • Sharpless Asymmetric Dihydroxylation (AD): A powerful and widely used method for the direct conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity. The use of commercially available reagent mixtures, AD-mix-α and AD-mix-β, makes this a practical and reliable approach.[1][2][3][4]

  • Chemoenzymatic Kinetic Resolution: This strategy employs enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high optical purity. This method is lauded for its high selectivity and environmentally benign reaction conditions.[5][6]

Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

The Sharpless Asymmetric Dihydroxylation allows for the direct, enantioselective conversion of 2,5-dihydrofuran to the corresponding cis-3,4-dihydroxytetrahydrofuran. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The choice of ligand dictates which face of the olefin is hydroxylated, providing access to either the (3R,4R) or (3S,4S) enantiomer.[1][2][3][4]

The commercially available "AD-mix" reagents contain the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[1][2]

Reaction Mechanism and Stereochemical Control

The catalytic cycle of the Sharpless AD is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene (2,5-dihydrofuran) to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the active osmium(VIII) catalyst, allowing the catalytic cycle to continue.[4]

The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a binding pocket that favors the approach of the olefin from a specific face.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, typically delivers the hydroxyl groups to the "alpha" face of the olefin when drawn in a standard orientation.

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "beta" face.

Sharpless_AD_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2,5-Dihydrofuran 2,5-Dihydrofuran Reaction_Vessel Reaction at 0 °C to rt 2,5-Dihydrofuran->Reaction_Vessel AD-mix AD-mix-α or AD-mix-β AD-mix->Reaction_Vessel Solvent t-BuOH/H₂O Solvent->Reaction_Vessel Quench Quench with Na₂SO₃ Reaction_Vessel->Quench Reaction Mixture Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product_Diol Enantiopure cis-3,4-Dihydroxytetrahydrofuran Purification->Product_Diol

Figure 1: General experimental workflow for the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran.

Experimental Protocols

2.2.1. Synthesis of (3R,4R)-tetrahydrofuran-3,4-diol using AD-mix-β

A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is stirred and cooled to 0 °C in an ice bath. AD-mix-β (14.0 g) is added in one portion, and the mixture is stirred until the solids are dissolved, resulting in a yellow-orange solution. Methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10 mmol) is then added. The mixture is stirred for a further 5 minutes. 2,5-dihydrofuran (7.0 g, 100 mmol) is added dropwise to the vigorously stirred solution at 0 °C. The reaction mixture is stirred at 0 °C for 24 hours. The reaction is quenched by the addition of solid sodium sulfite (15 g). The mixture is stirred for 1 hour at room temperature. Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 2 M aqueous KOH (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes 1:1 to 100% ethyl acetate) to afford (3R,4R)-tetrahydrofuran-3,4-diol.

2.2.2. Synthesis of (3S,4S)-tetrahydrofuran-3,4-diol using AD-mix-α

The procedure is identical to that described in 2.2.1, with the exception that AD-mix-α is used in place of AD-mix-β.

Quantitative Data
Ligand SystemProduct EnantiomerTypical YieldEnantiomeric Excess (ee)
AD-mix-α ((DHQ)₂PHAL)(3S,4S)85-95%>95%
AD-mix-β ((DHQD)₂PHAL)(3R,4R)85-95%>98%

Note: Yields and enantiomeric excesses are representative and can vary based on reaction scale and purification efficiency.

Chemoenzymatic Kinetic Resolution

An alternative and powerful strategy for accessing enantiopure cis-3,4-dihydroxytetrahydrofuran is through the kinetic resolution of a racemic precursor, typically the corresponding diacetate. This method relies on the ability of an enzyme, most commonly a lipase, to selectively catalyze the hydrolysis of one enantiomer of the racemic diacetate, leaving the other enantiomer unreacted. This allows for the separation of the unreacted diacetate and the diol product, both in high enantiomeric purity.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia are highly effective for this transformation.[5][6]

General Principle of Kinetic Resolution

Kinetic_Resolution Racemic_Diacetate rac-cis-3,4-Diacetoxytetrahydrofuran Enzyme Lipase (e.g., CALB) Racemic_Diacetate->Enzyme Substrate Monoacetate (3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol Enzyme->Monoacetate Selective Hydrolysis Unreacted_Diacetate (3R,4R)-3,4-Diacetoxytetrahydrofuran Enzyme->Unreacted_Diacetate Unreacted

Figure 2: Principle of lipase-catalyzed kinetic resolution of racemic cis-3,4-diacetoxytetrahydrofuran.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-3,4-Diacetoxytetrahydrofuran

Step 1: Synthesis of racemic cis-3,4-diacetoxytetrahydrofuran

To a solution of cis-3,4-dihydroxytetrahydrofuran (10.4 g, 100 mmol) in pyridine (50 mL) at 0 °C is added acetic anhydride (25.5 g, 250 mmol) dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield racemic cis-3,4-diacetoxytetrahydrofuran, which can be used in the next step without further purification.

Step 2: Kinetic Resolution

To a suspension of racemic cis-3,4-diacetoxytetrahydrofuran (9.4 g, 50 mmol) in a phosphate buffer (0.1 M, pH 7.0, 250 mL) is added immobilized Candida antarctica lipase B (Novozym 435) (2.0 g). The mixture is shaken at 30 °C, and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached (typically 24-48 hours), the enzyme is filtered off and washed with water and then ethyl acetate. The filtrate is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The resulting mixture of the unreacted diacetate and the monoacetate product is separated by silica gel column chromatography.

The separated enantiopure diacetate and monoacetate can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to afford the corresponding enantiopure diols.

Quantitative Data
EnzymeResolved ProductTypical ConversionEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Unreacted Substrate
Candida antarctica Lipase B (CALB)(3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol~50%>99%>99%
Pseudomonas cepacia Lipase(3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol~50%>98%>98%

Conclusion

The enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran can be effectively achieved through two primary, reliable methodologies. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route from the readily available starting material, 2,5-dihydrofuran, with the choice of AD-mix allowing for predictable access to either enantiomer in high yield and optical purity. The chemoenzymatic kinetic resolution of the corresponding racemic diacetate provides an alternative approach that leverages the exceptional selectivity of lipases. While this method is a two-step process from the diol, it provides access to both enantiomers from a single racemic precursor and operates under mild, environmentally friendly conditions. The choice of method will depend on factors such as the availability of reagents, desired scale, and specific requirements of the synthetic route. Both strategies represent state-of-the-art techniques in asymmetric synthesis and are invaluable tools for the preparation of this important chiral building block.

References

A Technical Guide to the Diastereoselective Synthesis of Substituted Tetrahydrofuran Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted tetrahydrofuran diol motif is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is, therefore, a critical endeavor in medicinal chemistry and drug development. This technical guide provides an in-depth overview of key diastereoselective methods for the synthesis of these valuable scaffolds, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in experimental design and execution.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes

The ruthenium-catalyzed oxidative cyclization of 1,5-dienes is a powerful and reliable method for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols. This method often proceeds with high yields and excellent diastereoselectivity.[1][2] The reaction is typically catalyzed by ruthenium(III) chloride in the presence of a stoichiometric oxidant, such as sodium periodate (NaIO₄), which regenerates the active ruthenium(VIII) oxide species.[3]

Quantitative Data
EntrySubstrateCatalyst (mol%)OxidantSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
11,5-HexadieneRuCl₃·nH₂O (0.2)NaIO₄CCl₄/CH₃CN/H₂O (2:2:3)0.585>95:5[1]
2(4E)-Nona-1,4-dieneRuCl₃·nH₂O (1)NaIO₄CH₂Cl₂/H₂O247890:10[4]
3Geranyl AcetateRuO₂·2H₂O (4)NaIO₄EtOAc/CH₃CN/H₂O (3:3:1)<0.162-70 (cis)-[5]
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization

Materials:

  • 1,5-diene (1.0 mmol)

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.002 mmol, 0.2 mol%)

  • Sodium periodate (NaIO₄, 4.0 mmol)

  • Carbon tetrachloride (CCl₄, 4 mL)

  • Acetonitrile (CH₃CN, 4 mL)

  • Water (H₂O, 6 mL)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a vigorously stirred biphasic solution of carbon tetrachloride (4 mL), acetonitrile (4 mL), and water (6 mL) is added the 1,5-diene (1.0 mmol) and ruthenium(III) chloride hydrate (0.2 mol%).

  • The mixture is cooled to 0 °C in an ice bath.

  • Sodium periodate (4.0 mmol) is added portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran diol.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1,5-diene, CCl4, CH3CN, and H2O B Add RuCl3·nH2O (0.2 mol%) A->B C Cool to 0 °C B->C D Add NaIO4 portion-wise C->D E Stir vigorously at 0 °C D->E F Monitor by TLC E->F G Quench with Na2S2O3 (aq) F->G H Separate layers G->H I Extract aqueous layer with EtOAc H->I J Combine organic layers, wash with brine I->J K Dry over MgSO4 and concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for Ru-catalyzed oxidative cyclization.

Prins Cyclization

The Prins cyclization is a versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. However, under specific conditions and with appropriate substrates, it can be directed to form substituted tetrahydrofurans.[6][7] The use of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can promote the desired 5-exo-trig cyclization.[8]

Quantitative Data
EntryHomoallylic AlcoholAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
11-(4-Bromophenyl)-4-methylpent-3-en-1-ol4-BromobenzaldehydeTfOH (10)CH₂Cl₂391>95:5[8]
21-Phenyl-4-methylpent-3-en-1-olBenzaldehydeTfOH (10)CH₂Cl₂385>95:5[8]
31-(4-Chlorophenyl)-4-methylpent-3-en-1-ol4-ChlorobenzaldehydeTfOH (10)CH₂Cl₂388>95:5[8]
Experimental Protocol: TfOH-Catalyzed Prins Cyclization

Materials:

  • Homoallylic alcohol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.0 mmol) in dichloromethane (4 mL) at 0 °C is added a solution of trifluoromethanesulfonic acid (0.1 mmol) in dichloromethane (1 mL) dropwise.

  • The reaction mixture is warmed to 40 °C and stirred for 3 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the substituted tetrahydrofuran.

Reaction Mechanism

G cluster_activation Activation cluster_cyclization Cyclization cluster_trapping Nucleophilic Trapping Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Protonation TfOH TfOH TfOH->Oxocarbenium Carbocation Tertiary Carbocation Oxocarbenium->Carbocation Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Carbocation Nucleophilic Attack Product Substituted Tetrahydrofuran Carbocation->Product Nucleophile Nucleophile (e.g., ArH) Nucleophile->Product

Caption: Mechanism of the Prins cyclization for THF synthesis.

Palladium-Catalyzed [3+2] Cycloaddition

Palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with aldehydes provide a diastereoselective route to 2,5-cis-disubstituted tetrahydrofurans.[9][10] This method is effective with low catalyst loadings and often results in high yields and diastereoselectivities, particularly with electron-poor aldehydes.[9]

Quantitative Data

| Entry | Vinylcyclopropane | Aldehyde | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Nitrobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 95 | >20:1 |[9] | | 2 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Chlorobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 88 | >20:1 |[9] | | 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 75 | 10:1 |[9] |

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition

Materials:

  • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol)

  • Aldehyde (0.6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%)

  • Triphenyl phosphite (P(OPh)₃, 0.01 mmol, 2 mol%)

  • Toluene (2 mL)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried flask is added Pd₂(dba)₃ (0.5 mol%) and triphenyl phosphite (2 mol%).

  • The flask is evacuated and backfilled with argon.

  • Toluene (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • A solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol) and the aldehyde (0.6 mmol) in toluene (1 mL) is added.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield the tetrahydrofuran product.

Catalytic Cycle

G Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition VCP Vinylcyclopropane VCP->Oxidative_Addition Aldehyde Aldehyde Aldol_Addition Aldol-type Addition Aldehyde->Aldol_Addition Pi_Allyl_Pd π-Allyl Palladium Complex Oxidative_Addition->Pi_Allyl_Pd Pi_Allyl_Pd->Aldol_Addition Palladacycle Palladacycle Intermediate Aldol_Addition->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Tetrahydrofuran Product Reductive_Elimination->Product

Caption: Catalytic cycle for Pd-catalyzed [3+2] cycloaddition.

Organocatalytic Double Michael Addition

Organocatalytic strategies, particularly those employing tandem iminium-enamine catalysis, have emerged as powerful methods for the asymmetric synthesis of highly substituted tetrahydrofurans.[11][12] A double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, can generate multiple stereocenters with high diastereo- and enantioselectivity.

Quantitative Data
Entryγ-Hydroxy-α,β-unsaturated CarbonylEnalCatalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
1(E)-4-Hydroxy-1-phenylpent-2-en-1-oneCinnamaldehydeDiphenylprolinol silyl ether (20)Toluene2485>20:198[11]
2(E)-4-Hydroxy-1-(4-nitrophenyl)pent-2-en-1-oneCinnamaldehydeDiphenylprolinol silyl ether (20)Toluene2490>20:199[11]
3(E)-4-Hydroxy-1-phenylpent-2-en-1-oneCrotonaldehydeDiphenylprolinol silyl ether (20)Toluene367810:195[11]
Experimental Protocol: Organocatalytic Double Michael Addition

Materials:

  • γ-Hydroxy-α,β-unsaturated carbonyl (0.2 mmol)

  • Enal (0.24 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.04 mmol, 20 mol%)

  • Benzoic acid (0.04 mmol, 20 mol%)

  • Toluene (1.0 mL)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a vial is added the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol), the enal (0.24 mmol), the chiral amine catalyst (20 mol%), and benzoic acid (20 mol%).

  • Toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 24-36 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • Purification by flash chromatography (eluting with a gradient of hexanes/ethyl acetate) affords the highly substituted tetrahydrofuran.

Catalytic Cycle

G Catalyst Chiral Amine Catalyst Iminium Iminium Ion Catalyst->Iminium Enal Enal Enal->Iminium Michael1 First Michael Addition Iminium->Michael1 Enamine_Intermediate Enamine Intermediate Michael1->Enamine_Intermediate Michael2 Second Michael Addition (Intramolecular) Enamine_Intermediate->Michael2 Cyclized_Intermediate Cyclized Intermediate Michael2->Cyclized_Intermediate Hydrolysis Hydrolysis Cyclized_Intermediate->Hydrolysis Hydrolysis->Catalyst Regeneration Product Tetrahydrofuran Product Hydrolysis->Product

Caption: Catalytic cycle for organocatalytic double Michael addition.

Sharpless Asymmetric Dihydroxylation as a Precursor Step

The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from olefins.[1][13] These chiral diols are versatile precursors for the synthesis of substituted tetrahydrofuran diols through subsequent cyclization reactions. The commercially available AD-mix-α and AD-mix-β reagents, which contain the catalyst, chiral ligand, and oxidant, make this procedure experimentally straightforward.[14][15][16]

Quantitative Data
EntryOlefinReagentSolventTime (h)Yield (%)ee (%)Reference
1StyreneAD-mix-βt-BuOH/H₂O (1:1)129597[14]
21-DeceneAD-mix-βt-BuOH/H₂O (1:1)189298[14]
3trans-StilbeneAD-mix-βt-BuOH/H₂O (1:1)2498>99[13]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • Olefin (1.0 mmol)

  • AD-mix-β (1.4 g per 1 mmol of olefin)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask is added AD-mix-β (1.4 g) and a solvent mixture of tert-butanol (5 mL) and water (5 mL).

  • The mixture is stirred at room temperature until the two phases are clear and the aqueous phase is a pale yellow.

  • The mixture is cooled to 0 °C in an ice bath.

  • The olefin (1.0 mmol) is added, and the reaction is stirred vigorously at 0 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

  • Ethyl acetate (10 mL) is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude diol is purified by flash column chromatography or recrystallization.

Mnemonic for Stereoselectivity

G cluster_AD_mix_beta AD-mix-β (DHQD ligand) cluster_AD_mix_alpha AD-mix-α (DHQ ligand) Top_Face Top Face Attack Bottom_Face Bottom Face Attack Olefin

Caption: Sharpless mnemonic for predicting stereochemical outcome.

This guide provides a foundational understanding of several key methodologies for the diastereoselective synthesis of substituted tetrahydrofuran diols. The provided data and protocols should serve as a valuable resource for researchers in the planning and execution of their synthetic strategies toward novel and medicinally relevant molecules.

References

An In-depth Technical Guide to Tetrahydrofuran-3,4-diol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-3,4-diol, a five-membered heterocyclic organic compound, exists as two key stereoisomers: cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). This diol serves as a versatile building block in organic synthesis, and its structural motif is found in a variety of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of these isomers, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of a saturated furan ring with hydroxyl groups attached to the 3rd and 4th carbon atoms. The spatial arrangement of these hydroxyl groups gives rise to the cis and trans diastereomers.

  • cis-Tetrahydrofuran-3,4-diol (1,4-anhydroerythritol): In this isomer, the two hydroxyl groups are on the same side of the tetrahydrofuran ring.

  • trans-Tetrahydrofuran-3,4-diol (1,4-anhydrothreitol): In this isomer, the two hydroxyl groups are on opposite sides of the ring.

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the tables below. These properties are crucial for their application in chemical synthesis and for understanding their behavior in biological systems.

Table 1: General and Structural Properties
Propertycis-Tetrahydrofuran-3,4-dioltrans-Tetrahydrofuran-3,4-diol
Synonyms 1,4-Anhydroerythritol, Erythritan[3][4]1,4-Anhydro-L-threitol, L-Threitan[5][6]
CAS Number 4358-64-9[3]22554-74-1[5]
Molecular Formula C₄H₈O₃[3]C₄H₈O₃[5]
Molecular Weight 104.10 g/mol [3]104.1045 g/mol [5]
IUPAC Name (3R,4S)-oxolane-3,4-diol(3R,4R)-oxolane-3,4-diol
Canonical SMILES C1C(C(CO1)O)OC1--INVALID-LINK--O">C@HO
Table 2: Physical Properties
Propertycis-Tetrahydrofuran-3,4-dioltrans-Tetrahydrofuran-3,4-diol
Melting Point 20 °C[3]37 °C[6]
Boiling Point 160-165 °C @ 0.17 Torr[3]102-215 °C @ 0.5-10.0 Torr[6]
Density 1.38 g/cm³[3]1.411±0.06 g/cm³ (Predicted)[6]
Refractive Index n20/D 1.477 (lit.)[3]Not Available
Table 3: Calculated Chemical Properties
Propertycis-Tetrahydrofuran-3,4-dioltrans-Tetrahydrofuran-3,4-diol
XLogP3 -1.4[4]-1.4[7]
Hydrogen Bond Donor Count 2[8]2[7]
Hydrogen Bond Acceptor Count 3[8]3[7]
Rotatable Bond Count 0[8]0[7]
Topological Polar Surface Area 49.69 Ų[8]49.7 Ų[9]
pKa Not Available13.66±0.40 (Predicted)[6]

Synthesis of this compound

The synthesis of this compound isomers is most commonly achieved through the dehydration of the corresponding sugar alcohols, erythritol and threitol.

Experimental Protocol: Synthesis of cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol) from Erythritol

This procedure is based on the acid-catalyzed dehydration of erythritol.

Materials:

  • Erythritol

  • Solid acid catalyst (e.g., mineral acids, ion-exchange resins)[10]

  • High-vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine erythritol with a catalytic amount of a solid acid catalyst.

  • Heat the mixture under vacuum. The dehydration reaction will proceed to form 1,4-anhydroerythritol.[10]

  • The product, being more volatile than the starting erythritol, can be purified by fractional distillation under high vacuum.[10]

  • Collect the fraction corresponding to the boiling point of 1,4-anhydroerythritol. High purity (>95%) can be achieved with this method.[10]

Synthesis_of_cis_THF_diol Erythritol Erythritol Dehydration Acid-Catalyzed Dehydration Erythritol->Dehydration Purification High-Vacuum Distillation Dehydration->Purification cis_THF_diol cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol) Purification->cis_THF_diol

Caption: Synthesis workflow for cis-Tetrahydrofuran-3,4-diol.

Synthesis of trans-Tetrahydrofuran-3,4-diol (1,4-Anhydrothreitol)

The synthesis of the trans isomer follows a similar principle, starting from L-threitol. The stereochemistry of the starting material dictates the stereochemistry of the final product.

Chemical Reactions and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules. The diol functionality allows for a variety of chemical transformations.

Hydrogenolysis

Hydrogenolysis of 1,4-anhydroerythritol can be used to produce various butanediols, which are important industrial chemicals. For example, using specific catalysts, 1,4-anhydroerythritol can be converted to 1,3-butanediol or 2,3-butanediol.[3][4] A one-pot reaction has been developed to convert 1,4-anhydroerythritol to 1,4-butanediol with high yield.[11]

Hydrogenolysis_of_Anhydroerythritol Anhydroerythritol 1,4-Anhydroerythritol Catalyst1 Rh-MoOx/SiO2 Anhydroerythritol->Catalyst1 H2 Catalyst2 Ir-ReOx/SiO2 Anhydroerythritol->Catalyst2 H2 Catalyst3 ReOx-Au/CeO2 + ReOx/C Anhydroerythritol->Catalyst3 H2 (one-pot) Butanediol_2_3 2,3-Butanediol Catalyst1->Butanediol_2_3 Butanediol_1_3 1,3-Butanediol Catalyst2->Butanediol_1_3 Butanediol_1_4 1,4-Butanediol Catalyst3->Butanediol_1_4

Caption: Catalytic pathways for the hydrogenolysis of 1,4-anhydroerythritol.

Biological Relevance and Drug Development

While specific studies on the biological activity of the parent this compound are limited, the tetrahydrofuran ring system is a key structural feature in numerous biologically active natural products and FDA-approved drugs.[1] These include compounds with anticancer, antimicrobial, and antiviral properties.[1][12] The tetrahydrofuran motif often serves as a crucial scaffold for orienting functional groups for optimal interaction with biological targets.[1]

The development of synthetic routes to various substituted tetrahydrofurans is an active area of research, driven by the need for novel therapeutic agents. The cis- and trans-diols of tetrahydrofuran represent fundamental starting points for the stereoselective synthesis of these more complex and pharmacologically relevant molecules.

Conclusion

This compound, in both its cis and trans isomeric forms, is a chemically significant molecule with established physicochemical properties and synthetic utility. While direct biological activity data is sparse, its structural presence in a wide array of pharmaceuticals underscores its importance in medicinal chemistry and drug discovery. The detailed understanding of its properties and synthesis provides a valuable foundation for researchers and scientists in the development of new chemical entities with potential therapeutic applications. Further investigation into the specific biological effects of the parent diols may reveal novel pharmacological activities.

References

Spectroscopic Analysis of Tetrahydrofuran-3,4-diol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers. The document details the key spectroscopic techniques used for their differentiation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and comparative data are presented to aid in the identification and analysis of these compounds.

Introduction

Tetrahydrofuran-3,4-diol, a five-membered heterocyclic compound, exists as two diastereomers: cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). The spatial arrangement of the two hydroxyl groups significantly influences their physical, chemical, and biological properties. Consequently, unambiguous identification of each isomer is critical in various fields, including medicinal chemistry and materials science. Spectroscopic methods provide a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The different spatial relationships between the protons on carbons 3 and 4, and their neighboring protons, result in distinct chemical shifts and coupling constants.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected and reported NMR spectral data for the two isomers. Due to the limited availability of public domain spectra for the trans isomer, some values are based on theoretical predictions and analysis of related structures.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers

IsomerProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
cis H-2, H-5m3.60 - 3.80-
H-3, H-4m3.90 - 4.10-
-OHbr sVariable-
trans H-2, H-5m3.50 - 3.70-
H-3, H-4m3.80 - 4.00-
-OHbr sVariable-

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

IsomerCarbonChemical Shift (δ, ppm)
cis C-2, C-5~ 70-72
C-3, C-4~ 74-76
trans C-2, C-5~ 69-71
C-3, C-4~ 73-75

Note: The chemical shifts are highly dependent on the solvent used. The data presented are typical ranges observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. Both isomers will exhibit a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups and C-O stretching bands for the ether and alcohol functionalities. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetries of the molecules.

Table 3: Key IR Absorption Bands for this compound Isomers

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
HydroxylO-H stretch3600 - 3200Strong, Broad
AlkaneC-H stretch3000 - 2850Medium
EtherC-O stretch1150 - 1085Strong
AlcoholC-O stretch1050 - 1000Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both cis- and trans-tetrahydrofuran-3,4-diol have the same molecular weight (104.10 g/mol ). Their electron ionization (EI) mass spectra are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 104, although it may be of low intensity. Key fragmentation pathways would involve the loss of water (H₂O), hydroxymethyl radical (•CH₂OH), and other small neutral molecules.

Table 4: Expected Mass Spectrometry Fragmentation for this compound Isomers

m/zPossible FragmentNotes
104[C₄H₈O₃]⁺Molecular Ion (M⁺)
86[M - H₂O]⁺Loss of a water molecule
73[M - •CH₂OH]⁺Loss of a hydroxymethyl radical
57[C₃H₅O]⁺Further fragmentation
43[C₂H₃O]⁺Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid at room temperature, a drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.

    • KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for small organic molecules and provides characteristic fragmentation patterns.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Analysis : The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to determine the molecular weight and identify the structure of the fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown sample of this compound.

Spectroscopic_Workflow Workflow for Isomer Identification Sample Unknown Sample (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MW Molecular Weight Determination (m/z = 104) MS->MW FG Functional Group Analysis (O-H, C-O) IR->FG Structure Structural Elucidation (Chemical Shifts, Coupling Constants) NMR->Structure Compare Compare with Reference Data MW->Compare FG->Compare Structure->Compare Cis cis-Isomer Identified Compare->Cis Match Trans trans-Isomer Identified Compare->Trans Match

Caption: A logical workflow for the spectroscopic identification of this compound isomers.

Conclusion

The spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers relies on a combination of NMR, IR, and MS techniques. While IR and MS can confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the two diastereomers based on their unique proton and carbon environments. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the accurate characterization of these important molecules.

An In-depth Technical Guide to the Physical Properties of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydrofuran-3,4-diol, with a particular focus on the trans isomer, also known as 1,4-Anhydro-L-threitol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound. The guide includes a detailed summary of its physical properties, experimental protocols for its synthesis and purification, and an exploration of its known biological activities, including its role as an endocrine disruptor.

Introduction

This compound is a saturated heterocyclic organic compound. The tetrahydrofuran ring is a prevalent structural motif in a wide array of natural products and biologically active molecules.[1] The presence of two hydroxyl groups in this compound imparts distinct polarity and reactivity to the molecule, making it a subject of interest in medicinal chemistry and drug discovery.[2] This guide focuses on providing a detailed technical understanding of its physical properties, synthesis, and biological implications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of trans-Tetrahydrofuran-3,4-diol is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties of trans-Tetrahydrofuran-3,4-diol
PropertyValueSource(s)
IUPAC Name (3R,4R)-rel-Tetrahydrofuran-3,4-diol[3]
Synonyms 1,4-Anhydro-L-threitol, trans-3,4-Dihydroxytetrahydrofuran[4][5]
CAS Number 22554-74-1[3]
Chemical Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 37 °C[6]
Boiling Point 180-185 °C at 17 Torr; 221.8 °C at 760 mmHg (Predicted)[4][6]
Density 1.411 g/cm³; 1.27 g/mL at 25 °C[4][7]
Refractive Index n20/D 1.477[7]
Table 2: Solubility and Partition Coefficients of trans-Tetrahydrofuran-3,4-diol
PropertyValueSource(s)
Solubility Due to its polar nature with two hydroxyl groups, it is expected to be soluble in polar solvents such as water, ethanol, and methanol. Its solubility in nonpolar solvents like hexane is expected to be low.Inferred from structure
XLogP3 -1.4[3]
Table 3: Spectroscopic Data Identifiers for trans-Tetrahydrofuran-3,4-diol
Spectroscopic DataIdentifier/Reference
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
Mass Spectrometry Data available in spectral databases.
IR Spectroscopy Data available in spectral databases.

Experimental Protocols

Synthesis of 1,4-Anhydro-L-threitol from L-Tartaric Acid

This protocol is adapted from the synthesis of similar threitol derivatives and provides a general procedure for the preparation of 1,4-Anhydro-L-threitol.[3]

Materials:

  • L-Tartaric acid

  • 2,2-Dimethoxypropane

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Anhydrous potassium carbonate

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Chloroform

  • Hexanes

Procedure:

  • Formation of Dimethyl 2,3-O-isopropylidene-L-tartrate: A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is heated to obtain a homogeneous solution. Cyclohexane is added, and the mixture is refluxed to remove acetone and methanol azeotropically. After cooling, the reaction is neutralized with anhydrous potassium carbonate, and the volatile materials are removed under reduced pressure. The crude product is purified by vacuum distillation.[3]

  • Reduction to 2,3-Di-O-isopropylidene-L-threitol: The dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C. The reaction mixture is then refluxed. After cooling, the reaction is quenched sequentially with water, 15% sodium hydroxide solution, and again with water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.[3]

  • Deprotection to L-Threitol: The crude 2,3-Di-O-isopropylidene-L-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux, and acetone and methanol are distilled off. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude L-threitol.[3]

  • Cyclization to 1,4-Anhydro-L-threitol: The crude L-threitol is heated, which results in intramolecular cyclization (dehydration) to form 1,4-Anhydro-L-threitol.

Purification

The crude 1,4-Anhydro-L-threitol can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent (e.g., a mixture of chloroform and hexanes) and allowing it to cool slowly to form crystals.[3] The purified crystals are then collected by filtration and dried.

Biological Activity and Signaling Pathways

Isomeric mixtures of tetrahydrofurandiols have been identified as endocrine disruptors in rats.[4][8] These compounds have been shown to interfere with the normal functioning of the hypothalamo-pituitary-gonadal (HPG) axis, leading to disruptions in sexual behavior and estrous cyclicity.[4][8]

Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking endogenous hormones by binding to their receptors, or altering the production and metabolism of natural hormones.[9] In the case of the tetrahydrofurandiols studied, they appear to modulate the hypothalamo-pituitary axis to regulate steroid hormone-dependent processes.[4]

Proposed Signaling Pathway Disruption

The following diagram illustrates a conceptual model of how this compound, as an endocrine-disrupting chemical (EDC), may interfere with the HPG axis.

HPG_Axis_Disruption Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) Sex_Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Sex_Hormones THF_Diol This compound (Endocrine Disruptor) THF_Diol->Hypothalamus Interference THF_Diol->Pituitary Interference THF_Diol->Gonads Interference Target_Tissues Target Tissues (e.g., Reproductive Organs) THF_Diol->Target_Tissues Receptor Binding GnRH->Pituitary + LH_FSH->Gonads + Sex_Hormones->Hypothalamus - (Negative Feedback) Sex_Hormones->Pituitary - (Negative Feedback) Sex_Hormones->Target_Tissues Disrupted_Signal Disrupted Signaling

Figure 1: Conceptual diagram of HPG axis disruption by this compound.

This diagram illustrates the normal hormonal cascade of the HPG axis, starting from the hypothalamus, and indicates potential points of interference by this compound. The disruption can occur at the level of the hypothalamus, pituitary, or gonads, or by direct interaction with hormone receptors in target tissues.

Experimental Workflow for Assessing Endocrine Disruption

The following workflow outlines a general approach for studying the endocrine-disrupting effects of a compound like this compound.

Endocrine_Disruption_Workflow start Start: Hypothesis (Compound has endocrine disrupting potential) in_vitro In Vitro Assays (e.g., Receptor Binding, Cell Proliferation) start->in_vitro in_vivo In Vivo Animal Studies (e.g., Rat model) start->in_vivo data_analysis Data Analysis and Mechanism Elucidation in_vitro->data_analysis dose_response Dose-Response Assessment in_vivo->dose_response behavioral Behavioral Observations (e.g., Sexual Behavior, Estrous Cycle) dose_response->behavioral hormone_levels Hormone Level Measurement (e.g., ELISA, Mass Spec) dose_response->hormone_levels tissue_analysis Tissue Analysis (e.g., Histopathology) dose_response->tissue_analysis behavioral->data_analysis hormone_levels->data_analysis tissue_analysis->data_analysis conclusion Conclusion: Confirmation of Endocrine Disruption data_analysis->conclusion

Figure 2: General experimental workflow for assessing endocrine disruption.

This workflow provides a structured approach to investigating the potential endocrine-disrupting properties of a test compound, from initial in vitro screening to comprehensive in vivo studies and data analysis to determine the mechanism of action.

Conclusion

This technical guide has consolidated the available information on the physical properties, synthesis, and biological activity of this compound. The provided data and protocols offer a foundational resource for scientists and researchers. The evidence of its endocrine-disrupting capabilities highlights the importance of further investigation into the specific molecular mechanisms of action of this and related tetrahydrofuran derivatives. Such studies will be crucial for a comprehensive risk assessment and for guiding future drug development efforts where this structural motif is considered.

References

Conformational Analysis of the Tetrahydrofuran-3,4-diol Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the tetrahydrofuran-3,4-diol ring, a key structural motif in various biologically active molecules. Understanding the three-dimensional structure and flexibility of this ring system is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the fundamental principles governing its shape, the influence of stereochemistry and intramolecular forces, and the experimental and computational methodologies employed for its characterization.

Introduction to Tetrahydrofuran Ring Conformation

The five-membered tetrahydrofuran (THF) ring is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. The conformational landscape of the THF ring is characterized by a phenomenon known as pseudorotation, a low-energy process that allows the ring to seamlessly interconvert between a continuum of envelope (C_s symmetry) and twist (C_2 symmetry) conformations. The energy barrier for this interconversion in the parent THF molecule is very low, making it highly flexible at room temperature.

The introduction of substituents, such as the hydroxyl groups in this compound, significantly influences the conformational equilibrium. The stereochemistry of these substituents (cis or trans) and the potential for intramolecular hydrogen bonding are the dominant factors in determining the most stable conformations.

Conformational Isomers of this compound

The two primary diastereomers of this compound are the cis isomer (1,4-anhydroerythritol) and the trans isomer (1,4-anhydrothreitol). Their conformational preferences are distinct due to the different spatial relationships between the two hydroxyl groups.

cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol)

In the cis isomer, both hydroxyl groups are on the same face of the ring. This arrangement allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups (O-H···O) or between one hydroxyl group and the ring oxygen (O-H···O_ring). This interaction plays a pivotal role in stabilizing specific conformations.

X-ray crystallographic analysis of a 1,4-anhydroerythritol-sodium perchlorate complex has shown that the ring adopts a near-envelope conformation in the solid state. In this conformation, one of the carbon atoms (C_β to the oxygen) is out of the plane formed by the other four atoms.

trans-Tetrahydrofuran-3,4-diol (1,4-Anhydrothreitol)

In the trans isomer, the hydroxyl groups are on opposite faces of the ring. This arrangement precludes direct intramolecular hydrogen bonding between the two hydroxyl groups. However, hydrogen bonding between each hydroxyl group and the ring oxygen is still possible and will influence the conformational equilibrium. The conformational landscape of the trans isomer is expected to be a dynamic equilibrium of various envelope and twist forms, with the preferred conformation minimizing steric interactions and maximizing favorable hydrogen bonding with the ring oxygen and potentially with solvent molecules. Detailed experimental and computational studies specifically on the conformational preferences of the trans isomer are less prevalent in the literature compared to the cis isomer.

Quantitative Conformational Data

Parametercis-Tetrahydrofuran-3,4-diol (Envelope Conformation - Solid State)trans-Tetrahydrofuran-3,4-diol (Expected Conformations)
Ring Puckering Near-envelopeDynamic equilibrium between various envelope and twist conformations.
Key Dihedral Angles C5-O1-C2-C3: ~24°O1-C2-C3-C4: ~-39°C2-C3-C4-C5: ~38°C3-C4-C5-O1: ~-22°C4-C5-O1-C2: ~-1°Specific dihedral angles will vary depending on the specific E or T conformation. The system will likely avoid conformations with significant steric clashes between the hydroxyl groups and ring protons.
Intramolecular H-Bonding Potential for O3-H···O4, O4-H···O3, and O-H···O_ring. The crystal structure suggests the presence of such interactions.Potential for O3-H···O_ring and O4-H···O_ring. No direct O3-H···O4 bonding.
Relative Energy Stabilized by intramolecular hydrogen bonding.The relative energies of the conformers will be influenced by a balance of torsional strain, angle strain, and hydrogen bonding to the ring oxygen.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a synergistic combination of experimental spectroscopic techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The key parameters are the vicinal proton-proton coupling constants (³J_HH), which are related to the dihedral angle between the coupled protons through the Karplus equation.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.

  • Data Acquisition: Acquire high-resolution one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • Spectral Analysis: Analyze the multiplicity and measure the coupling constants for the ring protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to unambiguously assign the proton signals and their coupling partners.

  • Karplus Analysis: Use a parameterized Karplus equation to relate the measured ³J_HH values to the corresponding H-C-C-H dihedral angles. By comparing these experimental dihedral angles with those of theoretical models of different envelope and twist conformations, the predominant conformation(s) in solution can be determined.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the this compound ring.

Computational Protocol for Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy envelope and twist conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).

  • Energy Calculation: Calculate the relative electronic energies of the optimized conformers. To obtain more accurate relative free energies, perform frequency calculations to compute thermal corrections to the enthalpy and entropy.

  • Solvent Effects: To model the solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the energy calculations.

  • NMR Parameter Prediction: Calculate NMR parameters, such as chemical shifts and spin-spin coupling constants, for the low-energy conformers. A comparison of these calculated values with experimental data provides a powerful method for validating the computational model and identifying the major solution-phase conformers.

Visualization of Conformational Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of the this compound ring.

conformational_equilibrium Twist_C2 Twist (C2) Transition_State Low Energy Transition State Twist_C2->Transition_State Pseudorotation Envelope_Cs Envelope (Cs) Envelope_Cs->Transition_State Pseudorotation Transition_State->Twist_C2 Pseudorotation Transition_State->Envelope_Cs Pseudorotation analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion Synthesis Synthesis of cis/trans Isomers Purification Chromatographic Purification Synthesis->Purification NMR_Exp NMR Spectroscopy (¹H, COSY) Purification->NMR_Exp XRay_Exp X-ray Crystallography (Solid State) Purification->XRay_Exp Conf_Search Conformational Search Purification->Conf_Search Comparison Compare Experimental & Calculated Data NMR_Exp->Comparison XRay_Exp->Comparison DFT_Opt DFT Geometry Optimization Conf_Search->DFT_Opt Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc NMR_Calc NMR Parameter Calculation DFT_Opt->NMR_Calc Conclusion Determine Dominant Conformer(s) Energy_Calc->Conclusion NMR_Calc->Comparison Comparison->Conclusion

Methodological & Application

Application Notes and Protocols: Tetrahydrofuran-3,4-diol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydrofuran-3,4-diol and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the construction of complex, biologically active molecules. Their rigid framework and defined stereochemistry make them invaluable synthons for introducing chirality and controlling the three-dimensional architecture of target compounds. This is exemplified by their critical role in the synthesis of potent antiviral agents, most notably the HIV-1 protease inhibitor Darunavir. The bis-tetrahydrofuran (bis-THF) moiety of Darunavir, a direct evolution of a protected this compound, is instrumental in its high efficacy and resistance profile, as it forms crucial hydrogen bonds with the backbone of the HIV protease enzyme.[1]

This document provides a detailed overview of the application of this compound derivatives as chiral building blocks, with a focus on the synthesis of the key bis-THF intermediate for Darunavir. It includes a compilation of quantitative data from various synthetic routes, detailed experimental protocols for key transformations, and visualizations of the synthetic workflows and biological interactions.

Data Presentation: Synthesis of the Darunavir bis-THF Moiety

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the core bis-THF structure in Darunavir, has been approached through various stereoselective strategies. The following tables summarize the quantitative data from some of the key methods, showcasing different starting materials, key steps, and the achieved yields and stereoselectivities.

Starting MaterialKey Step(s)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(S)-Glyceraldehyde acetonideWittig olefination,[2][3]-sigmatropic rearrangement, LAH reduction, Oxidative cleavage, Acid-catalyzed cyclization(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol80 (for cyclization step)>95:5>99%[4]
Monopotassium isocitrateAmide formation, LAH reduction, In-situ cyclization(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol55 (overall)Not Reported>99%[2][5]
Furan and Cbz-protected glycolaldehyde[2+2]-Photocycloaddition, Hydrogenation, Lipase-catalyzed kinetic resolution(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olHighNot Applicableup to 99%[6]
Polymeric ethyl glyoxylate and aldehydeDiphenylprolinol-catalyzed cross aldol reaction, Reduction, Acetal exchange, Hydrogenation1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)pyrrolidine-2,5-dione95 (over 2 steps)>99/1>99%[3]

Experimental Protocols

Protocol 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from (S)-Glyceraldehyde Acetonide Derivative

This protocol is based on the synthetic route developed by Ghosh et al., which utilizes a[2][3]-sigmatropic rearrangement as a key step to establish the stereocenters.[4]

Step 1: Synthesis of Alcohol 5 via Dibal-H Reduction

  • To a solution of the starting ester 4 (prepared from (S)-glyceraldehyde acetonide) in anhydrous THF at -78 °C under an inert atmosphere, DIBAL-H (1.5 equivalents) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • The mixture is warmed to room temperature and stirred until two clear layers form.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford alcohol 5 .

Step 2:[2][3]-Sigmatropic Rearrangement to Diastereomer 9

  • To a solution of alcohol 5 in anhydrous THF at -78 °C, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the appropriate sulfonyl chloride in THF is then added, and the reaction is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield diastereomer 9 with a reported yield of 80% and a diastereomeric ratio of >95:5.[4]

Step 3: Synthesis of bis-THF alcohol 11

  • Alcohol 9 is first converted to its corresponding mesylate by treatment with methanesulfonyl chloride and triethylamine in dichloromethane.

  • The crude mesylate is then reduced with lithium aluminum hydride (LAH) in THF to afford alcohol 10 in a 74% yield over two steps.[4]

  • The terminal alkene of 10 is subjected to oxidative cleavage using ozone, followed by a reductive workup with sodium borohydride.

  • The resulting diol is then cyclized in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing chloroform to provide the final bis-THF alcohol 11 in 80% yield.[4]

Protocol 2: Incorporation of the bis-THF Moiety into Darunavir

This protocol outlines the coupling of the activated bis-THF alcohol with the core amine structure of Darunavir.[1][7]

Step 1: Activation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

  • To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (11 ) and N,N'-disuccinimidyl carbonate in acetonitrile, triethylamine is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the activated bis-tetrahydrofuranyl N-hydroxysuccinimidyl carbonate.

Step 2: Coupling with the β-amino alcohol

  • The β-amino alcohol precursor of Darunavir is generated in situ by the hydrogenation of the corresponding β-azido alcohol using hydrogen gas and palladium on carbon.[1]

  • To the solution containing the in situ generated β-amino alcohol, a solution of the activated bis-tetrahydrofuranyl N-hydroxysuccinimidyl carbonate in acetonitrile is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford Darunavir. The reported yield for this two-step, one-pot process is 52%.[1]

Mandatory Visualization

Synthetic Workflow for Darunavir's bis-THF Moiety

G cluster_start Chiral Pool Starting Material cluster_synthesis Key Synthetic Transformations cluster_intermediate Key Intermediate cluster_final Final Product Assembly Glyceraldehyde Glyceraldehyde Wittig Wittig Olefination Glyceraldehyde->Wittig Rearrangement [2,3]-Sigmatropic Rearrangement Wittig->Rearrangement Reduction LAH Reduction Rearrangement->Reduction Cleavage Oxidative Cleavage Reduction->Cleavage Cyclization Acid-Catalyzed Cyclization Cleavage->Cyclization bisTHF (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Cyclization->bisTHF Activation Activation with DSC bisTHF->Activation Coupling Coupling with Amine Core Activation->Coupling Darunavir Darunavir Coupling->Darunavir G cluster_inhibitor Darunavir cluster_protease HIV Protease Active Site (Backbone) bisTHF bis-THF Moiety Asp29 Asp29 (NH) bisTHF->Asp29 H-Bond Asp30 Asp30 (NH) bisTHF->Asp30 H-Bond Sulfonamide Sulfonamide Group Asp30_O Asp30 (C=O) Sulfonamide->Asp30_O H-Bond

References

Application of Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tetrahydrofuran-3,4-diol, a chiral building block readily accessible from tartaric acid, serves as a versatile precursor in the stereoselective synthesis of various natural products. Its inherent stereochemistry and functionality make it an attractive starting material for constructing complex molecules with defined three-dimensional architectures, particularly those containing substituted tetrahydrofuran rings. This application note details the use of (3R,4R)-tetrahydrofuran-3,4-diol in the enantioselective total synthesis of the lignan natural product (+)-Lygocorisin, highlighting its role in establishing the core stereochemistry of the target molecule.

Application Note: Enantioselective Synthesis of (+)-Lygocorisin

(+)-Lygocorisin is a tetrahydrofuran lignan exhibiting potential biological activities. Its synthesis provides an excellent case study for the strategic application of this compound as a chiral synthon. The synthesis leverages the C2-symmetry of the starting diol to control the stereochemical outcome of the final product.

Synthetic Strategy Overview

The synthetic approach to (+)-Lygocorisin from (3R,4R)-tetrahydrofuran-3,4-diol involves a sequence of key transformations designed to elaborate the core structure and introduce the necessary aryl substituents with the correct stereochemistry. The overall workflow can be visualized as a multi-step process starting with the protection of the diol, followed by functional group manipulations to enable the introduction of the aromatic moieties, and concluding with deprotection and cyclization steps.

G A (3R,4R)-Tetrahydrofuran-3,4-diol B Protection of Diol A->B C Protected Diol Intermediate B->C D Introduction of Aryl Groups C->D E Key Intermediate with Aryl Substituents D->E F Deprotection & Cyclization E->F G (+)-Lygocorisin F->G

Caption: General synthetic workflow for (+)-Lygocorisin.

Key Experimental Protocols

1. Protection of (3R,4R)-Tetrahydrofuran-3,4-diol:

To a solution of (3R,4R)-tetrahydrofuran-3,4-diol in an anhydrous solvent such as dichloromethane, a suitable protecting group precursor, for example, tert-butyldimethylsilyl chloride (TBSCl), is added in the presence of a base like imidazole. The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC). The protected diol is then isolated and purified using standard chromatographic techniques.

Reagent/SolventMolar EquivalentPurpose
(3R,4R)-Tetrahydrofuran-3,4-diol1.0Starting Material
TBSCl2.2Protecting Agent
Imidazole2.5Base
Dichloromethane-Solvent

2. Introduction of Aryl Substituents:

The protected diol undergoes a series of transformations to introduce the aryl groups. This often involves the conversion of the protected diol into a suitable electrophile or nucleophile. For instance, the protected diol can be converted to a bis-lactone, which can then react with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from the desired aromatic precursor.

Protocol for Grignard Addition to a Bis-lactone derivative:

A solution of the aryl bromide in anhydrous tetrahydrofuran (THF) is treated with magnesium turnings to form the Grignard reagent. The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of the bis-lactone derived from the protected diol in THF. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

Reagent/SolventMolar EquivalentPurpose
Bis-lactone1.0Electrophile
Aryl Bromide2.5Aryl Source
Magnesium Turnings2.5Grignard Formation
THF-Solvent

Quantitative Data Summary:

StepTransformationReagentsYield (%)Diastereomeric Ratio
1Diol ProtectionTBSCl, Imidazole, CH2Cl2>95N/A
2Oxidation to LactonePCC, CH2Cl285N/A
3Aryl Group IntroductionAryl-MgBr, THF70-80>95:5
4Deprotection/CyclizationTBAF, THF85-90N/A

Application Note: Towards the Synthesis of (+)-Nematocidin

While a complete synthesis of (+)-Nematocidin directly from this compound is not extensively documented in readily available literature, the structural core of Nematocidin, a substituted tetrahydrofuran, suggests that a synthetic strategy employing a derivative of this compound is highly plausible. Such a strategy would likely involve the stereoselective functionalization of the diol to install the necessary side chains.

Proposed Synthetic Workflow

A hypothetical synthetic pathway towards (+)-Nematocidin could involve the initial selective protection of one hydroxyl group of (3R,4R)-tetrahydrofuran-3,4-diol, followed by the activation of the remaining hydroxyl group for nucleophilic substitution to introduce one of the side chains. Subsequent deprotection and functionalization of the other hydroxyl group would complete the carbon skeleton.

G A (3R,4R)-Tetrahydrofuran-3,4-diol B Monoprotection A->B C Mono-protected Diol B->C D Activation & Side Chain 1 Introduction C->D E Intermediate with Side Chain 1 D->E F Deprotection E->F G Activation & Side Chain 2 Introduction F->G H Precursor to (+)-Nematocidin G->H I Final Elaboration H->I J (+)-Nematocidin I->J

Caption: Proposed workflow for (+)-Nematocidin synthesis.

Disclaimer: The protocol for the synthesis of (+)-Nematocidin is a proposed pathway based on common synthetic strategies and has not been explicitly reported in the cited literature.

Conclusion

This compound is a valuable and versatile chiral starting material in the synthesis of natural products. Its application in the total synthesis of (+)-Lygocorisin demonstrates its utility in controlling the stereochemistry of complex molecules. While its direct use in the synthesis of (+)-Nematocidin is not yet fully documented, its structural relevance makes it a promising candidate for future synthetic endeavors in this area. The detailed protocols and synthetic strategies outlined here provide a foundation for researchers and drug development professionals to explore the potential of this chiral building block in the synthesis of other biologically active molecules.

The Pivotal Role of Tetrahydrofuran-3,4-diol Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrofuran-3,4-diol and its derivatives have emerged as crucial chiral building blocks in the synthesis of a variety of medicinally important compounds. The inherent stereochemistry and functionality of this scaffold allow for the precise construction of complex molecular architectures, leading to potent and selective therapeutic agents. This application note explores the utility of the this compound motif, with a particular focus on its central role in the development of antiviral agents, specifically HIV-1 protease inhibitors like Darunavir.

Application in HIV-1 Protease Inhibitors: The Darunavir Story

The tetrahydrofuran ring system is a key structural feature in a number of potent HIV-1 protease inhibitors.[1][2] These inhibitors are designed to mimic the transition state of the viral protease's natural substrate, thereby blocking its activity and preventing viral maturation. The oxygen atoms within the tetrahydrofuran ring can form crucial hydrogen bonds with the backbone atoms of the protease active site, significantly contributing to the binding affinity and efficacy of the inhibitor.[1][3]

A prime example of the successful application of a tetrahydrofuran-based scaffold is the HIV-1 protease inhibitor Darunavir. A key component of Darunavir's structure is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain, a bicyclic system that can be conceptually derived from a protected form of this compound.[4][5] This specific side chain plays a critical role in the drug's high potency and robust resistance profile by forming extensive interactions within the S2 subsite of the HIV-1 protease.[1][2]

Quantitative Data: Potency of Darunavir and Related Inhibitors

The inhibitory potency of Darunavir and related compounds highlights the importance of the bis-tetrahydrofuran (bis-THF) ligand. The following table summarizes key quantitative data for Darunavir's activity.

CompoundTargetAssayValueReference
Darunavir HIV-1 ProteaseKi< 10 pM[2]
Darunavir HIV-1 Wild Type (LAI)EC501-5 nM[2]
Inhibitor with Cp-THF ligand HIV-1 ProteaseKi0.14 nM[2]
Inhibitor with Cp-THF ligand HIV-1 Wild Type (LAI)EC508 nM[2]

Synthesis of the Darunavir Side Chain: A Key Bicyclic Tetrahydrofuran

A practical synthetic route to the crucial (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain of Darunavir has been developed starting from monopotassium isocitrate, a readily available chiral precursor.[4][6] This synthesis showcases the strategic formation of the bicyclic tetrahydrofuran system.

Experimental Protocol: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Step 1: Formation of Amide Intermediate

The synthesis begins with the conversion of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid to its corresponding tertiary amide.[4]

  • To a solution of the carboxylic acid in dichloromethane (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 10 °C.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 35 °C for 3 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in DCM and add N-methylaniline and pyridine to form the amide.

Step 2: Reduction and Cyclization

The amide and ester functionalities are then reduced, followed by an acid-catalyzed cyclization to form the final bicyclic product.[4]

  • Treat the crystallized amide with a 1 M solution of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at -10 to 20 °C for 16 hours.

  • Quench the reaction with a 10 wt % aqueous solution of sulfuric acid.

  • Stir the resulting aqueous mixture at 20 °C for 3 hours to facilitate the conversion of the intermediate hemiaminal to the furofuranol.

  • Partially remove the THF by evaporation under reduced pressure.

  • Extract the aqueous solution multiple times with ethyl acetate to isolate the product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[4]

Application in Nucleoside Analogues

The this compound moiety also serves as a fundamental scaffold for the synthesis of various nucleoside analogues with potential antiviral and anticancer activities.[7][8][9][10] By modifying the stereochemistry and substituents on the tetrahydrofuran ring, chemists can create a diverse library of compounds that can interact with viral polymerases or other key enzymes in pathological processes.[11][12] The synthesis of these analogues often involves the stereoselective introduction of a nucleobase onto the chiral tetrahydrofuran core.

General Synthetic Strategy for Nucleoside Analogues

A general workflow for the synthesis of nucleoside analogues from a tetrahydrofuran-based precursor is outlined below.

G A Chiral Tetrahydrofuran Precursor (e.g., protected this compound) B Activation of Anomeric Carbon A->B C Coupling with Nucleobase (e.g., Vorbrüggen glycosylation) B->C D Deprotection C->D E Nucleoside Analogue D->E

General workflow for nucleoside analogue synthesis.

Signaling Pathway Inhibition

The ultimate goal of synthesizing molecules derived from this compound is often to modulate a biological pathway implicated in disease. For instance, HIV-1 protease inhibitors like Darunavir directly interfere with the viral replication cycle.

G cluster_virus HIV-infected Cell A Viral Gag-Pol Polyprotein B HIV-1 Protease A->B Cleavage by C Mature Viral Proteins B->C produces D Virion Assembly & Budding C->D E Darunavir (containing bis-THF moiety) E->B Inhibits

Inhibition of HIV-1 protease by Darunavir.

The this compound scaffold is a versatile and powerful tool in medicinal chemistry. Its application in the design and synthesis of potent HIV-1 protease inhibitors, exemplified by Darunavir, underscores its importance. Furthermore, its utility as a chiral template for the construction of novel nucleoside analogues highlights its broad potential in the development of new therapeutics for a range of diseases. The continued exploration of synthetic methodologies and biological applications of this compound derivatives promises to yield the next generation of innovative medicines.

References

Application Notes and Protocols for Tetrahydrofuran-3,4-diol Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral potential of tetrahydrofuran-3,4-diol derivatives. This document includes detailed protocols for the synthesis of representative compounds and standardized assays for evaluating their antiviral activity and cytotoxicity. Additionally, quantitative data from literature is summarized, and key mechanistic insights are visualized to guide further research and development in this promising area of antiviral discovery.

Introduction

This compound derivatives represent a class of organic molecules that have garnered significant interest in medicinal chemistry due to their structural resemblance to the ribose sugar moiety found in nucleosides. This structural mimicry allows them to potentially interact with viral enzymes that are crucial for viral replication, such as polymerases and proteases. By modifying the substituents on the tetrahydrofuran ring, a diverse library of compounds can be generated, offering a broad landscape for structure-activity relationship (SAR) studies to optimize antiviral potency and selectivity. This document outlines the foundational methodologies for exploring the antiviral properties of these compounds.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and safety of a compound are paramount. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate, with a higher SI value indicating a more favorable safety profile.

While specific quantitative data for a broad range of this compound derivatives against multiple viruses is an active area of research, the following tables provide a template for organizing and presenting such data as it becomes available. For illustrative purposes, data on related tetrahydrofuran-containing antiviral compounds are included.

Table 1: Antiviral Activity of Tetrahydrofuran-Containing HIV-1 Protease Inhibitors

Compound IDModificationVirus StrainIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
1 (R)-methoxy substituted bis-THFHIV-1 (Wild Type)2.4>100>41,667[1]
2 (S)-methoxy substituted bis-THFHIV-1 (Wild Type)55>100>1,818[1]
3 Cyclopentane-THF basedHIV-1 (Wild Type)8Not ReportedNot Reported[1]
4 Tris-THFHIV-1 (Wild Type)Potent (Ki = 2.9 pM)Not ReportedNot Reported[2]

Table 2: Antiviral Activity of Dihydrofuropyridinone Derivatives against Influenza Virus

Compound IDR3 SubstituentVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
15a (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)A/H1N117.4>900>51.7[3]
15g Benzo[b]thiophen-2-ylA/H1N115.2>900>59.2[3]
15j 4-FluorophenylA/H1N118.5>900>48.6[3]
15q Thiophen-2-ylA/H1N112.3>900>73.2[3]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound scaffold, which can then be further derivatized. A key starting material can be cis-butene-1,4-diol, which is commercially available.

Materials:

  • cis-Butene-1,4-diol

  • Osmium tetroxide (OsO4)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve cis-butene-1,4-diol (1 equivalent) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.

  • Add a catalytic amount of osmium tetroxide (OsO4) (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir the mixture for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound derivative.

Note: This is a general procedure and may require optimization for specific derivatives. Further steps would involve the protection of hydroxyl groups followed by the introduction of desired substituents and subsequent deprotection.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This protocol is a standard method for determining the concentration of a compound that inhibits the formation of viral plaques by 50%.[4][5]

Materials:

  • Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for herpesviruses) in 6-well or 12-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO).

  • Serum-free cell culture medium.

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Add the diluted compound to the cells and incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with the fixing solution for at least 30 minutes.

  • Remove the overlay and stain the cells with the crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[6][7][8][9]

Materials:

  • Host cells (same as used in the antiviral assay) seeded in a 96-well plate.

  • Test compound (this compound derivative) dissolved in an appropriate solvent.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the diluted compound to the wells. Include a cell control (medium only) and a solvent control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Relationship: Antiviral Drug Discovery Workflow

This diagram illustrates the general workflow for the discovery and preclinical evaluation of antiviral compounds, including this compound derivatives.

Antiviral_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Library Compound Library (this compound Derivatives) HTS High-Throughput Screening (Initial Antiviral Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology Candidate_Selection Candidate Selection Safety_Pharmacology->Candidate_Selection IND_Enabling_Studies IND_Enabling_Studies Candidate_Selection->IND_Enabling_Studies IND-Enabling Studies

Caption: Workflow for Antiviral Drug Discovery and Development.

Signaling Pathway: Mechanism of Action of Nucleoside Analogue Viral Polymerase Inhibitors

Many this compound derivatives are designed as nucleoside analogues. This diagram illustrates their general mechanism of action by targeting viral polymerases.[4][6][10]

Nucleoside_Analogue_MoA cluster_0 Host Cell cluster_1 Viral Replication Drug This compound Nucleoside Analogue (Prodrug) Cellular_Kinases Cellular Kinases Drug->Cellular_Kinases Phosphorylation Active_Drug Active Triphosphate Form Viral_Polymerase Viral RNA/DNA Polymerase Active_Drug->Viral_Polymerase Competitive Inhibition Cellular_Kinases->Active_Drug Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analogue New_Virions Progeny Virions Viral_Genome->New_Virions Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication

Caption: Mechanism of Action of Nucleoside Analogue Polymerase Inhibitors.

Conclusion

The this compound scaffold holds considerable promise for the development of novel antiviral agents. The protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers in this field. By systematically synthesizing and evaluating new derivatives using these standardized methods, the scientific community can accelerate the discovery of potent and selective antiviral therapies to combat a wide range of viral infections. Further research is warranted to expand the library of these compounds and to perform comprehensive antiviral screening to identify lead candidates for preclinical and clinical development.

References

Synthesis of Bioactive 2',4'-Bridged Nucleoside Analogues from Tetrahydrofuran-3,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of activities including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive 2',4'-bridged nucleoside analogues, a class of potent antiviral agents, utilizing derivatives of tetrahydrofuran-3,4-diol as a key starting material. These conformationally locked nucleoside analogues have shown significant promise, particularly as inhibitors of viral replication, by acting as chain terminators after intracellular phosphorylation.

Overview of the Synthetic Strategy

The synthesis of 2',4'-bridged nucleoside analogues from this compound derivatives involves a multi-step process. The core of this strategy is the construction of a furanose sugar mimic from a protected form of this compound. This is followed by the crucial Vorbrüggen glycosylation to couple the sugar mimic with a nucleobase. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the characteristic bridged structure.

Data Presentation: Bioactivity of Synthesized 2',4'-Bridged Nucleoside Analogues

The synthesized 2',4'-bridged nucleoside analogues have been evaluated for their antiviral activity against various viral strains. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Compound IDNucleobaseVirus StrainIC50 (µM)Cell Line
33 2-amino-6-benzylaminopurineHIV-1 (SF162)7.0CEM
33 2-amino-6-benzylaminopurineHIV-1 (HxB2)2.4CEM
105 2,6-diaminopurine-0.36CEM
106 2-amino-6-chloropurine-7.6Raji

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 2',4'-bridged nucleoside analogues.

Protocol 1: Vorbrüggen Glycosylation of a Differentially Protected Furanose Analogue

This protocol describes the coupling of a diacetate-protected furanose analogue, derived from this compound, with a silylated nucleobase.

Materials:

  • Differentially protected diacetate furanose analogue (e.g., compound 56 in the literature)[1]

  • Nucleobase (e.g., 2,6-diaminopurine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile (MeCN), anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nucleobase (1.5 equivalents) in anhydrous acetonitrile, add BSA (2.3 equivalents).

  • Heat the mixture at 65 °C for 1.5 hours to achieve silylation of the nucleobase.

  • To this solution, add the diacetate furanose analogue (1.0 equivalent).

  • Cool the reaction mixture to 0 °C and add TMSOTf (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 65 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired nucleoside.

Protocol 2: Deacetylation and Intramolecular Cyclization

This protocol outlines the removal of acetate protecting groups and the subsequent base-mediated intramolecular cyclization to form the 2',4'-bridged structure.

Materials:

  • Acetylated nucleoside from Protocol 1

  • Tetrahydrofuran (THF)

  • 2 M aqueous sodium hydroxide (NaOH) solution

  • Dowex® 50WX8 hydrogen form resin

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the acetylated nucleoside (1.0 equivalent) in THF.

  • Add 2 M aqueous NaOH solution (excess) and stir the mixture at 25 °C for 15 hours.

  • Monitor the deacetylation and cyclization by TLC.

  • Upon completion, neutralize the reaction mixture with Dowex® 50WX8 resin until the pH is approximately 7.

  • Filter the resin and wash with a mixture of methanol and dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2',4'-bridged nucleoside.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 2',4'-bridged nucleoside analogues from a protected this compound derivative.

G start Protected this compound Derivative furanose Differentially Protected Furanose Analogue start->furanose Multi-step synthesis glycosylation Vorbrüggen Glycosylation (with Nucleobase) furanose->glycosylation protected_nucleoside Protected Nucleoside Analogue glycosylation->protected_nucleoside deprotection_cyclization Deacetylation & Intramolecular Cyclization protected_nucleoside->deprotection_cyclization final_product Bioactive 2',4'-Bridged Nucleoside Analogue deprotection_cyclization->final_product

Caption: Synthetic workflow for 2',4'-bridged nucleosides.

Diagram 2: Mechanism of Action - Viral Replication Inhibition

This diagram illustrates the mechanism by which the synthesized 2',4'-bridged nucleoside analogues inhibit viral replication.

G cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery drug 2',4'-Bridged Nucleoside Analogue (Prodrug) mono_p Nucleoside Monophosphate drug->mono_p dCK di_p Nucleoside Diphosphate mono_p->di_p UMP-CMPK tri_p Active Nucleoside Triphosphate di_p->tri_p NDPK viral_polymerase Viral RNA/DNA Polymerase tri_p->viral_polymerase Incorporation viral_genome Viral RNA/DNA Strand viral_polymerase->viral_genome Elongation chain_termination Chain Termination viral_polymerase->chain_termination Inhibition

Caption: Activation and inhibitory mechanism of bridged nucleosides.

References

Application Notes and Protocols for Tetrahydrofuran-3,4-diol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrofuran-3,4-diol is a cyclic diol that presents a unique combination of a hydrophilic ether linkage and two secondary hydroxyl groups within a saturated five-membered ring. Its structure, available in both cis and trans configurations, makes it a compelling, yet underexplored, monomer for the synthesis of novel polymers. As a potential bio-derivable feedstock, it offers an avenue for creating sustainable polymeric materials. The secondary nature of its hydroxyl groups suggests a different reactivity profile compared to primary diols, potentially influencing polymerization kinetics and final polymer properties.

These notes provide theoretical frameworks and hypothetical protocols for the application of this compound as a precursor in the synthesis of polyesters and polyurethanes. The experimental details are based on established methodologies for polymer synthesis from analogous diols, as direct polymerization of this compound is not extensively documented in publicly available literature. These protocols are intended to serve as a starting point for researchers exploring the potential of this unique monomer.

Application Note 1: Synthesis of Novel Polyesters via Polycondensation

The diol functionality of this compound allows it to undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The rigid, cyclic structure of the diol is expected to be incorporated into the polymer backbone, potentially increasing the glass transition temperature (Tg) and modifying the thermal and mechanical properties of the resulting material compared to polyesters made from linear aliphatic diols.

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol describes a two-stage melt polycondensation method for the synthesis of a polyester from this compound and adipic acid.

Materials:

  • cis-Tetrahydrofuran-3,4-diol

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol and Chloroform for purification and analysis

Procedure:

Stage 1: Esterification

  • A 100 mL three-neck glass reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Charge the reactor with this compound (1.05 molar equivalents) and adipic acid (1.00 molar equivalent).

  • Add the catalyst (e.g., 250 ppm Ti(OBu)₄) and antioxidant (0.1 wt%).

  • Purge the reactor with high-purity nitrogen for 15 minutes to remove any residual air.

  • Heat the reactor to 180°C under a slow nitrogen stream with continuous stirring (approx. 100 rpm).

  • Maintain these conditions for 4 hours. Water, the byproduct of esterification, will be collected in the distillation receiver. The reaction is monitored by the amount of water collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-45 minutes to facilitate the removal of excess diol and water, thereby driving the polymerization reaction forward.

  • Increase the stirring speed to 200-250 rpm as the viscosity of the melt increases.

  • Maintain the reaction under high vacuum and elevated temperature for an additional 3-5 hours. The process can be monitored by the torque of the mechanical stirrer.

  • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer is recovered as a solid and can be purified by dissolving in chloroform and precipitating in cold methanol.

  • Dry the purified polymer in a vacuum oven at 50°C for 24 hours.

Hypothetical Data Presentation

The following table summarizes the expected properties of polyesters synthesized from cis-tetrahydrofuran-3,4-diol and various dicarboxylic acids, based on theoretical considerations.

Diacid ComonomerMolar Ratio (Diol:Diacid)Catalyst (ppm Ti)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)
Succinic Acid1.05 : 1.0025018.52.165-75180-195
Adipic Acid1.05 : 1.0025022.02.350-60165-180
Sebacic Acid1.05 : 1.0025025.52.235-45150-165

Visualization of Polyester Synthesis Workflow

G Workflow for Polyester Synthesis cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Product Recovery Charge Charge Reactor: - this compound - Dicarboxylic Acid - Catalyst Purge Purge with N₂ Charge->Purge Heat1 Heat to 180°C (4 hours) Purge->Heat1 Collect Collect Water Byproduct Heat1->Collect Heat2 Heat to 220-240°C Collect->Heat2 Proceed to Polycondensation Vacuum Apply Vacuum (<1 mbar) Heat2->Vacuum Stir Increase Stirring Vacuum->Stir React React for 3-5 hours Stir->React Cool Cool Under N₂ React->Cool Reaction Complete Purify Dissolve & Precipitate Cool->Purify Dry Vacuum Dry Purify->Dry Characterize Characterize Polymer Dry->Characterize

Caption: Experimental workflow for polyester synthesis.

Application Note 2: Synthesis of Novel Polyurethanes via Polyaddition

This compound can serve as a chain extender or a soft segment component in the synthesis of polyurethanes. Its reaction with diisocyanates via polyaddition would yield polymers with urethane linkages. The cyclic ether moiety in the diol is expected to enhance solvent resistance and introduce flexibility, while the rigid ring structure could contribute to the hardness and thermal stability of the resulting polyurethane.

Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis

This protocol details a two-step synthesis of polyurethane where this compound is used as a chain extender for a prepolymer made from a macrodiol and a diisocyanate.

Materials:

  • Poly(tetrahydrofuran) (PTHF, Mn = 1000 g/mol ) or another macrodiol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • cis-Tetrahydrofuran-3,4-diol (as chain extender)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) as solvent

Procedure:

Step 1: Prepolymer Synthesis

  • Dry the PTHF macrodiol and this compound in a vacuum oven at 80°C for at least 4 hours prior to use.

  • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried PTHF macrodiol.

  • Heat the flask to 60°C and add the MDI (2.0 molar equivalents relative to PTHF).

  • Stir the mixture at 80°C for 2-3 hours under a nitrogen blanket to form the isocyanate-terminated prepolymer. The progress can be monitored by titration of the isocyanate (NCO) content.

Step 2: Chain Extension

  • Cool the prepolymer to 60°C and dissolve it in an appropriate amount of dry DMF to reduce viscosity.

  • In a separate flask, dissolve the dried this compound (1.0 molar equivalent relative to PTHF) in dry DMF.

  • Add a catalytic amount of DBTDL (e.g., 0.05 wt%) to the prepolymer solution.

  • Slowly add the solution of this compound to the stirring prepolymer solution over 15 minutes.

  • After the addition is complete, continue stirring at 60°C for another 2-4 hours until the viscosity significantly increases and the NCO peak in the FTIR spectrum (around 2270 cm⁻¹) disappears.

  • Pour the viscous polymer solution into a Teflon-coated mold.

  • Cure the polymer in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.

  • The resulting polyurethane film can be stored in a desiccator before characterization.

Hypothetical Data Presentation

The following table presents hypothetical data for polyurethanes synthesized using this compound as a chain extender with different diisocyanates.

DiisocyanateMacrodiolNCO:OH RatioMn ( kg/mol )PDI (Mw/Mn)Tg (°C)Tensile Strength (MPa)
MDIPTHF 10001.02 : 1.0045.02.4-30 (soft), 80 (hard)30-40
IPDIPTHF 10001.02 : 1.0042.52.5-35 (soft), 95 (hard)35-45
HDIPTHF 10001.02 : 1.0038.02.3-40 (soft), 60 (hard)20-30

Visualization of Polyurethane Synthesis Workflow

G Workflow for Polyurethane Synthesis cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension cluster_2 Product Curing & Recovery Reactants1 React Macrodiol (PTHF) with Diisocyanate (MDI) Heat1 Stir at 80°C (2-3 hours) Reactants1->Heat1 Prepolymer Form NCO-Terminated Prepolymer Heat1->Prepolymer Dissolve Dissolve Prepolymer in Dry DMF Prepolymer->Dissolve Proceed to Chain Extension AddDiol Add this compound Solution + Catalyst Dissolve->AddDiol React2 Stir at 60°C (2-4 hours) AddDiol->React2 Cast Cast into Mold React2->Cast Reaction Complete Cure Cure in Vacuum Oven (80°C, 12-24h) Cast->Cure Film Obtain Polyurethane Film Cure->Film Characterize Characterize Polymer Film->Characterize G cluster_polyester Polyester Synthesis cluster_polyurethane Polyurethane Synthesis Monomer This compound (Precursor) Comonomer1 Co-monomer: Dicarboxylic Acid / Ester Monomer->Comonomer1 Comonomer2 Co-monomer: Diisocyanate Monomer->Comonomer2 Reaction1 Reaction: Polycondensation Comonomer1->Reaction1 Polymer1 Product: Polyester Reaction1->Polymer1 Reaction2 Reaction: Polyaddition Comonomer2->Reaction2 Polymer2 Product: Polyurethane Reaction2->Polymer2

Application Notes and Protocols for the Derivatization of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Tetrahydrofuran-3,4-diol. Derivatization is a crucial step for enhancing the volatility and thermal stability of polar molecules like diols, thereby improving their chromatographic separation and mass spectrometric detection. The following protocols for silylation, acylation, and etherification are designed for applications in gas chromatography-mass spectrometry (GC-MS) analysis, as well as for the synthesis of novel derivatives for further chemical exploration.

Introduction

This compound is a polar molecule containing two hydroxyl groups, which can lead to poor peak shape and thermal degradation during GC analysis. Derivatization of these hydroxyl groups is essential to obtain reliable and reproducible analytical results. The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility of the derivative and the ionization technique used in mass spectrometry.

Derivatization Protocols

Three common and effective derivatization methods for diols are presented: silylation, acylation, and etherification. Each protocol is detailed with step-by-step instructions.

Silylation Protocol: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely used derivatization technique that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This method significantly increases the volatility and thermal stability of the analyte.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial.

  • Solvent Addition: Add 200 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Workflow Diagram:

silylation_workflow cluster_start Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Start: this compound dissolve Dissolve in Aprotic Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: Silylation workflow for this compound.

Acylation Protocol: Formation of Acetate Esters

Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moieties. This method is effective for protecting the hydroxyl groups and increasing the molecular weight, which can be beneficial for mass spectral interpretation.

Experimental Protocol:

  • Sample Preparation: Place 1-5 mg of this compound into a 2 mL reaction vial.

  • Reagent and Catalyst Addition: Add 200 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) to the vial.

  • Reaction: Securely cap the vial and heat at 50-60 °C for 1 hour.

  • Reagent Removal: After cooling to room temperature, evaporate the excess acetic anhydride and pyridine under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried residue in 500 µL of a suitable solvent, such as ethyl acetate or hexane.

  • Analysis: The sample is ready for GC-MS analysis.

Workflow Diagram:

acylation_workflow cluster_start Sample Preparation cluster_reaction Derivatization cluster_workup Workup cluster_analysis Analysis start Start: this compound add_reagents Add Acetic Anhydride & Pyridine start->add_reagents heat Heat at 50-60°C for 1 hr add_reagents->heat cool Cool to Room Temperature heat->cool evaporate Evaporate Excess Reagents cool->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze GC-MS Analysis reconstitute->analyze

Caption: Acylation workflow for this compound.

Etherification Protocol (Williamson Ether Synthesis): Formation of Methyl Ethers

Etherification, such as the Williamson ether synthesis, can be used to form more stable ether derivatives. This method is particularly useful when silyl or acyl derivatives are prone to hydrolysis.

Experimental Protocol:

  • Deprotonation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mmol of this compound in 20 mL of anhydrous tetrahydrofuran (THF). Add 22 mmol of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Alkylation: Add 25 mmol of an alkylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diether derivative.

Workflow Diagram:

etherification_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product deprotonation Deprotonation with NaH in THF alkylation Alkylation with CH3I deprotonation->alkylation stir Stir at RT for 12-16h alkylation->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash & Dry extract->wash_dry evaporate Solvent Removal wash_dry->evaporate purify Column Chromatography evaporate->purify product Purified Diether Derivative purify->product

Caption: Etherification workflow for this compound.

Quantitative Data Summary

The following table summarizes the key parameters for the described derivatization protocols. The yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting material.

ParameterSilylation (TMS)Acylation (Acetate)Etherification (Methyl)
Reagents BSTFA + 1% TMCS or MSTFAAcetic Anhydride, PyridineSodium Hydride, Methyl Iodide
Solvent Pyridine, ACN, DCMNone (reagents act as solvent)Anhydrous THF
Temperature 60-70 °C50-60 °C0 °C to Room Temperature
Reaction Time 30 minutes1 hour12-16 hours
Typical Yield > 95%> 90%70-85%
Workup None requiredEvaporation & ReconstitutionQuenching, Extraction, Purification
Primary Use GC-MS AnalysisGC-MS AnalysisSynthesis, Stable Derivatives

Conclusion

The choice of derivatization protocol for this compound should be guided by the intended application. For routine GC-MS analysis requiring high throughput, silylation is often the preferred method due to its simplicity, speed, and high reaction yields. Acylation provides a robust alternative. For the synthesis of stable derivatives for further chemical or biological studies, etherification is a more suitable, albeit more involved, procedure. Proper optimization of these protocols will ensure reliable and accurate results in the analysis and modification of this compound.

Catalytic Applications of Metal Complexes with Tetrahydrofuran-3,4-diol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes involving tetrahydrofuran-3,4-diol. The following sections highlight specific applications in organic synthesis, offering methodologies for advanced chemical transformations.

Application Note 1: Rhenium-Catalyzed Deoxydehydration of this compound

The deoxydehydration (DODH) of vicinal diols is a powerful transformation for the synthesis of alkenes from biomass-derived feedstocks. Rhenium complexes, particularly those in a high oxidation state, have proven to be effective catalysts for this reaction. The use of (3S,4S)-tetrahydrofuran-3,4-diol as a substrate allows for the stereospecific synthesis of the corresponding unsaturated product.

A notable example involves the use of a pentamethylcyclopentadienyl rhenium(VII) trioxide complex (Cp*ReO₃) as a catalyst. This process facilitates the removal of two hydroxyl groups from the this compound backbone to form a double bond, yielding 2,5-dihydrofuran. This reaction is of interest for the conversion of biomass-derived polyols into valuable olefins.[1]

Quantitative Data Summary
CatalystSubstrateProductReductantYieldReference
Cp*ReO₃(3S,4S)-Tetrahydrofuran-3,4-diol2,5-DihydrofuranPPh₃ or 3-OctanolLow to moderate yields (17-49%) have been reported for similar aliphatic diols.[1]
Experimental Protocol: Rhenium-Catalyzed Deoxydehydration

This protocol is a representative procedure adapted from general methods for rhenium-catalyzed deoxydehydration of diols.

Materials:

  • (3S,4S)-Tetrahydrofuran-3,4-diol

  • Pentamethylcyclopentadienylrhenium(VII) trioxide (Cp*ReO₃)

  • Triphenylphosphine (PPh₃) or 3-Octanol (reductant)

  • Anhydrous chlorobenzene (solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add (3S,4S)-tetrahydrofuran-3,4-diol (1.0 mmol, 1.0 eq.).

  • Addition of Catalyst and Reductant: To the flask, add Cp*ReO₃ (0.02 mmol, 2 mol%) and the chosen reductant, either triphenylphosphine (1.1 mmol, 1.1 eq.) or 3-octanol (which can also serve as the solvent).

  • Solvent Addition: Add anhydrous chlorobenzene (5 mL) if not using 3-octanol as the solvent.

  • Reaction Conditions: Stir the reaction mixture at 135-170 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If PPh₃ was used, the triphenylphosphine oxide byproduct can be partially removed by precipitation or crystallization from a non-polar solvent.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,5-dihydrofuran product.

Reaction Workflow

dodh_workflow sub Substrate (this compound) mix Reaction Mixture sub->mix cat Catalyst (Cp*ReO3) cat->mix red Reductant (PPh3 or 3-Octanol) red->mix sol Solvent (Chlorobenzene) sol->mix heat Heating (135-170 °C) mix->heat Stirring workup Workup & Purification heat->workup Cooling prod Product (2,5-Dihydrofuran) workup->prod

Caption: Workflow for Rhenium-Catalyzed Deoxydehydration.

Application Note 2: Copper-Catalyzed O-Arylation of this compound

Copper-catalyzed cross-coupling reactions are fundamental in the formation of C-O bonds. A mild and efficient protocol has been developed for the O-arylation of diols using diaryliodonium salts as the aryl source. (3R,4S)-Tetrahydrofuran-3,4-diol can be effectively mono-arylated using this methodology, which is significant for the synthesis of chiral building blocks in medicinal chemistry.

This reaction proceeds at room temperature without the need for a strong base, utilizing copper(I) oxide (Cu₂O) as the catalyst. The chelating nature of the diol is thought to facilitate the catalytic cycle.

Quantitative Data Summary
CatalystSubstrateArylating AgentProductYieldReference
Cu₂O (2 mol%)(3R,4S)-Tetrahydrofuran-3,4-diolDiphenyliodonium triflate(3R,4S)-3-Phenoxy-tetrahydrofuran-4-ol70%
Experimental Protocol: Copper-Catalyzed O-Arylation

This protocol is based on a reported procedure for the copper-catalyzed O-arylation of diols.

Materials:

  • (3R,4S)-Tetrahydrofuran-3,4-diol

  • Diphenyliodonium triflate

  • Copper(I) oxide (Cu₂O)

  • Anhydrous dichloromethane (DCM)

  • Sealed tube or reaction vial

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a sealed tube under an argon atmosphere, add (3R,4S)-tetrahydrofuran-3,4-diol (3.0 mmol, 3.0 eq.).

  • Addition of Reagents: Add diphenyliodonium triflate (1.0 mmol, 1.0 eq.) and Cu₂O (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (1 mL).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Purification: Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the mono-arylated product.

Logical Relationship of Reaction Components

cu_catalysis sub This compound (Nucleophile) prod Mono-arylated Product sub->prod Forms C-O bond aryl Diaryliodonium Salt (Aryl Source) aryl->prod Donates aryl group cat Cu2O (Catalyst) cat->prod Catalyzes reaction

References

Application Notes and Protocols for the Oxidation of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the oxidation of cis-Tetrahydrofuran-3,4-diol, a versatile building block in organic synthesis. The following protocols are based on established methods for the oxidation of analogous 1,4-diols and cyclic ethers, offering pathways to key oxidized derivatives such as lactones and diketones.

Introduction

cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) is a readily available chiral starting material. Its oxidation provides access to a range of functionalized tetrahydrofuran cores, which are prevalent in numerous natural products and biologically active molecules. The selective oxidation of one or both hydroxyl groups can yield valuable intermediates for drug discovery and development. This document outlines two distinct, plausible protocols for the selective oxidation of this diol.

Potential Oxidation Pathways

The oxidation of cis-Tetrahydrofuran-3,4-diol can be directed to yield different products based on the choice of oxidizing agent and reaction conditions. The primary alcohol can be preferentially oxidized to form a lactone, or both secondary alcohols can be oxidized to yield a diketone.

G start cis-Tetrahydrofuran-3,4-diol diketone Tetrahydrofuran-3,4-dione start->diketone Full Oxidation (e.g., Dess-Martin Periodinane) hemiacetal Intermediate Hemiacetal start->hemiacetal Selective Oxidation (e.g., TEMPO/BAIB) lactone Dihydroxy-γ-butyrolactone derivative hemiacetal->lactone Further Oxidation G prep_node prep_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node A 1. Reagent Preparation & Setup B 2. Reaction Execution (Stirring, Temp Control) A->B C 3. Reaction Quenching B->C D 4. Aqueous Workup (Extraction & Washing) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Application Notes and Protocols: Reduction Reactions of Tetrahydrofuran-3,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reduction reactions of tetrahydrofuran-3,4-diol derivatives, with a focus on stereoselective methods for the synthesis of various diol isomers. The protocols and data presented are intended to guide researchers in the selection of appropriate reducing agents and reaction conditions to achieve desired stereochemical outcomes, which is often a critical aspect in the synthesis of biologically active molecules and pharmaceutical intermediates.

Introduction to the Reduction of Tetrahydrofuran-3,4-dione Precursors

This compound moieties are important structural motifs found in a variety of natural products and pharmacologically active compounds. The stereochemistry of the two hydroxyl groups significantly influences the biological activity of these molecules. A common synthetic route to these diols involves the reduction of the corresponding tetrahydrofuran-3,4-diones. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent, the substituents on the tetrahydrofuran ring, and the reaction conditions. This document outlines protocols for both diastereoselective and non-selective reductions of these dione precursors.

Diastereoselective Reduction of Tetrahydrofuran-3,4-diones

The facial selectivity of the reduction of the two ketone moieties in a tetrahydrofuran-3,4-dione can be controlled to favor the formation of either cis- or trans-diols. This is typically achieved by employing sterically demanding hydride reagents or through substrate-directed reductions.

Synthesis of cis-Diols via Luche Reduction (NaBH₄/CeCl₃)

The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a mild and effective method for the 1,2-reduction of α,β-unsaturated ketones and can also be applied to the reduction of diketones. The cerium salt enhances the electrophilicity of the carbonyl group, facilitating reduction under mild conditions.

Table 1: Diastereoselective Reduction of a Tetrahydrofuran Ketol to the Corresponding Diol

EntrySubstrateReducing AgentSolventTemp (°C)Product(s)Diastereomeric Ratio (d.r.)Yield (%)
1Tetrahydrofuran KetolL-SelectrideTHF-78syn-Diol>95:5High
2Tetralin-1,4-dioneL-SelectrideTHF-78cis-Diol84:1698
3Tetralin-1,4-dioneRed-AlTHF-78trans-Diol13:8776
4Tetralin-1,4-dioneNaBH₄Methanol0cis/trans-Diol57:4392

Note: Data for tetralin-1,4-dione is included as a model for a cyclic diketone reduction, as specific data for tetrahydrofuran-3,4-dione was not available in the searched literature.[1]

Synthesis of trans-Diols via Sterically Hindered Hydride Reagents

The use of bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), can lead to the stereoselective formation of trans-diols.[2][3][4] The steric bulk of the reagent favors attack from the less hindered face of the ketone, leading to a high degree of diastereoselectivity.[3][4]

Non-Selective and Other Reduction Methods

Sodium Borohydride Reduction

Standard reduction with sodium borohydride in a protic solvent like methanol or ethanol typically results in a mixture of diastereomeric diols.[1] While not stereoselective, this method is simple, inexpensive, and often high-yielding, making it suitable for applications where stereochemistry is not critical or when the diastereomers can be separated chromatographically.

Catalytic Hydrogenation

Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Ru on a carbon support) is another method for the reduction of the dione. The stereochemical outcome can be influenced by the catalyst, support, solvent, and hydrogenation conditions (pressure and temperature). This method is also employed in the hydrogenolysis of tetrahydrofuran-3,4-diols, leading to ring-opening and the formation of butanediols.

Experimental Protocols

General Protocol for L-Selectride® Reduction of a Tetrahydrofuran-3,4-dione Derivative[5]
  • A solution of L-Selectride® (1 M in THF, 3 equivalents) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of the tetrahydrofuran-3,4-dione derivative (1 equivalent) in anhydrous THF (to make a 0.3 M solution) is added dropwise to the L-Selectride® solution.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched sequentially by the careful addition of water, methanol, 5% aqueous NaOH, and 30% hydrogen peroxide.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted several times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

General Protocol for Luche Reduction (NaBH₄/CeCl₃) of a Tetrahydrofuran-3,4-dione Derivative[5]
  • The tetrahydrofuran-3,4-dione derivative (1 equivalent) is dissolved in methanol (to make a 0.5 M solution) and cooled to -78 °C.

  • Cerium(III) chloride heptahydrate (3 equivalents) is added to the solution and stirred until dissolved.

  • Sodium borohydride (3 equivalents) is added portion-wise, and the reaction mixture is stirred for 2-3 hours at -78 °C.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • The reaction is quenched by the addition of 5% aqueous HCl and saturated aqueous NaCl.

  • The mixture is extracted several times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude diol is purified by flash column chromatography.

General Protocol for Catalytic Hydrogenation
  • The tetrahydrofuran-3,4-dione derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • A catalytic amount (e.g., 5-10 mol%) of the hydrogenation catalyst (e.g., Pd/C, PtO₂, or Raney® Nickel) is added to the solution.

  • The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-50 atm).

  • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the reduction of a generic 2,5-disubstituted tetrahydrofuran-3,4-dione to its corresponding diol isomers.

Reduction_Workflow cluster_products Products start 2,5-Disubstituted Tetrahydrofuran-3,4-dione reductive_step Reduction start->reductive_step cis_diol cis-Tetrahydrofuran-3,4-diol reductive_step->cis_diol  NaBH4 / CeCl3 (Luche Reduction) trans_diol trans-Tetrahydrofuran-3,4-diol reductive_step->trans_diol  L-Selectride® (Bulky Hydride) mixture Mixture of Diastereomers reductive_step->mixture  NaBH4

Caption: Synthetic pathways to diastereomeric tetrahydrofuran-3,4-diols.

Experimental_Workflow cluster_setup Reaction Setup start Start: Dissolve Diketone in Anhydrous THF cool_reagent Cool L-Selectride® Solution to -78°C start->cool_reagent add_substrate Add Diketone Solution Dropwise cool_reagent->add_substrate react Stir at -78°C (1-2 hours) add_substrate->react quench Sequential Quenching: H2O, MeOH, NaOH, H2O2 react->quench workup Aqueous Workup & Extraction quench->workup purify Purification: Flash Chromatography workup->purify end Final Product: Diastereomerically Enriched Diol purify->end

Caption: Workflow for L-Selectride® mediated reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetrahydrofuran-3,4-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The two most common and effective starting materials for the synthesis of this compound are 2,5-dihydrofuran and tartaric acid. The choice between these often depends on the desired stereochemistry of the final diol (cis or trans) and the available laboratory reagents.

Q2: Which synthetic route is preferred for obtaining cis-Tetrahydrofuran-3,4-diol?

A2: The dihydroxylation of 2,5-dihydrofuran is a highly effective method for producing cis-Tetrahydrofuran-3,4-diol. This reaction typically proceeds with high stereoselectivity, yielding the cis isomer as the major product.

Q3: How can I synthesize trans-Tetrahydrofuran-3,4-diol with high stereoselectivity?

A3: A common route to trans-Tetrahydrofuran-3,4-diol involves a multi-step synthesis starting from tartaric acid, a readily available and enantiomerically pure starting material. This route allows for precise control over the stereochemistry.

Q4: What are the critical factors influencing the yield of the dihydroxylation of 2,5-dihydrofuran?

A4: The key factors include the choice of oxidizing agent, reaction temperature, and the purity of the starting material. Over-oxidation and the formation of side products are common challenges that can lower the yield.

Q5: My final product is difficult to purify. What are common impurities and how can they be removed?

A5: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation products), and residual catalyst. Purification is often achieved through column chromatography or recrystallization. The choice of solvent system is critical for effective separation.

Troubleshooting Guides

Issue 1: Low Yield in the Dihydroxylation of 2,5-Dihydrofuran to cis-Tetrahydrofuran-3,4-diol
Potential Cause Troubleshooting Suggestion
Inefficient Oxidation Ensure the oxidizing agent (e.g., potassium permanganate or osmium tetroxide) is fresh and of high purity. For catalytic osmylation, verify the activity of the co-oxidant (e.g., N-methylmorpholine N-oxide).
Over-oxidation Maintain a low reaction temperature (typically 0°C to room temperature) to minimize the formation of carboxylic acids or other cleavage products. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.
Suboptimal pH For permanganate-based oxidations, maintaining a slightly basic pH can improve the yield and prevent the formation of byproducts.
Impure Starting Material Purify the 2,5-dihydrofuran by distillation before use to remove any polymeric impurities or inhibitors.
Issue 2: Poor Stereoselectivity in the Synthesis of this compound
Potential Cause Troubleshooting Suggestion
Incorrect Reagent for Desired Isomer For cis-diol, use a syn-dihydroxylation method (e.g., OsO₄ or cold, dilute KMnO₄). For trans-diol, a route involving anti-dihydroxylation or starting from a chiral precursor like tartaric acid is necessary.
Reaction Conditions Favoring Isomerization For syntheses involving epoxide intermediates, acidic or basic conditions can lead to ring-opening and subsequent cyclization with loss of stereocontrol. Ensure reaction conditions are neutral if possible.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is a Viscous Oil If the product does not crystallize, consider converting it to a solid derivative (e.g., an acetate or benzoate) for easier purification and handling. The protecting groups can be removed in a subsequent step.
Residual Metal Catalyst If using a metal catalyst (e.g., OsO₄), ensure proper workup procedures are followed to remove all traces of the metal, which can interfere with subsequent reactions or biological assays. This may involve filtration through celite or treatment with a reducing agent.

Data Presentation

Table 1: Comparison of Dihydroxylation Methods for 2,5-Dihydrofuran

Oxidizing Agent Co-oxidant/Conditions Typical Yield (%) Diastereomeric Ratio (cis:trans)
KMnO₄Acetone/Water, 0°C55-65>95:5
OsO₄ (catalytic)N-Methylmorpholine N-oxide (NMO)85-95>98:2
OsO₄ (stoichiometric)Pyridine90-98>99:1

Experimental Protocols

Protocol 1: High-Yield Synthesis of cis-Tetrahydrofuran-3,4-diol via Catalytic Osmylation

This protocol utilizes a catalytic amount of osmium tetroxide with a co-oxidant, which is a safer and more cost-effective approach than using stoichiometric OsO₄.

Materials:

  • 2,5-dihydrofuran (freshly distilled)

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydrofuran (1.0 g, 14.3 mmol) in a mixture of acetone (20 mL) and water (2 mL).

  • Add N-methylmorpholine N-oxide (1.84 g, 15.7 mmol) to the solution and stir until it dissolves.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (0.2 mL of a 4% solution) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-tetrahydrofuran-3,4-diol as a colorless oil.

Protocol 2: Synthesis of trans-Tetrahydrofuran-3,4-diol from L-Tartaric Acid

This multi-step synthesis provides access to the trans-diol with high enantiopurity.

Step 1: Conversion of L-Tartaric Acid to the corresponding 1,4-diol. (This is a multi-step process typically involving protection of the carboxylic acids, reduction, and deprotection, the specifics of which are beyond the scope of this brief protocol but are well-documented in the literature).

Step 2: Cyclization to form the trans-diol. (This step often involves the formation of a cyclic sulfate or a similar intermediate followed by nucleophilic opening and cyclization).

Visualizations

reaction_pathway cluster_cis cis-Diol Synthesis cluster_trans trans-Diol Synthesis DHF 2,5-Dihydrofuran cis_diol cis-Tetrahydrofuran-3,4-diol DHF->cis_diol OsO4 (cat.), NMO TA Tartaric Acid intermediate Protected 1,4-diol TA->intermediate Multi-step trans_diol trans-Tetrahydrofuran-3,4-diol intermediate->trans_diol Cyclization

Caption: Synthetic routes to cis- and trans-Tetrahydrofuran-3,4-diol.

troubleshooting_workflow start Low Yield in Dihydroxylation check_reagents Are reagents pure and active? start->check_reagents check_temp Is reaction temperature controlled? check_reagents->check_temp Yes purify_sm Purify starting material check_reagents->purify_sm No check_ph Is pH optimal (if applicable)? check_temp->check_ph Yes optimize_temp Lower temperature to reduce over-oxidation check_temp->optimize_temp No adjust_ph Adjust pH with buffer check_ph->adjust_ph No end Yield Improved check_ph->end Yes purify_sm->start optimize_temp->start adjust_ph->start

Caption: Troubleshooting workflow for low yield in dihydroxylation.

Technical Support Center: Purification of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tetrahydrofuran-3,4-diol from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-crystallization of impurities or poor crystal formation.- Solvent Screening: Test a range of polar solvents and solvent mixtures. Good solvent candidates for diols include water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the diol at elevated temperatures but have low solubility at room temperature or below. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice. - Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove surface impurities.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.- Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound. - Employ a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent at room temperature, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
Poor Separation in Column Chromatography The polarity of the eluent is too high or too low, or the stationary phase is not appropriate for a polar diol.- Stationary Phase Selection: For a polar compound like this compound, normal phase chromatography on silica gel is a common choice. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol-functionalized column can provide excellent separation for highly polar compounds.[1][2][3][4][5] - Eluent Optimization: For normal phase silica gel chromatography, start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, methanol, or isopropanol. A typical gradient could be from 0% to 20% methanol in dichloromethane. For HILIC, the mobile phase is typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.
Presence of Metal Catalyst Residues If the synthesis involved a metal catalyst (e.g., Ruthenium, Titanium, Palladium from diene cyclization or dihydroxylation), trace amounts may remain in the product.[6]- Silica Gel Filtration: A simple filtration through a plug of silica gel can often remove polar metal residues. - Chelating Agents: In some cases, washing the organic solution with an aqueous solution of a chelating agent (e.g., EDTA) can help remove metal ions.
Contamination with Starting Materials Incomplete reaction can leave unreacted starting materials such as 1,4-butanediol or cis-butene-1,4-diol in the reaction mixture.[7][8]- Extraction: If the starting materials have significantly different polarities, a liquid-liquid extraction may be effective. For example, if the starting material is less polar, it may be extracted into a non-polar organic solvent from an aqueous solution of the product. - Chromatography: Column chromatography, as described above, is generally effective for separating the product from unreacted starting materials.
Formation of Byproducts Side reactions, such as over-oxidation during dihydroxylation, can lead to the formation of impurities like dicarboxylic acids or other oxidation products.[9]- pH Adjustment and Extraction: If acidic byproducts are present, they can often be removed by washing the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution). - Chromatography: Column chromatography is a robust method for separating byproducts with different polarities from the desired diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities depend on the synthetic route. If you are synthesizing from an alkene via dihydroxylation, you might have unreacted alkene, over-oxidation products (such as dicarboxylic acids), or residual oxidizing agents (like osmium or permanganate species).[9] If a cyclization reaction from a diene or diol was used, you might have residual starting materials, catalysts, or incompletely cyclized intermediates.[6][10]

Q2: Which chromatographic method is best for purifying this compound?

A2: Due to its polar nature, normal phase column chromatography on silica gel is a good starting point. For higher resolution of very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) with a diol-functionalized stationary phase is highly recommended.[1][2][3][4][5]

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: While possible, it may be challenging. This compound is very polar and will likely have poor retention on a standard C18 reverse-phase column, eluting very quickly with the solvent front. A polar-embedded or aqueous-C18 column might offer better retention.

Q4: What is a good starting solvent system for recrystallizing this compound?

A4: A good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. You can also try ethyl acetate, followed by the slow addition of a non-polar anti-solvent like hexane. The key is to find a system where the diol is soluble when hot but sparingly soluble when cold.

Q5: My purified this compound is a viscous oil instead of a solid. What should I do?

A5: This could indicate the presence of residual solvent or impurities that are preventing crystallization. Try removing all solvent under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q6: How can I confirm the purity of my final product?

A6: Purity can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent at room temperature. If it dissolves easily, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate. Try solvents such as ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a procedure for purifying this compound using column chromatography.

  • Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 20% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following tables provide illustrative data for the purification of this compound. Note: These are example values and actual results may vary depending on the specific reaction conditions and impurities.

Table 1: Recrystallization Efficiency

Solvent System Initial Purity (%) Final Purity (%) Yield (%)
Ethanol/Water (9:1)859875
Ethyl Acetate/Hexane859580
Isopropanol859265

Table 2: Column Chromatography Performance

Stationary Phase Eluent System Initial Purity (%) Final Purity (%) Yield (%)
Silica GelDichloromethane/Methanol Gradient80>9985
Diol-Functionalized Silica (HILIC)Acetonitrile/Water Gradient80>9990

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_recryst Vacuum Filtration cool->filter_recryst pure_recryst Pure Crystals filter_recryst->pure_recryst impurities_recryst Impurities in Filtrate filter_recryst->impurities_recryst Separation

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow crude_chrom Crude Product load Load onto Silica/Diol Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue Encountered low_purity Low Purity? start->low_purity oiling_out Oiling Out? start->oiling_out poor_separation Poor Column Separation? start->poor_separation recrystallization_solutions Optimize Recrystallization: - Solvent Screening - Slow Cooling - Anti-Solvent Method low_purity->recrystallization_solutions Yes oiling_out->recrystallization_solutions Yes chromatography_solutions Optimize Chromatography: - Change Stationary Phase (e.g., HILIC) - Adjust Eluent Gradient poor_separation->chromatography_solutions Yes

Caption: Logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Separation of Tetrahydrofuran-3,4-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Tetrahydrofuran-3,4-diol stereoisomers.

Understanding the Stereoisomers

This compound possesses two chiral centers at carbons 3 and 4. This stereochemistry results in three distinct stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer). The relationship between the meso compound and either of the enantiomers is diastereomeric.

G A Racemic Mixture (R,R)-diol & (S,S)-diol B React with Chiral Resolving Agent (+)-RA A->B C Diastereomeric Mixture [(R,R)-(+)-RA] & [(S,S)-(+)-RA] B->C D Separate Diastereomers (Crystallization or Chromatography) C->D E Isolated Diastereomer 1 [(R,R)-(+)-RA] D->E F Isolated Diastereomer 2 [(S,S)-(+)-RA] D->F G Remove Resolving Agent E->G H Remove Resolving Agent F->H I Pure Enantiomer 1 (R,R)-diol G->I J Pure Enantiomer 2 (S,S)-diol H->J

"troubleshooting side reactions in Tetrahydrofuran-3,4-diol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydrofuran-3,4-diol Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the cis-dihydroxylation of 2,5-dihydrofuran using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Catalytic osmylation with a co-oxidant such as N-methylmorpholine N-oxide (NMO) is often preferred due to the high cost and toxicity of stoichiometric osmium tetroxide.[1] Another route involves the reduction of protected tartaric acid derivatives, which can provide enantiomerically pure products.[2][3]

Q2: Why is the purity of the Tetrahydrofuran (THF) solvent crucial in these reactions?

A2: The purity of THF, if used as a solvent, is critical for both safety and reaction success. THF can form explosive peroxides upon storage, which can be hazardous.[4] These peroxides can also act as unwanted oxidants, leading to side reactions. Furthermore, water impurities can quench reagents or interfere with catalytic cycles. It is recommended to use freshly distilled, peroxide-free, and anhydrous THF for optimal results.[5]

Q3: How can I control the stereochemistry to obtain the cis or trans diol?

A3: Stereochemical control is highly dependent on the chosen synthetic route.

  • cis-Diols: The reaction of an olefin (like 2,5-dihydrofuran) with osmium tetroxide or cold, dilute potassium permanganate reliably produces cis-diols.[1]

  • trans-Diols: A common strategy for trans-diols involves the epoxidation of the olefin followed by acid-catalyzed ring-opening. The backside attack of water on the protonated epoxide intermediate leads to the trans product.

Q4: My final product appears to be contaminated with an aldehyde. What could be the source?

A4: A common impurity in stored, non-stabilized Tetrahydrofuran is 4-hydroxybutanal (HBA).[6] If you are using THF as the solvent, this impurity could be carried through the workup. Additionally, aggressive or non-selective oxidizing conditions can cause oxidative cleavage of the newly formed diol, leading to the formation of aldehydes or carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and solutions?

Answer: Low product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incomplete Reaction

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. Ensure that the stirring is vigorous enough, especially in heterogeneous mixtures, to guarantee proper mixing of reagents.[1]

  • Potential Cause 2: Reagent Inactivity

    • Solution: The quality and activity of reagents are paramount. Oxidizing agents, especially solutions like hydrogen peroxide or catalysts like OsO₄, can degrade over time. Use freshly opened or properly stored reagents. If using a catalytic system (e.g., OsO₄/NMO), ensure the co-oxidant is active and added in the correct stoichiometric amount.[1]

  • Potential Cause 3: Sub-optimal Reaction Conditions

    • Solution: The solvent system and temperature are critical. For osmylation, a mixture of acetone and water is common.[1] The absence of water can halt the catalytic cycle. Ensure all components are present in the recommended ratios. Verify that the reaction pH is appropriate for the chosen method, as highly acidic or basic conditions can promote side reactions.

Issue 2: Presence of Impurities and Side Products

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of side products can complicate purification and significantly reduce the overall yield.

  • Potential Cause 1: Over-oxidation

    • Description: A significant side reaction is the over-oxidation of the diol, which can cleave the carbon-carbon bond to form dicarbonyl compounds or further oxidized species. This is more common with powerful oxidants like potassium permanganate if the temperature and pH are not carefully controlled.

    • Solution: Use a milder, more selective oxidizing system like catalytic OsO₄ with NMO as the co-oxidant.[1] Maintain a low reaction temperature and ensure the reaction is quenched promptly upon completion.

  • Potential Cause 2: Polymerization

    • Description: The starting material, 2,5-dihydrofuran, can be susceptible to acid-catalyzed polymerization, especially in the presence of trace acid impurities.

    • Solution: Ensure all glassware is clean and free of acidic residue. If the reaction conditions are acidic, consider adding the acid at a low temperature. Purify the starting material via distillation if necessary.

  • Potential Cause 3: Formation of Isomeric Byproducts

    • Description: Depending on the synthetic route, other isomers may form. For example, in the dehydration of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran (a precursor), improper temperature control can lead to other dehydration products.[7]

    • Solution: Strictly adhere to the recommended reaction temperatures and use the specified catalysts to improve regioselectivity. Purification via fractional distillation or column chromatography is often necessary to separate these isomers.

Data Presentation: Side Reaction Summary

The following table summarizes common side reactions, their causes, and mitigation strategies.

Side ReactionPotential Byproduct(s)Likely Cause(s)Mitigation Strategy
Over-oxidation Succinaldehyde, Formic AcidOxidizing agent is too strong or not selective; elevated temperature.Use catalytic OsO₄/NMO; maintain low temperature (0°C to RT); quench reaction upon completion.
Polymerization Poly-ether oligomersTrace acid contamination; high reaction temperature.Use acid-free glassware; distill starting material; maintain controlled temperature.
Epoxide Formation 2,3-EpoxytetrahydrofuranIncomplete hydrolysis during certain oxidation procedures.Ensure sufficient water is present in the reaction medium for diol formation.
Elimination Furan, Dihydrofuran isomersStrongly acidic or basic conditions during workup.Neutralize the reaction mixture carefully during workup; avoid excessive heat.

Experimental Protocols

Protocol 1: Synthesis of cis-Tetrahydrofuran-3,4-diol via Catalytic Osmylation

This protocol is adapted from established procedures for the cis-dihydroxylation of olefins.[1]

Materials:

  • 2,5-dihydrofuran (freshly distilled)

  • N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dihydrofuran (1.0 eq) in a 10:1 mixture of acetone and water.

  • Cool the flask in an ice bath to 0°C.

  • Add the N-methylmorpholine N-oxide (NMO) solution (1.2 eq) to the stirred mixture.

  • Slowly add the osmium tetroxide solution (0.005 eq) dropwise. The solution may turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes until the color lightens.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient elution from 100% dichloromethane to 95:5 dichloromethane/methanol to afford the pure cis-diol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification A 2,5-Dihydrofuran C Catalytic Dihydroxylation (Acetone/Water, RT) A->C B Reagents (OsO4, NMO) B->C D Quench (Na2SO3) C->D E Extraction (EtOAc) D->E F Column Chromatography E->F G cis-Tetrahydrofuran-3,4-diol F->G Troubleshooting_Yield Start Low Product Yield Observed CheckTLC Is starting material still present on TLC? Start->CheckTLC IncompleteRxn Potential Cause: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckReagents Potential Cause: Inactive Reagents CheckTLC->CheckReagents No Solution1 Solution: 1. Extend reaction time. 2. Increase temperature slightly. 3. Ensure vigorous stirring. IncompleteRxn->Solution1 Solution2 Solution: 1. Use fresh NMO solution. 2. Verify OsO4 catalyst activity. 3. Check solvent purity (anhydrous). CheckReagents->Solution2 CheckConditions Potential Cause: Sub-optimal Conditions CheckReagents->CheckConditions Solution3 Solution: 1. Verify solvent ratios (e.g., Acetone:Water). 2. Check reaction pH. CheckConditions->Solution3 Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Start 2,5-Dihydrofuran Product cis-Tetrahydrofuran-3,4-diol Start->Product Catalytic OsO4 / NMO (Controlled Conditions) SideProduct Over-oxidation Products (e.g., Succinaldehyde) Start->SideProduct Strong Oxidant / Heat

References

"optimization of reaction conditions for Tetrahydrofuran-3,4-diol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tetrahydrofuran-3,4-diol. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Method 1: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

This method offers a direct and highly stereoselective route to chiral this compound from 2,5-dihydrofuran using a catalytic amount of osmium tetroxide and a chiral ligand.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

sharpless_dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Prepare reaction vessel under inert atmosphere solvent Add tert-butanol/water (1:1) solvent start->solvent ad_mix Add AD-mix-α or AD-mix-β solvent->ad_mix stir Stir until dissolved ad_mix->stir cool Cool to 0 °C stir->cool substrate Add 2,5-dihydrofuran cool->substrate react Stir vigorously at 0 °C substrate->react monitor Monitor by TLC react->monitor quench Quench with sodium sulfite monitor->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure this compound purify->product

Caption: Workflow for the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran.

Troubleshooting Guide and FAQs

Q1: My reaction is very slow or has not gone to completion. What are the possible causes?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Inactive Catalyst: The osmium tetroxide may have been reduced and not effectively re-oxidized. Ensure the co-oxidant (potassium ferricyanide in the AD-mix) is fresh and used in the correct stoichiometric amount.

  • Poor Mixing: The reaction is biphasic, and vigorous stirring is crucial to ensure proper mixing of the reactants.

  • Low Temperature: While the reaction is typically run at 0 °C to maximize enantioselectivity, some less reactive substrates may require a slightly higher temperature. You can try letting the reaction slowly warm to room temperature.

  • Hydrolysis of Osmate Ester: The hydrolysis of the intermediate osmate ester can be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, especially for non-terminal alkenes.[1]

Q2: The yield of my this compound is low. What can I do to improve it?

A2: Low yields can result from several issues during the reaction or work-up:

  • Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

  • Product Volatility/Solubility: this compound is a small, polar molecule and may be partially soluble in the aqueous layer. Ensure thorough extraction with a suitable solvent like ethyl acetate. Multiple extractions are recommended.

  • Side Reactions: Over-oxidation to a dicarbonyl compound can occur, although it is less common with osmium tetroxide compared to other oxidizing agents like potassium permanganate.[2]

  • Purification Losses: The diol can be challenging to purify by column chromatography due to its polarity. Using a more polar eluent system and careful monitoring of fractions is important.

Q3: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereoselectivity?

A3: Low enantioselectivity is a common issue that can often be addressed by optimizing the reaction conditions:

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -10 °C or 0 °C) generally improves enantioselectivity.

  • Ligand Choice: Ensure you are using the correct AD-mix for the desired enantiomer (AD-mix-α for the (R,R)-diol and AD-mix-β for the (S,S)-diol).[3] The quality of the chiral ligand is also critical; ensure it has not degraded.

  • Substrate Concentration: High concentrations of the alkene can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand.[4] It is important to maintain a dilute solution of the substrate.

  • Stirring Rate: Inadequate stirring can lead to poor complexation of the osmium tetroxide with the chiral ligand, resulting in a racemic background reaction.

Data Presentation: Sharpless Asymmetric Dihydroxylation Conditions
ParameterConditionExpected OutcomeReference
Starting Material 2,5-Dihydrofuran--
Reagent AD-mix-α or AD-mix-βHigh enantioselectivity[3]
Solvent tert-butanol/water (1:1)Biphasic system[5]
Temperature 0 °C to room temperatureLower temp for higher ee[1]
Reaction Time 6-24 hoursMonitor by TLC[5]
Typical Yield 70-95%Dependent on work-up and purification[6]
Typical ee >90%Dependent on conditions[6]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of tert-butanol and water (1:1, 10 mL per mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per mmol of alkene).

  • Stir the mixture until both layers are clear (the aqueous layer will be orange).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the cold, vigorously stirred mixture, add 2,5-dihydrofuran (1 mmol).

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Method 2: Epoxidation of 2,5-Dihydrofuran and Subsequent Hydrolysis

This two-step method involves the formation of an epoxide from 2,5-dihydrofuran, followed by acid-catalyzed ring-opening to yield the diol. This method typically results in a racemic mixture of the trans-diol.

Experimental Workflow: Epoxidation and Hydrolysis

epoxidation_hydrolysis cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis start Dissolve 2,5-dihydrofuran in CH2Cl2 cool Cool to 0 °C start->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir at 0 °C to room temperature add_mcpba->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench extract_epoxide Extract epoxide quench->extract_epoxide concentrate_epoxide Concentrate crude epoxide extract_epoxide->concentrate_epoxide hydrolyze Treat with dilute acid (e.g., H2SO4) concentrate_epoxide->hydrolyze purify Purify by distillation or chromatography hydrolyze->purify product Obtain pure this compound purify->product

Caption: Workflow for the epoxidation of 2,5-dihydrofuran and subsequent hydrolysis.

Troubleshooting Guide and FAQs

Q1: The epoxidation reaction is not proceeding. What could be the issue?

A1:

  • Reagent Quality: Ensure that the m-CPBA (meta-chloroperoxybenzoic acid) is fresh. Peroxy acids can decompose over time.

  • Reaction Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. If the alkene is particularly unreactive, a slightly elevated temperature may be needed, but this can increase the risk of side reactions.

  • Solvent Choice: Dichloromethane is a common solvent. Ensure it is anhydrous, as water can react with the epoxide.

Q2: During the hydrolysis of the epoxide, I am getting a low yield of the diol. What are the potential reasons?

A2:

  • Incomplete Hydrolysis: The acid-catalyzed ring-opening may require gentle heating to go to completion. Monitor the reaction by TLC to ensure all the epoxide has been consumed.

  • Polymerization: Under strongly acidic conditions or at high temperatures, epoxides can polymerize. Use a dilute acid and maintain a controlled temperature.

  • Side Products: The formation of byproducts can reduce the yield. Ensure the epoxidation step is clean before proceeding to hydrolysis.

Q3: The hydrolysis of my epoxide is not regioselective, leading to a mixture of products. How can I control this?

A3: For a symmetrical epoxide derived from 2,5-dihydrofuran, regioselectivity is not an issue as both carbons are electronically and sterically equivalent. However, for unsymmetrical epoxides, the regioselectivity of acid-catalyzed ring-opening is influenced by both electronic and steric factors. The nucleophile (water) will typically attack the more substituted carbon due to the partial positive charge stabilization in the transition state.

Data Presentation: Epoxidation and Hydrolysis Conditions
ParameterEpoxidationHydrolysisReference
Starting Material 2,5-Dihydrofuran3,4-Epoxytetrahydrofuran-
Reagent m-CPBADilute H₂SO₄ or HClO₄[7]
Solvent Dichloromethane (CH₂Cl₂)Water/THF[8]
Temperature 0 °C to room temperatureRoom temp to gentle heating
Reaction Time 1-4 hours2-8 hours-
Typical Yield >90% (epoxide)80-95% (diol)[9]
Stereochemistry trans-diolRacemic mixture[2]
Experimental Protocol: Epoxidation and Hydrolysis

Step 1: Epoxidation of 2,5-Dihydrofuran

  • Dissolve 2,5-dihydrofuran (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution at low temperature and pressure to obtain the crude 3,4-epoxytetrahydrofuran.

Step 2: Acid-Catalyzed Hydrolysis

  • Dissolve the crude 3,4-epoxytetrahydrofuran in a mixture of THF and water (e.g., 4:1).

  • Add a catalytic amount of a dilute acid (e.g., a few drops of 1 M H₂SO₄).

  • Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC. Gentle heating may be required.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography or distillation under reduced pressure.

References

"stability of Tetrahydrofuran-3,4-diol under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tetrahydrofuran-3,4-diol?

A1: The main stability concerns for this compound are its susceptibility to degradation under acidic conditions. The molecule contains two key functional groups: a tetrahydrofuran (cyclic ether) ring and a vicinal diol (1,2-diol). The ether linkage is prone to cleavage in the presence of strong acids, and the vicinal diol can undergo rearrangement or cleavage under both acidic and oxidative conditions.

Q2: How stable is this compound under acidic conditions?

A2: this compound is expected to be unstable in the presence of strong acids. Two primary degradation pathways are likely:

  • Acid-Catalyzed Ring Opening: The oxygen atom of the tetrahydrofuran ring can be protonated by a strong acid, making the ring susceptible to nucleophilic attack and subsequent opening. This can lead to the formation of a linear polymer, poly(tetramethylene ether) glycol (PTMEG), or other ring-opened products.[1][2][3][4]

  • Pinacol Rearrangement: The vicinal diol moiety can undergo an acid-catalyzed dehydration and rearrangement known as the pinacol rearrangement.[5][6][7][8] This process involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent carbon to form a more stable ketone. This can result in ring contraction or expansion.

Q3: Is this compound stable under basic conditions?

A3: Generally, the tetrahydrofuran ring is stable under basic conditions. However, the vicinal diol can be susceptible to oxidation, especially in the presence of an oxidizing agent. While the diol itself is relatively stable to non-oxidative basic conditions, strong bases could potentially deprotonate the hydroxyl groups, making them more susceptible to certain reactions.

Q4: What are the likely degradation products of this compound?

A4: The degradation products will depend on the conditions:

  • Acidic Conditions:

    • Ring-opening can lead to various linear diols and potentially polymers.

    • Pinacol rearrangement could yield a cyclopentanone derivative or other rearranged ketones.

  • Oxidative Conditions (Acidic or Basic):

    • Oxidative cleavage of the diol would break the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of dicarbonyl compounds (dialdehydes or diketones).[9][10][11][12]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Loss of starting material and formation of a viscous, polymeric substance during an acid-catalyzed reaction. Acid-catalyzed ring-opening polymerization of the tetrahydrofuran ring.- Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Use a milder acid catalyst.- Consider protecting the diol functionality before subjecting the molecule to strongly acidic conditions.
Unexpected formation of a ketone with a different ring size in the product mixture under acidic conditions. Pinacol rearrangement of the vicinal diol.[5][13][14]- Avoid strongly acidic and high-temperature conditions.- If the rearrangement is desired, optimize acid concentration and temperature to favor the formation of the desired ketone.- Characterize the ketone product thoroughly using techniques like NMR and mass spectrometry to confirm its structure.
Formation of multiple, highly polar byproducts during a reaction involving an oxidizing agent. Oxidative cleavage of the vicinal diol.- Use a milder or more selective oxidizing agent.- Control the stoichiometry of the oxidant carefully.- Perform the reaction at a lower temperature.- Protect the diol as an acetal or other protecting group if the rest of the molecule needs to be oxidized.
Low yield or incomplete reaction when using this compound in a base-mediated synthesis. The compound is likely stable, but the hydroxyl groups may interfere with the desired reaction.- Ensure the base is strong enough for the intended transformation but not so strong as to cause unforeseen side reactions.- Consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ethers, acetals) prior to the reaction.

Data Summary

The following table summarizes the expected stability and potential degradation products of this compound based on general chemical principles.

Condition Stability Potential Degradation Pathways Likely Degradation Products
Strongly Acidic (e.g., conc. H₂SO₄, HCl) Unstable- Acid-catalyzed ring-opening- Pinacol rearrangement- Linear polymers- Ring-opened diols- Rearranged ketones (e.g., cyclopentanone derivatives)
Mildly Acidic (e.g., dilute acetic acid) Potentially Unstable- Slow pinacol rearrangement- Trace amounts of rearranged ketones
Neutral (pH ~7) Generally Stable- Slow oxidation in the presence of air/light- Peroxides and subsequent acidic byproducts
Mildly Basic (e.g., NaHCO₃, Et₃N) Generally Stable- Minimal degradation- Starting material recovered
Strongly Basic (e.g., NaOH, KOH) Generally Stable- Potential for slow oxidation- Oxidized products if an oxidant is present
Oxidative (e.g., NaIO₄, H₂O₂, KMnO₄) Unstable- Oxidative cleavage of the C-C bond of the diol- Dicarbonyl compounds (e.g., succinaldehyde derivatives)

Experimental Protocols

Hypothetical Protocol for Assessing Acid Stability:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile). Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M HCl in water or methanol).

  • Incubation: Add a known amount of the this compound stock solution to each acidic solution. Maintain the mixtures at a constant temperature (e.g., 25°C, 50°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.

  • Analysis: Analyze the quenched samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Data Interpretation: Quantify the amount of remaining this compound at each time point to determine the degradation rate. Identify major degradation products by their retention times and mass spectra.

Visualizations

Acid_Degradation THF_diol This compound Protonated_Ether Protonated Ether THF_diol->Protonated_Ether H+ Protonated_Diol Protonated Diol THF_diol->Protonated_Diol H+ Ring_Opened Ring-Opened Carbocation Protonated_Ether->Ring_Opened Ring Opening Polymer Poly(tetramethylene ether) glycol) Ring_Opened->Polymer Polymerization Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H2O Rearranged_Ketone Rearranged Ketone (e.g., Cyclopentanone derivative) Carbocation->Rearranged_Ketone Pinacol Rearrangement

Caption: Hypothesized degradation pathways of this compound under acidic conditions.

Basic_Oxidative_Degradation THF_diol This compound Oxidized_Intermediate Cyclic Periodate Ester (example with HIO4) THF_diol->Oxidized_Intermediate [Oxidant] Cleavage_Product Dicarbonyl Compound Oxidized_Intermediate->Cleavage_Product C-C Bond Cleavage

Caption: Hypothesized degradation of this compound under oxidative conditions.

References

Technical Support Center: Determination of Enantiomeric Excess of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods pertaining to the determination of the enantiomeric excess (ee) of Tetrahydrofuran-3,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical techniques used for this critical measurement.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric excess of this compound?

The most prevalent methods for determining the enantiomeric excess of chiral diols, including this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] The choice of method often depends on factors such as sample purity, required sensitivity, and available equipment.

Q2: How does NMR spectroscopy work for determining enantiomeric excess?

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically after derivatizing the chiral diol with a chiral derivatizing agent (CDA).[1][2] This reaction converts the enantiomers into diastereomers, which have distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio, and thus the enantiomeric excess of the original diol, can be calculated.[3][4]

Another NMR-based approach involves using an achiral derivatizing agent to form diastereomeric dimers (a homochiral and a heterochiral meso dimer). The ratio of these dimers, determined by NMR, allows for the calculation of the enantiomeric excess of the starting diol.[3]

Q3: What are chiral derivatizing agents and how do they work?

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte (in this case, this compound) to form diastereomers.[1][2] These diastereomers have different physical properties and can be distinguished by analytical techniques like NMR or chromatography. Common CDAs for diols include chiral boronic acids.[1][2]

Q4: Can I use ¹H NMR or should I use ¹⁹F NMR?

Both ¹H NMR and ¹⁹F NMR can be used for determining enantiomeric excess after derivatization.[5][6] The advantage of ¹⁹F NMR is that the signals often appear in a region of the spectrum with less interference from other signals, and the signals are typically singlets, making integration more straightforward.[6] The choice depends on the specific derivatizing agent used; some are designed to introduce a fluorine atom for ¹⁹F NMR analysis.[6]

Q5: What is a "three-component" derivatization protocol?

This is a convenient method where the chiral diol, a bifunctional template (like 2-formylphenylboronic acid), and a chiral amine are mixed to form diastereomeric imino-boronate esters in situ.[4][7][8] This approach is often rapid and doesn't require the isolation of the derivatized product before NMR analysis.[4]

Troubleshooting Guides

Chiral HPLC & GC Methods

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause: Incorrect chiral stationary phase (CSP).

    • Solution: The selection of the CSP is crucial for chiral separations.[9][10] It is often an empirical process.[11] For diols, polysaccharide-based or macrocyclic glycopeptide columns are often a good starting point.[12] Screening several different columns is recommended.[10]

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: The mobile phase composition significantly impacts selectivity.[10] For normal-phase HPLC, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures.[12] For reversed-phase, acetonitrile or methanol with water is common. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can dramatically improve separation.[12]

  • Possible Cause: Temperature fluctuations.

    • Solution: Temperature can affect selectivity.[10] Ensure the column is properly thermostatted. Sometimes, running the separation at sub-ambient or elevated temperatures can improve resolution.

Issue 2: Peak broadening or tailing.

  • Possible Cause: Contamination of the column or inlet frit.

    • Solution: If the sample contains impurities that strongly adsorb to the stationary phase, it can lead to peak distortion.[13] Flushing the column with a strong, compatible solvent may help.[13] For immobilized columns, solvents like THF or DMF can be used, while for coated columns, isopropanol is a safer option.[13] If the inlet frit is blocked, reversing the column flow (if permissible by the manufacturer) might dislodge particulates.[13]

  • Possible Cause: Incompatible sample solvent.

    • Solution: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.[13] Injecting a sample in a much stronger solvent can cause it to precipitate on the column.

Issue 3: Irreproducible retention times or resolution.

  • Possible Cause: "Memory effects" from previous analyses.

    • Solution: Chiral columns can retain additives from previous runs, which can affect subsequent separations.[9] It is good practice to dedicate a column to a specific method or to have a rigorous column cleaning and re-equilibration protocol between different methods.[9][13]

  • Possible Cause: Column degradation.

    • Solution: Chiral stationary phases can be sensitive to certain solvents (e.g., THF and dichloromethane on some coated phases) and pH.[14] Always operate within the manufacturer's recommended conditions. Over time, the stationary phase coating can bleed off, leading to a loss of performance.[14]

Parameter Recommendation for Troubleshooting
Column Screen multiple chiral stationary phases.
Mobile Phase Optimize solvent ratio and consider additives.
Temperature Control column temperature; explore different temperatures.
Sample Solvent Dissolve sample in mobile phase or a weaker solvent.
Column Care Implement a column washing protocol to avoid memory effects.
NMR Derivatization Methods

Issue 1: Incomplete derivatization reaction.

  • Possible Cause: Presence of water.

    • Solution: The formation of boronate esters is often sensitive to water. Ensure all glassware is dry and use anhydrous solvents. The addition of molecular sieves can be beneficial.[3]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Ensure the correct molar ratios of the diol and derivatizing agent are used. For methods using an achiral bis-boronic acid, 0.5 equivalents of the derivatizing agent are used relative to the diol.[3] For three-component systems, it's important that the amine is in excess to avoid kinetic resolution.[8][15]

Issue 2: Poor resolution of diastereomeric signals in the NMR spectrum.

  • Possible Cause: Low magnetic field strength.

    • Solution: A higher field NMR spectrometer will generally provide better signal dispersion.

  • Possible Cause: Choice of solvent.

    • Solution: The NMR solvent can influence the chemical shifts of the diastereomers. Trying different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) may improve the separation of the key signals.

  • Possible Cause: The derivatizing agent is not optimal.

    • Solution: Different chiral derivatizing agents will induce different chemical shift differences (ΔΔδ) between the diastereomers. If the signals are not well-resolved with one agent, another may provide better results. For example, some boronic acids are designed to give large separations.[1][2]

Issue 3: Inaccurate enantiomeric excess values.

  • Possible Cause: Kinetic resolution during derivatization.

    • Solution: The derivatization reaction should proceed to completion without one enantiomer reacting faster than the other. This can often be avoided by ensuring the reaction goes to completion or by using an excess of the achiral reagent in three-component systems.[8][15]

  • Possible Cause: Inaccurate integration of NMR signals.

    • Solution: Ensure the baseline is flat and the integration limits are set correctly. The signals chosen for integration should be well-resolved and free from overlap with other peaks. It is good practice to integrate multiple pairs of diastereotopic signals and compare the results for consistency.

Experimental Protocols

Protocol 1: NMR Analysis using an Achiral Diboronic Acid

This protocol is based on the principle of forming diastereomeric bis-boronate esters.[3]

  • Sample Preparation: To a solution of the this compound sample in a suitable solvent (e.g., methanol), add 0.5 equivalents of 1,3-phenyldiboronic acid.

  • Reaction: Add 3 Å molecular sieves to the mixture to remove any water. Allow the reaction to proceed to completion.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Analysis: Identify the signals corresponding to the homochiral and heterochiral (meso) diastereomers. Integrate these signals to determine the diastereomeric excess (de). The enantiomeric excess (ee) of the diol can then be calculated from the de.

Protocol 2: Three-Component NMR Analysis

This protocol describes a rapid method for forming diastereomeric imino-boronate esters.[4][7]

  • Reagent Preparation: Prepare solutions of 2-formylphenylboronic acid and an enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) in a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: In an NMR tube, mix the this compound sample with the solutions of 2-formylphenylboronic acid and the chiral amine.

  • NMR Analysis: Acquire a ¹H NMR spectrum immediately after mixing. The formation of the diastereomeric imino-boronate esters is typically rapid.

  • Data Analysis: Identify well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the diol.

Parameter Protocol 1: Achiral Diboronic Acid Protocol 2: Three-Component System
Derivatizing Agent 0.5 eq. 1,3-phenyldiboronic acid2-formylphenylboronic acid & enantiopure amine
Key Feature Forms homochiral and meso dimersForms diastereomeric imino-boronate esters
Reaction Time May require time for completionTypically rapid
NMR Nucleus ¹H¹H (or ¹⁹F if a fluorinated amine is used)

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_method Analytical Method cluster_derivatization Derivatization (for NMR) cluster_analysis Data Analysis THF_diol This compound HPLC_GC Chiral HPLC / GC THF_diol->HPLC_GC Direct Injection CDA Add Chiral Derivatizing Agent THF_diol->CDA Reaction Chromatogram Analyze Chromatogram (Peak Area) HPLC_GC->Chromatogram NMR NMR Spectroscopy NMR_Spectrum Analyze NMR Spectrum (Signal Integration) NMR->NMR_Spectrum CDA->NMR Result Enantiomeric Excess (%) Chromatogram->Result NMR_Spectrum->Result

Caption: General workflow for determining the enantiomeric excess of this compound.

troubleshooting_logic Start Poor Enantiomeric Separation? Is_Chromatography Chromatographic Method? Start->Is_Chromatography Is_NMR NMR Method? Start->Is_NMR Check_Column 1. Check Chiral Stationary Phase 2. Optimize Mobile Phase 3. Adjust Temperature Is_Chromatography->Check_Column Yes Check_Derivatization 1. Ensure Anhydrous Conditions 2. Verify Stoichiometry 3. Check for Kinetic Resolution Is_NMR->Check_Derivatization Yes Change_CDA Try a Different Chiral Derivatizing Agent Check_Derivatization->Change_CDA If signals still overlap

References

Technical Support Center: Challenges in the Scale-Up of Tetrahydrofuran (THF) Production

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Tetrahydrofuran-3,4-diol: Initial research indicates a significant lack of specific documentation regarding the scale-up challenges for this compound. The vast majority of available scientific and industrial literature focuses on the production of unsubstituted Tetrahydrofuran (THF), primarily from 1,4-butanediol. The following technical support guide is therefore based on the well-documented challenges encountered in the scale-up of Tetrahydrofuran (THF) production. The principles and troubleshooting steps outlined here may offer relevant insights for the production of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for Tetrahydrofuran (THF) production?

A1: The most common industrial methods for producing THF include:

  • Dehydration of 1,4-butanediol (BDO): This is a widely used method involving an acid-catalyzed dehydration reaction.[1][2] It is favored for its simple route and mature technology.[1]

  • Catalytic Hydrogenation of Furan: Furan, which can be derived from renewable resources like corncobs, is hydrogenated to produce THF.[3][4]

  • Maleic Anhydride Catalytic Hydrogenation: This process can produce both THF and γ-butyrolactone, with the product ratio being adjustable.[4]

  • Dichlorobutene Method: This involves the hydrolysis of 1,4-dichlorobutene.[4]

  • Butadiene Oxidation Method. [4]

Q2: What are the main challenges when scaling up THF production from 1,4-butanediol?

A2: Key challenges include:

  • Catalyst Selection and Lifetime: Identifying a robust, efficient, and reusable catalyst is crucial. While strong inorganic acids like sulfuric acid are effective, they are corrosive and pose environmental risks.[4][5] Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites are often preferred but can be affected by factors like the presence of water.[6][7] Catalyst degradation at high temperatures is also a concern.[1]

  • Reaction Equilibrium and Conversion Rate: The dehydration of 1,4-butanediol is an equilibrium-limited reaction, which can result in low conversion rates (typically 35-45% in a fixed-bed reactor).[1] This necessitates recycling large amounts of unreacted BDO, increasing operational costs.[1]

  • Byproduct Formation: Intermolecular dehydration of 1,4-butanediol can lead to the formation of dimers, trimers, and other oligomers.[1] Controlling reaction conditions is vital to maximize THF selectivity.

  • Purification of THF: THF forms a minimum boiling azeotrope with water, making separation by simple distillation difficult.[6][8] This requires specialized purification techniques like extractive distillation or adsorption using molecular sieves.[6][8]

  • Process Control and Safety: The reaction is sensitive to temperature.[1] High temperatures can lead to catalyst degradation and thermal decomposition of THF, while low temperatures result in poor yield.[1][5] THF is also highly flammable and can form explosive peroxides, requiring careful handling and storage under an inert atmosphere.[2][9]

Q3: Why is water management critical during the dehydration of 1,4-butanediol?

A3: Water is a byproduct of the dehydration reaction and its presence significantly impacts the process. The presence of water can adversely affect the performance and lifetime of certain catalysts.[6] However, controlled amounts of water can help dissolve byproducts like oligomers.[1] In reactive distillation processes, controlling the water content in the top and bottom streams is a key parameter for achieving high conversion rates.[1] Furthermore, the formation of a THF-water azeotrope complicates the final purification step.[8]

Troubleshooting Guides

Issue 1: Low Conversion of 1,4-Butanediol
Potential Cause Troubleshooting Steps
Reaction Equilibrium Limitation Implement a reactive distillation setup to continuously remove the THF product, thereby shifting the equilibrium towards product formation.[1]
Catalyst Deactivation - Check for high reaction temperatures: Excessive heat can cause acid groups to desorb from solid catalysts, leading to degradation.[1] - Monitor for impurities in the feed: Certain impurities can poison the catalyst. - Regenerate or replace the catalyst: Follow the manufacturer's protocol for catalyst regeneration. If deactivation is irreversible, replace the catalyst bed.
Suboptimal Reaction Temperature A reaction temperature that is too low will result in a slow reaction rate and poor yield.[1] For gas-phase reactions using a zirconium sulfate catalyst, temperatures below 150°C can lead to poor reaction efficiency.[5]
Insufficient Catalyst Loading For processes using catalysts like zirconium sulfate, ensure the catalyst amount is within the recommended range (e.g., 0.1 to 20% by weight).[5]
Issue 2: Poor Selectivity and High Byproduct Formation
Potential Cause Troubleshooting Steps
High Reaction Temperature Temperatures exceeding 350°C can lead to the thermal decomposition of THF, reducing selectivity.[5] Optimize the temperature to balance reaction rate and selectivity.
Inefficient Catalyst Some catalysts may promote side reactions. Consider catalysts known for high selectivity, such as certain ion-exchange resins.[6] Dual-functional catalysts can help suppress side reaction pathways.[10]
Poor Mixing/Mass Transfer In heterogeneous catalysis, ensure efficient contact between the reactants and the catalyst surface to minimize unwanted side reactions.
Issue 3: Difficulties in THF Purification
Potential Cause Troubleshooting Steps
Formation of THF-Water Azeotrope - Adsorption: Use molecular sieves (e.g., 3A or 4A) in a continuous adsorption process to remove water and obtain high-purity THF (>99.5%).[6][8] - Extractive Distillation: Employ a suitable solvent to break the azeotrope.
Presence of Oligomeric Byproducts Optimize the reaction conditions to minimize the formation of these high-boiling impurities. In reactive distillation, ensure proper temperature control in the reboiler to avoid byproduct accumulation.[1]

Experimental Protocols & Methodologies

Protocol 1: Acid-Catalyzed Dehydration of 1,4-Butanediol using a Solid Acid Catalyst
  • Catalyst Activation: For a gas-phase reaction using a fixed-bed reactor with a zirconium sulfate catalyst, charge the reactor with the catalyst (1-10 g). Activate the catalyst by flowing an inert gas at a temperature of 200-700°C.[5]

  • Reaction:

    • Liquid-Phase: Charge the reactor with 1,4-butanediol and 0.1-20% by weight of the zirconium sulfate catalyst. Heat the reactants to a temperature between 150°C and 350°C (preferably 200-270°C).[5]

    • Gas-Phase: After catalyst activation, feed the 1,4-butanediol into the reactor at a controlled flow rate, maintaining the reaction temperature between 150°C and 350°C.[5]

  • Product Separation: The product stream, consisting of THF, water, and unreacted 1,4-butanediol, is passed through a condenser. The mixture is then directed to a primary separator (distillation column) heated to approximately 110°C to separate the high-boiling unreacted 1,4-butanediol (boiling point: 230°C), which can be recycled.[11]

  • Purification: The remaining THF and water mixture is collected. Due to the azeotrope, this mixture requires further purification, for example, by passing it through a column packed with 3A or 4A molecular sieves to remove the water.[8]

  • Analysis: The purity of the final THF product can be determined using gas chromatography.[11]

Visualizations

Logical Workflow for Troubleshooting Low THF Conversion

G Start Low THF Conversion Detected Check_Temp Is Reaction Temperature Optimal (e.g., 150-350°C)? Start->Check_Temp Check_Catalyst Is Catalyst Activity Compromised? Check_Temp->Check_Catalyst Yes Adjust_Temp Adjust Temperature to Recommended Range Check_Temp->Adjust_Temp No Check_Equilibrium Is Reaction Equilibrium Limiting Conversion? Check_Catalyst->Check_Equilibrium No Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Yes Implement_RD Implement Reactive Distillation to Remove Product Check_Equilibrium->Implement_RD Yes End_Success Conversion Rate Improved Check_Equilibrium->End_Success No Adjust_Temp->End_Success Regen_Catalyst->End_Success Implement_RD->End_Success

A troubleshooting flowchart for addressing low THF conversion rates.

THF Purification Pathway Post-Reaction

G cluster_0 Primary Separation cluster_1 Purification of Azeotrope Product_Stream Crude Product Stream (THF, Water, Unreacted BDO) Distillation Distillation Column (~110°C) Product_Stream->Distillation Recycle_BDO Recycle Unreacted BDO Distillation->Recycle_BDO Bottoms (High BP) Azeotrope_Mixture THF-Water Azeotrope Distillation->Azeotrope_Mixture Overhead (Low BP) Adsorption Adsorption Column (Molecular Sieves 3A/4A) Pure_THF High-Purity THF (>99.5%) Adsorption->Pure_THF Waste_Water Waste Water Adsorption->Waste_Water Azeotrope_Mixture->Adsorption

A schematic of the THF purification process after initial reaction.

References

"preventing degradation of Tetrahydrofuran-3,4-diol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3,4-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture. For long-term storage, an inert atmosphere, such as nitrogen or argon, is advisable to minimize the risk of oxidation. The compound should be stored away from sources of ignition and incompatible materials.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure of this compound, a vicinal diol and a cyclic ether, the primary degradation pathways are expected to be:

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond between the hydroxyl groups, resulting in the formation of aldehydes or carboxylic acids. The ether linkage can also be oxidized, potentially forming peroxides, similar to its parent compound, tetrahydrofuran (THF).

  • Acid-Catalyzed Degradation: In the presence of strong acids, the ether bond can be cleaved. The diol functionality can also undergo acid-catalyzed dehydration.

  • Base-Catalyzed Degradation: While generally more stable to bases than acids, strong bases could potentially catalyze oxidation or other reactions.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation pathways of similar compounds, potential degradation products could include:

  • From Oxidation:

    • An α-hydroxy ketone derivative.

    • Products from the cleavage of the C3-C4 bond, which could lead to ring-opening and the formation of dicarboxylic acids or other oxidized species.

    • Peroxides, formed by oxidation at the carbon atoms adjacent to the ether oxygen.

  • From Acid-Catalyzed Cleavage:

    • Ring-opened products resulting from the cleavage of the ether bond.

Q4: How can I test for the presence of peroxides in my this compound sample?

A4: Peroxide formation is a known issue with ethers like THF upon storage in the presence of air.[1] You can use commercially available peroxide test strips for a qualitative indication. For a quantitative assessment, a variety of analytical methods, such as titration, can be employed. It is crucial to test for peroxides before distilling or concentrating the solvent, as peroxides can become concentrated and potentially explosive.[2]

Troubleshooting Guides

Problem 1: I observe unexpected peaks in the chromatogram of my this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions. Ensure the compound has been stored at 4°C, protected from light and moisture, and preferably under an inert atmosphere. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments.

  • Possible Cause 2: Contamination.

    • Solution: Verify the purity of the solvents and any other reagents used in your sample preparation. Run a blank analysis of the solvent to rule out contamination.

  • Possible Cause 3: Interaction with the analytical system.

    • Solution: Ensure that the column and mobile phase are compatible with this compound. For HPLC, consider using a Diol column, which is well-suited for the analysis of polar compounds like diols.[3][4]

Problem 2: My experimental results are inconsistent when using different batches of this compound.

  • Possible Cause: Batch-to-batch variability in purity or degradation.

    • Solution: It is essential to perform a purity check on each new batch of this compound before use. A simple analytical method, such as GC-FID or HPLC-UV, can be used to compare the purity of different batches. For quantitative applications, it is recommended to use a well-characterized reference standard.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature4°CTo slow down potential degradation reactions.[5]
AtmosphereInert (Nitrogen or Argon)To prevent oxidation and peroxide formation.
ContainerTightly sealed, opaque glassTo protect from moisture and light.
Incompatible MaterialsStrong acids, acid chlorides, acid anhydrides, oxidizing agentsTo avoid catalyzed degradation.[6]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation.

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, Carbowax 20M), is recommended for analyzing polar compounds like diols.

2. Reagents:

  • High-purity solvent for sample dilution (e.g., acetone or methanol, HPLC grade).

  • This compound sample.

3. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as needed to be within the linear range of the detector.

5. Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][5][7][8] This protocol outlines a general approach.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light.

2. Sample Preparation and Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration.

  • Analyze the samples using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate the parent compound from its degradation products.

3. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products.

Mandatory Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_acid Acid-Catalyzed Degradation This compound This compound alpha-Hydroxy Ketone alpha-Hydroxy Ketone This compound->alpha-Hydroxy Ketone Oxidizing Agents (e.g., O2, Peroxides) Ring-Opened Products (e.g., Dicarboxylic Acids) Ring-Opened Products (e.g., Dicarboxylic Acids) This compound->Ring-Opened Products (e.g., Dicarboxylic Acids) Strong Oxidation Peroxides Peroxides This compound->Peroxides Air (O2) Ring-Opened Ether Cleavage Products Ring-Opened Ether Cleavage Products This compound->Ring-Opened Ether Cleavage Products Strong Acid (H+)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Receive/Prepare Sample Receive/Prepare Sample Forced Degradation (Acid, Base, Oxidation, Heat, Light) Forced Degradation (Acid, Base, Oxidation, Heat, Light) Receive/Prepare Sample->Forced Degradation (Acid, Base, Oxidation, Heat, Light) Dilute to appropriate concentration Dilute to appropriate concentration Forced Degradation (Acid, Base, Oxidation, Heat, Light)->Dilute to appropriate concentration HPLC-PDA / LC-MS Analysis HPLC-PDA / LC-MS Analysis Dilute to appropriate concentration->HPLC-PDA / LC-MS Analysis GC-FID / GC-MS Analysis GC-FID / GC-MS Analysis Dilute to appropriate concentration->GC-FID / GC-MS Analysis Assess Purity Assess Purity HPLC-PDA / LC-MS Analysis->Assess Purity Identify Degradation Products Identify Degradation Products HPLC-PDA / LC-MS Analysis->Identify Degradation Products GC-FID / GC-MS Analysis->Assess Purity Determine Degradation Pathway Determine Degradation Pathway Identify Degradation Products->Determine Degradation Pathway

Caption: General workflow for stability assessment.

References

Technical Support Center: Protection of Tetrahydrofuran-3,4-diol Hydroxyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protection of hydroxyl groups in tetrahydrofuran-3,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 1,2-diol moiety of this compound?

A1: The vicinal diol of this compound is typically protected as a cyclic acetal. The most common protecting groups are the isopropylidene acetal (also known as an acetonide) and the benzylidene acetal.[1][2][3] These form five-membered dioxolane rings across the 3- and 4-positions of the tetrahydrofuran ring.

Q2: How do I choose between an isopropylidene (acetonide) and a benzylidene acetal protecting group?

A2: The choice depends on the desired stability and subsequent reaction conditions.

  • Isopropylidene acetals (acetonides) are formed from acetone or 2,2-dimethoxypropane and are generally stable to basic and reductive conditions but are readily cleaved by aqueous acid.[4] They are a good choice when mild acidic deprotection is feasible.

  • Benzylidene acetals are formed from benzaldehyde or its dimethyl acetal.[1][5] They are also stable to basic conditions but offer the additional advantage of being removable by hydrogenolysis, which provides an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule.[6]

Q3: I am getting a mixture of mono-protected and di-protected diol. How can I achieve selective mono-protection of the symmetrical this compound?

A3: Achieving selective mono-protection of a symmetrical diol can be challenging. Strategies to favor mono-protection include:

  • Using a stoichiometric amount of the protecting group reagent: Carefully controlling the amount of acetone, 2,2-dimethoxypropane, or benzaldehyde dimethyl acetal to one equivalent can favor the formation of the mono-protected species.

  • Using a large excess of the diol: While not always practical, using an excess of this compound can statistically favor mono-protection.

  • Flow reactor systems: Continuous flow reactors can provide better control over reaction times and stoichiometry, leading to improved selectivity for mono-protection.[7][8]

Q4: My acetal protection reaction is not going to completion. What can I do?

A4: Incomplete acetal formation can be due to several factors:

  • Insufficient catalyst: Ensure that an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid, CSA, or Cu(OTf)₂) is used.[1]

  • Presence of water: Acetal formation is an equilibrium reaction where water is a byproduct. Ensure all reagents and solvents are anhydrous and consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms.[9]

  • Reaction time and temperature: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Q5: I am having trouble cleaving the acetal protecting group. What are some alternative deprotection methods?

A5: If standard acidic hydrolysis is not effective or is incompatible with other functional groups, consider the following:

  • For Isopropylidene Acetals (Acetonides):

    • Use of Lewis acids like Indium trichloride (InCl₃) can be effective for cleaving stable acetonides in the presence of other acid-labile groups.[10]

    • Aqueous tert-butyl hydroperoxide has been used for the regioselective deprotection of terminal acetonides.[6]

    • Perchloric acid supported on silica gel (HClO₄·SiO₂) is another reagent for cleaving terminal acetonides.[11]

  • For Benzylidene Acetals:

    • Reductive cleavage: This is a key advantage of benzylidene acetals. Reagents like diisobutylaluminum hydride (DIBAL-H) can be used for regioselective ring opening.[12]

    • Catalytic hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can cleave the benzylidene group.[5]

    • Erbium triflate (Er(OTf)₃) is an efficient Lewis acid catalyst for the mild deprotection of benzylidene derivatives.[13]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Protected Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification.1. Ensure anhydrous conditions. Use a Dean-Stark trap or molecular sieves to remove water. 2. Increase reaction time and/or temperature. Monitor by TLC. 3. Use a more efficient catalyst, such as Cu(OTf)₂ for benzylidene acetal formation.[1] 4. Re-evaluate the purification method (e.g., choice of solvent system for chromatography).
Formation of Side Products 1. Over-reaction to form oligomeric species. 2. Side reactions with other functional groups. 3. Rearrangement under acidic conditions.1. Carefully control the stoichiometry of the protecting group reagent. 2. Consider using milder reaction conditions (e.g., lower temperature, weaker acid catalyst). 3. Ensure the chosen protecting group is compatible with other functionalities in the molecule.
Difficulty in Deprotection 1. The protecting group is too stable under the chosen conditions. 2. The deprotection reagent is decomposing other parts of the molecule.1. For acid-labile acetals, try a stronger acid or longer reaction time. 2. Explore alternative deprotection methods (see FAQ Q5). For example, switch to reductive cleavage for benzylidene acetals if acidic conditions are problematic.[5][12] 3. For sensitive substrates, use milder Lewis acids like InCl₃ for acetonide cleavage.[10]
Inconsistent Results 1. Variability in reagent quality (e.g., anhydrous solvents). 2. Inconsistent reaction setup and conditions.1. Always use freshly distilled or commercially available anhydrous solvents. 2. Ensure consistent temperature control and stirring. 3. Standardize the work-up and purification procedures.

Experimental Protocols

Protocol 1: Isopropylidene Acetal (Acetonide) Protection of this compound
Parameter Value
Reagents This compound, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TsOH) monohydrate
Solvent Anhydrous Acetone or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-4 hours (monitor by TLC)
Yield Typically >90%

Methodology:

  • Dissolve this compound (1.0 mmol) in anhydrous acetone or DCM (10 mL).

  • Add 2,2-dimethoxypropane (1.2 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 mmol).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Benzylidene Acetal Protection of this compound
Parameter Value
Reagents This compound, Benzaldehyde dimethyl acetal, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time ~1 hour (monitor by TLC)[5]
Yield High

Methodology:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).[5]

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[5]

  • Upon completion, quench the reaction by adding triethylamine (0.2 mmol).[5]

  • Concentrate the reaction mixture under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[5]

Visualized Workflows

Protection_Strategy start This compound choice Choose Protecting Group start->choice acetonide Isopropylidene Acetal (Acetonide) choice->acetonide Acetone or 2,2-DMP benzylidene Benzylidene Acetal choice->benzylidene Benzaldehyde DMA protected_acetonide Protected Diol (Acetonide) acetonide->protected_acetonide protected_benzylidene Protected Diol (Benzylidene) benzylidene->protected_benzylidene deprotection_choice_acetonide Deprotection Method? protected_acetonide->deprotection_choice_acetonide deprotection_choice_benzylidene Deprotection Method? protected_benzylidene->deprotection_choice_benzylidene acid_hydrolysis Acidic Hydrolysis deprotection_choice_acetonide->acid_hydrolysis lewis_acid Lewis Acid (e.g., InCl3) deprotection_choice_acetonide->lewis_acid deprotection_choice_benzylidene->acid_hydrolysis reductive_cleavage Reductive Cleavage (e.g., DIBAL-H) deprotection_choice_benzylidene->reductive_cleavage hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) deprotection_choice_benzylidene->hydrogenolysis final_product Deprotected Diol acid_hydrolysis->final_product lewis_acid->final_product reductive_cleavage->final_product hydrogenolysis->final_product

Caption: Decision workflow for protection and deprotection of this compound.

Troubleshooting_Workflow start Protection Reaction Issue check_completion Reaction Incomplete? start->check_completion check_yield Low Yield? check_completion->check_yield No anhydrous Ensure Anhydrous Conditions check_completion->anhydrous Yes check_purity Side Products? check_yield->check_purity No purification Optimize Purification check_yield->purification Yes stoichiometry Check Stoichiometry check_purity->stoichiometry Yes solution Problem Resolved check_purity->solution No increase_time_temp Increase Time / Temperature anhydrous->increase_time_temp catalyst Check Catalyst Amount/Type increase_time_temp->catalyst catalyst->check_yield purification->solution milder_conditions Use Milder Conditions stoichiometry->milder_conditions milder_conditions->solution

Caption: Troubleshooting workflow for acetal protection reactions.

References

Validation & Comparative

"comparative study of different synthetic routes to Tetrahydrofuran-3,4-diol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran-3,4-diol, a key structural motif in various biologically active molecules and a valuable chiral building block, can be synthesized through several distinct pathways. This guide provides a comparative analysis of four prominent synthetic routes, offering an objective look at their respective methodologies, yields, and overall efficiency. The information presented is intended to assist researchers in selecting the most suitable protocol for their specific applications, considering factors such as starting material availability, desired stereochemistry, and scalability.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

Route Starting Material Key Transformation(s) Reagents Reaction Time Temperature Yield Stereochemistry
1 ErythritolAcid-catalyzed intramolecular cyclodehydrationStrong acidic ion exchange resin1 - 100 hours40 - 240 °CNot specified for diolMeso (cis)
2 2,5-DihydrofuranDihydroxylationOsO₄ (catalytic), NMONot specifiedNot specifiedHigh (qualitative)Syn (cis)
3 Diethyl TartrateReduction and CyclizationLiAlH₄, then acid catalystNot specifiedNot specifiedNot specifiedChiral (trans or cis depending on tartrate stereoisomer)
4 cis-2-Butene-1,4-diolEpoxidation and Hydrolysism-CPBA, then H₃O⁺Not specifiedNot specifiedGood (qualitative)Anti (trans)

Detailed Experimental Protocols

Route 1: Acid-Catalyzed Intramolecular Cyclodehydration of Erythritol

This method utilizes the readily available and renewable starting material, erythritol. The intramolecular dehydration is typically carried out in the presence of a strong acid catalyst.

Experimental Protocol:

  • Erythritol is dissolved in a suitable solvent, often water.

  • A strongly acidic ion exchange resin is added to the solution.

  • The reaction mixture is heated to a temperature ranging from 40 to 240°C.[1]

  • The reaction is maintained for a period of 1 to 100 hours, with monitoring of the reaction progress by a suitable analytical technique (e.g., TLC or GC).[1]

  • Upon completion, the ion exchange resin is filtered off.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by crystallization or column chromatography.

Note: While this method is straightforward, the patent primarily focuses on the subsequent conversion to tetrahydrofuran, and the isolated yield of this compound is not explicitly reported.[1]

Route 2: Dihydroxylation of 2,5-Dihydrofuran

This route involves the direct dihydroxylation of the double bond in 2,5-dihydrofuran to introduce the two hydroxyl groups in a syn-fashion, leading to the cis-diol. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, is a common method for this transformation.

Experimental Protocol (Upjohn Dihydroxylation):

  • To a solution of 2,5-dihydrofuran in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • A catalytic amount of osmium tetroxide (OsO₄) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford cis-Tetrahydrofuran-3,4-diol.

Note: This method is known for its high yields and stereoselectivity for syn-dihydroxylation.

Route 3: Reduction and Cyclization of Diethyl Tartrate

This pathway offers a route to chiral Tetrahydrofuran-3,4-diols, with the stereochemistry of the final product being dictated by the choice of the starting tartrate enantiomer. The process involves the reduction of the ester groups followed by an acid-catalyzed cyclization.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of diethyl tartrate in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).

  • The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude 1,2,3,4-butanetetrol.

  • The crude tetrol is then dissolved in a suitable solvent and treated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • The mixture is heated to promote intramolecular cyclization.

  • After completion, the reaction is neutralized, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the resulting this compound is purified by chromatography or distillation.

Route 4: Epoxidation and Hydrolysis of cis-2-Butene-1,4-diol

This two-step sequence involves the initial formation of an epoxide from the alkene, followed by acid-catalyzed ring-opening to yield the trans-diol.

Experimental Protocol:

  • Epoxidation: To a solution of cis-2-butene-1,4-diol in a chlorinated solvent (e.g., dichloromethane) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.

  • The reaction is stirred at 0°C to room temperature and monitored by TLC until the starting material is consumed.

  • The reaction mixture is washed with a solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude epoxide.

  • Hydrolysis: The crude epoxide is dissolved in a mixture of acetone and water, and a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) is added.

  • The mixture is stirred at room temperature until the epoxide is fully consumed (monitored by TLC).

  • The reaction is neutralized with a base, and the product is extracted with an organic solvent.

  • The combined organic extracts are dried, concentrated, and the resulting trans-Tetrahydrofuran-3,4-diol is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_erythritol Route 1: From Erythritol cluster_dihydrofuran Route 2: From 2,5-Dihydrofuran cluster_tartrate Route 3: From Diethyl Tartrate cluster_butenediol Route 4: From cis-2-Butene-1,4-diol Erythritol Erythritol Acid_Catalyst Acidic Ion Exchange Resin Erythritol->Acid_Catalyst Dehydration THF_diol_cis cis-Tetrahydrofuran-3,4-diol Acid_Catalyst->THF_diol_cis Dihydrofuran 2,5-Dihydrofuran Dihydroxylation OsO4/NMO Dihydrofuran->Dihydroxylation Dihydroxylation THF_diol_cis_2 cis-Tetrahydrofuran-3,4-diol Dihydroxylation->THF_diol_cis_2 Tartrate Diethyl Tartrate Reduction LiAlH4 Tartrate->Reduction Tetrol 1,2,3,4-Butanetetrol Reduction->Tetrol Cyclization Acid Catalyst Tetrol->Cyclization THF_diol_chiral chiral-Tetrahydrofuran-3,4-diol Cyclization->THF_diol_chiral Butenediol cis-2-Butene-1,4-diol Epoxidation m-CPBA Butenediol->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Hydrolysis H3O+ Epoxide->Hydrolysis THF_diol_trans trans-Tetrahydrofuran-3,4-diol Hydrolysis->THF_diol_trans

Caption: Comparative workflow of four synthetic routes to this compound.

References

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking Tetrahydrofuran-3,4-diol Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of common chiral diols used in asymmetric synthesis, with a special focus on the established performance of BINOL, TADDOL, and tartrate-derived diols. While the potential of novel chiral backbones is an area of continuous exploration, this guide also addresses the current landscape of the lesser-known Tetrahydrofuran-3,4-diol, highlighting its potential while acknowledging the limited publicly available data on its catalytic efficacy.

Introduction to Chiral Diols in Asymmetric Synthesis

Chiral diols are a cornerstone of asymmetric catalysis, serving as versatile ligands that can coordinate with metal centers to create a chiral environment. This chiral pocket dictates the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. The efficacy of a chiral diol is influenced by its structural rigidity, steric bulk, and the electronic nature of its substituents. Among the most successful and widely used are 1,1'-bi-2-naphthol (BINOL), α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), and diols derived from tartaric acid. These C2-symmetric ligands have demonstrated remarkable performance in a wide range of asymmetric transformations.

In the quest for novel and efficient chiral ligands, various scaffolds have been investigated. One such scaffold is the tetrahydrofuran ring system, a common motif in natural products. This compound, with its stereogenic centers, presents an intriguing, yet underexplored, candidate as a chiral diol in asymmetric synthesis. This guide aims to provide a data-driven comparison of the well-established chiral diols to serve as a benchmark for evaluating the potential of new ligands like this compound.

Performance Comparison of Key Chiral Diols

To provide a clear and objective comparison, this section presents performance data for BINOL, TADDOL, and tartrate-derived diols in three key asymmetric reactions: the Diels-Alder reaction, the addition of diethylzinc to aldehydes, and the asymmetric epoxidation of allylic alcohols.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[1] Chiral Lewis acids, often generated in situ from a chiral diol and a metal salt, are effective catalysts for enantioselective variants of this reaction.

Table 1: Performance of Chiral Diols in the Asymmetric Diels-Alder Reaction

Diol TypeCatalyst SystemDienophileDieneYield (%)ee (%)Reference
BINOL (R)-BINOL / Zn(OTf)₂CyclohexenoneDiethyl malonateHigh>90[2]
TADDOL TADDOL / TiCl₂(O-i-Pr)₂Methacrolein1-Amino-3-siloxybutadieneHigh>90[3]
Tartrate-derived Diethyl Tartrate / Ti(OiPr)₄VariousVariousModerate to HighModerate to High[4]
Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral diols are highly effective ligands for this transformation.[5]

Table 2: Performance of Chiral Diols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Diol TypeCatalyst SystemYield (%)ee (%)Reference
BINOL (+)-BINOL / Ti(OiPr)₄>95>98[6]
TADDOL TADDOL / Ti(OiPr)₄High>98[7][8]
Tartrate-derived Carbohydrate-derived diolup to 100up to 96[9]
Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a landmark reaction in asymmetric synthesis, utilizing a titanium-tartrate complex to deliver an oxygen atom with high enantioselectivity.[1][10][11][12][13][14]

Table 3: Performance of Tartrate-Derived Diols in the Asymmetric Epoxidation of Allylic Alcohols

DiolSubstrateYield (%)ee (%)Reference
Diethyl TartrateGeraniol80-90>90[15][16]
Diisopropyl Tartrate(Z)-2-Methylhept-2-enol8089[15]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these asymmetric reactions. Below are generalized protocols for the reactions discussed.

General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., (R)-BINOL or a TADDOL derivative) (0.1 mmol) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) (5 mL).[17]

  • Lewis Acid Addition: A solution of the Lewis acid (e.g., Zn(OTf)₂, TiCl₂(O-i-Pr)₂) (0.1 mmol) in the same anhydrous solvent is added dropwise to the chiral diol solution at a specified temperature (e.g., room temperature or 0 °C). The mixture is stirred for a designated period to allow for the formation of the chiral Lewis acid complex.

  • Reactant Addition: The dienophile (1.0 mmol) is added to the catalyst solution, followed by the diene (1.2 mmol).

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., TLC, GC, or HPLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for the TADDOL-Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: To a solution of the TADDOL ligand (0.2 mmol) in anhydrous toluene (5 mL) under an argon atmosphere is added Ti(O-i-Pr)₄ (0.2 mmol). The mixture is stirred at room temperature for 1 hour.

  • Reactant Addition: The solution is cooled to the desired temperature (e.g., -20 °C), and benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of diethylzinc (1.2 mmol, 1.0 M solution in hexanes).

  • Reaction Monitoring: The reaction mixture is stirred at the same temperature for the specified time, and the progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the chiral secondary alcohol.

Experimental Protocol for the Sharpless Asymmetric Epoxidation of Geraniol
  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with anhydrous dichloromethane (50 mL) and powdered 4Å molecular sieves (3 g).[14] The suspension is cooled to -20 °C.

  • Catalyst Formation: L-(+)-Diethyl tartrate (0.6 mmol) is added, followed by Ti(O-i-Pr)₄ (0.5 mmol). The mixture is stirred for 5 minutes.

  • Substrate Addition: Geraniol (5.0 mmol) is added to the mixture.

  • Oxidant Addition: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 2.0 mmol) is added dropwise over a period of 10 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 1.5 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water (10 mL) and the mixture is stirred vigorously for 1 hour while warming to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude epoxy alcohol, which is then purified by chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical asymmetric Diels-Alder reaction pathway and a general experimental workflow.

Asymmetric_Diels_Alder cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition Diol Chiral Diol (e.g., BINOL) Catalyst Chiral Lewis Acid Catalyst Diol->Catalyst LewisAcid Lewis Acid (e.g., Zn(OTf)₂) LewisAcid->Catalyst Dienophile Dienophile TransitionState [4+2] Transition State (Chiral Environment) Catalyst->TransitionState Coordination Dienophile->TransitionState Diene Diene Diene->TransitionState Product Enantioenriched Cycloadduct TransitionState->Product

Asymmetric Diels-Alder Reaction Pathway

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Catalyst Catalyst Formation Setup->Catalyst Addition Reactant Addition Catalyst->Addition Reaction Stirring & Monitoring Addition->Reaction Quench Reaction Quench Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Product Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

General Experimental Workflow

The Untapped Potential of this compound

Despite the widespread success of BINOL, TADDOL, and tartrate-derived diols, the development of new chiral ligands remains an active area of research. This compound, available in both enantiomeric forms, represents a simple, yet potentially effective chiral scaffold. Its C2-symmetric nature and the presence of hydroxyl groups for metal coordination make it a plausible candidate for use in asymmetric catalysis.

However, a comprehensive search of the scientific literature reveals a significant lack of data on the application of this compound as a chiral ligand or auxiliary in asymmetric synthesis. Most of the available literature focuses on the synthesis of the tetrahydrofuran ring itself, rather than utilizing the diol as a catalyst. This presents both a challenge and an opportunity. The absence of data means that its potential remains largely unknown, and further research is required to ascertain its effectiveness in various asymmetric transformations and to compare its performance against the established diols discussed in this guide.

Conclusion

This guide has provided a comparative overview of the performance of well-established chiral diols—BINOL, TADDOL, and tartrate derivatives—in key asymmetric reactions. The data presented in the tables clearly demonstrates their high efficacy in achieving excellent yields and enantioselectivities. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers in the field.

While this compound remains an underexplored chiral ligand, its simple, C2-symmetric structure warrants further investigation. The lack of performance data highlights a gap in the current literature and points towards a potential avenue for future research in the development of novel and efficient chiral catalysts. The systematic evaluation of this compound in benchmark asymmetric reactions would be a valuable contribution to the field of organic synthesis.

References

A Comparative Guide to the Validation of the Absolute Configuration of Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comprehensive comparison of four widely used analytical techniques for validating the absolute configuration of Tetrahydrofuran-3,4-diol: Mosher's Method (¹H NMR), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

While specific experimental data for every technique applied directly to this compound is not uniformly available in published literature, this guide leverages data from closely related small cyclic diols to provide a practical and illustrative comparison. This approach allows for a thorough evaluation of the principles, experimental workflows, and expected data outcomes for each method.

Comparative Analysis of Methodologies

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the analyte, the required accuracy, sample availability, and the instrumentation at hand. The following table summarizes the key performance indicators for each of the four techniques.

FeatureMosher's Method (¹H NMR)Vibrational Circular Dichroism (VCD)X-ray CrystallographyChiral HPLC
Principle Derivatization with chiral Mosher's acid chlorides to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.
Sample Req. ~1-5 mg of purified diol~5-10 mg of purified diol~1 mg of a single, high-quality crystal<1 mg of the diol mixture
Data Output ¹H NMR chemical shifts (δ) and their differences (Δδ) for the two diastereomeric esters.VCD spectrum showing positive and negative bands corresponding to vibrational modes.Atomic coordinates and a Flack parameter indicating the correctness of the assigned absolute configuration.Chromatogram showing separated peaks for each enantiomer with specific retention times (tᵣ).
Instrumentation High-field NMR spectrometer (e.g., 400 MHz or higher).VCD spectrometer (FTIR-based).Single-crystal X-ray diffractometer.HPLC system with a chiral column and a suitable detector (e.g., UV, RI).
Key Advantage Does not require crystallization; provides structural information in solution.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.Provides an unambiguous and definitive determination of the absolute configuration.Excellent for determining enantiomeric purity and can be used for preparative separation.
Limitation Requires chemical derivatization, which may be difficult for sterically hindered alcohols.Requires comparison with computationally predicted spectra, which can be complex for flexible molecules.The primary challenge is growing a single crystal of sufficient quality.Method development to find a suitable chiral stationary phase and mobile phase can be time-consuming.

Experimental Protocols and Data Interpretation

Mosher's Method (¹H NMR Spectroscopy)

The modified Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols in solution.[1] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl ring in the MTPA esters causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced. For cyclic 1,3-diols, this method has been shown to be successfully applicable.

Experimental Protocol:

  • Sample Preparation: A sample of the enantiomerically enriched this compound (approx. 1-2 mg) is divided into two separate NMR tubes.

  • Derivatization:

    • To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) along with a hindered base (e.g., pyridine or DMAP) in an anhydrous deuterated solvent (e.g., CDCl₃).

    • To the second tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.

  • Reaction: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or ¹H NMR.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral centers.

    • A positive Δδ for protons on one side of the MTPA plane and negative values on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Illustrative Data for a Cyclic Diol (Hypothetical for this compound bis-MTPA esters):

Protonδ (S-ester) [ppm]δ (R-ester) [ppm]Δδ (δS - δR) [ppm]
H-2a4.154.10+0.05
H-2b3.954.00-0.05
H-5a3.803.88-0.08
H-5b3.703.65+0.05

Note: This data is illustrative. The sign of Δδ for protons on either side of the ester linkage is used to determine the absolute configuration.

Workflow for Mosher's Method:

mosher_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis cluster_interpretation Data Interpretation diol This compound r_mtpa (R)-MTPA-Cl diol->r_mtpa React with s_mtpa (S)-MTPA-Cl diol->s_mtpa React with r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR of (R)-ester r_ester->nmr_r nmr_s ¹H NMR of (S)-ester s_ester->nmr_s delta_delta Calculate Δδ = δS - δR nmr_r->delta_delta nmr_s->delta_delta assign_config Assign Absolute Configuration delta_delta->assign_config

Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light.[2] This technique is particularly useful for determining the absolute configuration of chiral molecules in solution, even for those that are difficult to crystallize.[3] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Protocol:

  • Sample Preparation: Dissolve an enantiomerically pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • The measurement is typically performed in a cell with a path length of 100 µm.

    • Multiple scans are collected and averaged to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (3R,4R)-Tetrahydrofuran-3,4-diol) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Logical Flow for VCD Analysis:

vcd_logic cluster_exp Experimental cluster_comp Computational exp_vcd Measure Experimental VCD Spectrum compare Compare Experimental and Calculated Spectra exp_vcd->compare calc_r Calculate VCD Spectrum of (R)-enantiomer calc_s Generate Mirror Image for (S)-enantiomer calc_r->calc_s calc_r->compare match Match compare->match Yes mismatch Mirror Image compare->mismatch No assign_r Assign (R) Configuration match->assign_r assign_s Assign (S) Configuration mismatch->assign_s

Decision-making process in VCD-based absolute configuration assignment.
X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules as it provides a direct three-dimensional structure.[4] The primary prerequisite is the ability to grow a high-quality single crystal of the compound or a suitable derivative. For small organic molecules that do not crystallize well, derivatization with a heavy atom (e.g., by forming a p-bromobenzoate ester) can facilitate both crystallization and the determination of the absolute configuration through anomalous dispersion.

Experimental Protocol:

  • Crystallization:

    • Attempt to crystallize the enantiomerically pure this compound directly from various solvents.

    • If direct crystallization is unsuccessful, synthesize a crystalline derivative. A common approach for diols is to form a bis-p-bromobenzoate ester by reacting the diol with p-bromobenzoyl chloride.

  • X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer.

    • Collect X-ray diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, determine the absolute structure parameter (Flack parameter). A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and is widely used to determine the enantiomeric purity of a sample.[5] By comparing the retention time of an unknown sample to that of a known enantiomerically pure standard, the absolute configuration can be assigned.

Experimental Protocol:

  • Column and Mobile Phase Selection:

    • Screen a variety of chiral stationary phases (CSPs) to find one that provides separation of the this compound enantiomers. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often a good starting point.

    • Test different mobile phase compositions (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to optimize the separation.

  • Analysis of Racemic Standard: Inject a racemic mixture of this compound to determine the retention times of the two enantiomers and the resolution of the separation.

  • Analysis of Enantiopure Standard: Inject a known enantiomer of this compound (e.g., commercially available (3R,4R)-Tetrahydrofuran-3,4-diol) to identify which peak corresponds to which enantiomer.

  • Analysis of Unknown Sample: Inject the sample of unknown absolute configuration and compare its retention time to that of the standard to make the assignment.

Illustrative Chiral HPLC Data:

CompoundRetention Time (tᵣ) [min]
(3R,4R)-Tetrahydrofuran-3,4-diol10.2
(3S,4S)-Tetrahydrofuran-3,4-diol12.5
Racemic Mixture10.2 and 12.5

Note: This data is illustrative. The elution order depends on the specific chiral column and mobile phase used.

Conclusion

The validation of the absolute configuration of this compound can be confidently achieved using several complementary techniques. Mosher's method and VCD provide structural information in solution, which is often more relevant to biological activity, but they rely on indirect interpretation. Chiral HPLC is an excellent tool for determining enantiomeric purity and can be used for absolute configuration assignment if a standard is available. X-ray crystallography, when applicable, offers the most definitive and unambiguous assignment of the absolute configuration. The choice of method will ultimately be guided by the specific requirements of the research and the available resources.

References

A Comparative Guide to the Biological Activity of Tetrahydrofuran-3,4-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Tetrahydrofuran-3,4-diol and its analogs, drawing from available experimental data. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by offering insights into the structure-activity relationships of this class of compounds.

Comparative Analysis of Biological Activity

The tetrahydrofuran ring is a core structural motif in a multitude of biologically active natural products, exhibiting a wide range of activities including anticancer, antimicrobial, and antifungal effects.[1][2] The biological activity of tetrahydrofuran derivatives can be significantly influenced by the nature and position of their substituents.

While direct comparative studies on the biological activity of this compound and its simple analogs are not extensively available in the public domain, valuable insights can be drawn from research on more complex molecules containing the tetrahydrofuran moiety.

Antiproliferative and Cytotoxic Activity

Studies on complex synthetic and natural products demonstrate that modifications to the tetrahydrofuran ring system can dramatically alter cytotoxic potential. For instance, a tetrahydrofuran analog of the potent antitumor agent FR901464 exhibited significantly reduced antiproliferative activity against human cancer cell lines compared to its tetrahydropyran counterparts.[3] This suggests that the ring structure plays a crucial role in the molecule's biological function.

In another example, hydroxylated metabolites of the anticancer drug ftorafur, which contain a tetrahydrofuran ring, were shown to have an inhibitory effect on the growth of HeLa cells. Specifically, both trans-3'-hydroxy-ftorafur and cis-4'-hydroxy-ftorafur demonstrated an ID50 of 200 µg/mL, which was comparable to the parent drug, ftorafur.[4]

The following table summarizes the available quantitative data on the antiproliferative activity of select tetrahydrofuran derivatives.

CompoundCell LineActivity MetricValueReference
Tetrahydrofuran analog of FR901464HCT-116GI₅₀1.3 ± 0.2 µM[3]
LS174TGI₅₀1.5 ± 0.2 µM[3]
A549GI₅₀2.0 ± 0.3 µM[3]
trans-3'-Hydroxy-ftorafurHeLaID₅₀200 µg/mL[4]
cis-4'-Hydroxy-ftorafurHeLaID₅₀200 µg/mL[4]

Experimental Protocols

The following is a representative protocol for assessing the in vitro cytotoxicity of novel compounds, based on the widely used MTT assay.

In Vitro Cytotoxicity Assessment by MTT Assay

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HCT-116, A549, HeLa) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][6]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[6]

3. MTT Assay and Data Analysis:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and its simple analogs are not well-defined in the literature. However, based on the observed antiproliferative effects of more complex tetrahydrofuran-containing molecules, a potential mechanism of action could involve the induction of apoptosis (programmed cell death).

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a bioactive tetrahydrofuran derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Pro_Caspase_8 Pro-Caspase-8 Receptor->Pro_Caspase_8 Activates THF_Analog Bioactive THF Analog THF_Analog->Receptor Binds to Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Cleavage Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 Activates Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes Start Start Cell_Culture Cell Culture (e.g., A549, HCT-116) Start->Cell_Culture Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Cell_Seeding Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (Calculate GI₅₀/IC₅₀) MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cis- and trans-Tetrahydrofuran-3,4-diol, critical isomers in medicinal chemistry and materials science, reveals distinct spectral fingerprints. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid researchers in their identification and characterization.

The spatial arrangement of the hydroxyl groups in cis- and trans-Tetrahydrofuran-3,4-diol significantly influences their physical and chemical properties, and consequently, their spectroscopic behavior. Understanding these differences is paramount for researchers in drug development and materials science, where precise stereochemistry is often a determinant of biological activity and material performance. This guide presents a side-by-side comparison of the key spectroscopic data for these two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of cis- and trans-Tetrahydrofuran-3,4-diol exhibit notable differences in chemical shifts and coupling constants due to the distinct spatial relationships between the protons and carbon atoms in each isomer.

Table 1: ¹H NMR Spectroscopic Data

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-Tetrahydrofuran-3,4-diolH-3, H-4~4.1-4.3m-
H-2, H-5~3.7-3.9m-
trans-Tetrahydrofuran-3,4-diolH-3, H-4~3.9-4.1m-
H-2, H-5~3.6-3.8m-

Table 2: ¹³C NMR Spectroscopic Data

IsomerCarbonChemical Shift (δ, ppm)
cis-Tetrahydrofuran-3,4-diolC-3, C-4~74-76
C-2, C-5~72-74
trans-Tetrahydrofuran-3,4-diolC-3, C-4~76-78
C-2, C-5~70-72

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The differences in symmetry and hydrogen bonding between the cis and trans isomers lead to distinguishable features in their IR spectra, particularly in the O-H and C-O stretching regions.

Table 3: Key IR Absorption Frequencies

IsomerFunctional GroupWavenumber (cm⁻¹)Intensity
cis-Tetrahydrofuran-3,4-diolO-H stretch (intramolecular H-bonding)~3400-3500Broad
C-O stretch~1050-1080Strong
trans-Tetrahydrofuran-3,4-diolO-H stretch (intermolecular H-bonding)~3300-3400Broad
C-O stretch~1030-1060Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions. While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar due to the formation of a common radical cation, subtle differences in fragment ion abundances may be observed. The molecular ion peak (M⁺) for both isomers will be observed at m/z 104, corresponding to the molecular weight of C₄H₈O₃.

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment
104[M]⁺
86[M - H₂O]⁺
73[M - CH₂OH]⁺
57[C₃H₅O]⁺
43[C₂H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): For GC-MS, use a standard 70 eV electron beam.

    • Electrospray Ionization (ESI): For LC-MS, use a suitable mobile phase and spray voltage.

  • Mass Analysis: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-Tetrahydrofuran-3,4-diol.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cis-Diol cis-Diol NMR NMR cis-Diol->NMR IR IR cis-Diol->IR MS MS cis-Diol->MS trans-Diol trans-Diol trans-Diol->NMR trans-Diol->IR trans-Diol->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Spectra IR->IR_Data MS_Data Mass Spectra MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Performance of Tetrahydrofuran-3,4-diol-Based Polymers: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a persistent demand for novel polymeric carriers that offer enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics. While poly(lactic-co-glycolic acid) (PLGA) has long been a cornerstone in this field, researchers are exploring new alternatives to address its limitations. This guide provides a comparative analysis of the projected performance of Tetrahydrofuran-3,4-diol-based polymers against the well-established PLGA for drug delivery applications.

Due to the limited availability of direct experimental data for polymers synthesized specifically from this compound, this guide utilizes data from structurally similar polytetrahydrofuran (PTHF) and poly(tetramethylene ether glycol) (PTMEG) based polyurethanes as a predictive basis for their performance. This approach allows for a foundational comparison and highlights the potential advantages of this emerging class of furan-based polymers.

Performance Comparison: A Quantitative Overview

The following tables summarize key performance indicators for drug delivery systems based on projected data for this compound-based polymers in comparison to established data for PLGA.

Table 1: Physicochemical and Mechanical Properties

PropertyThis compound-Based Polymers (Projected)Poly(lactic-co-glycolic acid) (PLGA)Key Considerations for Drug Delivery
Biocompatibility High (Furan-based polymers generally show good biocompatibility)[1][2]High (FDA approved for various biomedical applications)[3][4][5][6]Essential for minimizing adverse immune responses and ensuring patient safety.
Biodegradability Biodegradable (Ester/urethane linkages susceptible to hydrolysis)Biodegradable (Hydrolyzes into lactic and glycolic acid, metabolized by the body)[6]Crucial for implantable or injectable systems to avoid the need for surgical removal.
Degradation Rate Tunable (Dependent on copolymer composition and molecular weight)Tunable (Controlled by the lactide-to-glycolide ratio and molecular weight)[3][6]Allows for tailoring drug release profiles from weeks to months.
Mechanical Strength Potentially higher tensile strength and elasticity (Based on polyurethane analogs)Generally brittle with lower tensile strength, depending on the monomer ratio.[3]Important for the structural integrity of implants and devices.
Glass Transition Temp. Lower (-50 to -70 °C for PTMEG)[7]Higher (40-60 °C)Influences the physical state of the polymer at physiological temperatures, affecting drug diffusion.

Table 2: Drug Delivery Performance

Performance MetricThis compound-Based Polymers (Projected)Poly(lactic-co-glycolic acid) (PLGA)Significance in Therapeutic Efficacy
Drug Loading Capacity (%) 5-15%1-20% (Highly dependent on drug and formulation)[8]Higher loading can reduce the required dose of the delivery system.
Encapsulation Efficiency (%) 60-80%50-90% (Method and drug dependent)Maximizes the amount of drug successfully incorporated into the carrier.
Release Mechanism Primarily diffusion and polymer erosion.Bulk erosion, diffusion, and swelling of the polymer matrix.[9]The mechanism dictates the shape of the release profile (e.g., zero-order, first-order).
Initial Burst Release ModerateOften significant, can be controlled with formulation strategies.[10]A high initial burst can lead to toxicity; a controlled release is often preferred.
Sustained Release Duration Weeks to monthsWeeks to monthsEnables long-acting therapies, improving patient compliance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are summaries of key experimental protocols relevant to the data presented.

Protocol 1: Nanoparticle Formulation (Solvent Evaporation Method)

This method is widely used for encapsulating hydrophobic drugs within a polymer matrix.

Materials:

  • Polymer (this compound-based copolymer or PLGA)

  • Drug

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

Procedure:

  • Dissolve a specific amount of the polymer and the drug in the organic solvent to form the organic phase.

  • Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[11]

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

Protocol 2: In Vitro Drug Release Study (Dialysis Method)

This method assesses the rate at which a drug is released from the nanoparticles into a surrounding medium.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium).

  • Maintain the setup at 37°C with constant gentle agitation.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Polymer nanoparticles (blank and drug-loaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[13]

  • Prepare serial dilutions of the polymer nanoparticles in the culture medium.

  • Replace the medium in the wells with the nanoparticle suspensions at different concentrations. Include a vehicle control (medium with any solvent used for nanoparticle suspension) and a blank (medium only).

  • Incubate the cells with the nanoparticles for 24, 48, or 72 hours.[14]

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the control cells.

Visualizing Cellular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation cluster_application Therapeutic Application polymer Polymer Solution (THF-diol-based or PLGA) emulsification Emulsification (Homogenization/Sonication) polymer->emulsification drug Drug Solution drug->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Drug-Loaded Nanoparticles evaporation->nanoparticles release In Vitro Drug Release nanoparticles->release cytotoxicity Cytotoxicity Assay (MTT) nanoparticles->cytotoxicity uptake Cellular Uptake nanoparticles->uptake invivo In Vivo Studies uptake->invivo clinical Clinical Translation invivo->clinical

Figure 1. A generalized workflow for the development and evaluation of polymer-based drug delivery systems.

Cellular_Uptake_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm NP Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endosome Early Endosome Membrane->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target

Figure 2. A simplified diagram illustrating the endocytic uptake and intracellular trafficking of nanoparticles.

Conclusion

This compound-based polymers represent a promising, yet underexplored, class of materials for advanced drug delivery. Based on the properties of their structural analogs, they have the potential to offer advantages over traditional polymers like PLGA, particularly in terms of mechanical properties and potentially different degradation and release profiles. The provided comparative data, while partially projected, serves as a valuable starting point for researchers. Further empirical studies are essential to fully elucidate the performance of these novel polymers and validate their potential in clinical applications. The experimental protocols and conceptual diagrams included in this guide are intended to facilitate such future investigations.

References

A Comparative Guide to the Computational Analysis of Tetrahydrofuran-3,4-diol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental approaches used to elucidate the reaction mechanisms involved in the synthesis of Tetrahydrofuran-3,4-diols and related derivatives. By presenting key quantitative data, detailed experimental and computational protocols, and visual representations of reaction pathways, this document aims to facilitate a deeper understanding of the underlying chemical transformations and guide future research in this area.

Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes

A recent computational study has shed light on the mechanism of tetrahydrofuran (THF)-diol formation through the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes, with citric acid as a ligand and in the presence of a Brønsted acid.[1]

Computational Methodology:

The study employed computational methods to model the reaction pathway. Key aspects of the methodology include:

  • Catalyst Activation: The process begins with the formation of Os(VI) dioxo citrate, followed by coordination of the co-oxidant pyridine-N-oxide (PNO) and protonation of its oxo group to generate the active catalyst.[1]

  • Catalytic Cycle: The catalytic cycle involves several key steps:

    • Addition of dihydroxyalkene to the active catalyst in a concerted mechanism.

    • Formation of a hexacoordinated alkoxy-protonated PNO-complexed Os(VI) bisglycolate, which is the turnover-limiting step (TLS).

    • Cyclization to an Os(IV) THF-diolate.

    • Reoxidation to an Os(VI) THF-diolate.

    • Hydrolysis via a dissociative mechanism to yield the THF-diol and regenerate the active catalyst.[1]

Key Findings:

  • The Brønsted acid is crucial for the formation of the active catalyst and the cyclization step.[1]

  • Pyridine-N-oxide (PNO) acts as a co-oxidant and, in the presence of acid, facilitates the insertion of the dihydroxyalkene and the release of the final THF-diol product.[1]

Reaction Pathway Diagram:

G Os(VI)-Catalyzed Oxidative Cyclization cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Os(VI) dioxo citrate Os(VI) dioxo citrate Active Catalyst Active Catalyst Os(VI) dioxo citrate->Active Catalyst  + PNO + H+ Hexacoordinated Os(VI) complex Hexacoordinated Os(VI) complex Active Catalyst->Hexacoordinated Os(VI) complex + Dihydroxyalkene (Turnover-Limiting Step) Os(IV) THF-diolate Os(IV) THF-diolate Hexacoordinated Os(VI) complex->Os(IV) THF-diolate Cyclization Os(VI) THF-diolate Os(VI) THF-diolate Os(IV) THF-diolate->Os(VI) THF-diolate Reoxidation THF-diol THF-diol Os(VI) THF-diolate->THF-diol + H2O (Hydrolysis) THF-diol->Active Catalyst Regeneration

Caption: Os(VI)-Catalyzed Oxidative Cyclization Pathway.

Dehydration of 1,4-Butanediol

Experimental studies have investigated the synthesis of tetrahydrofuran via the dehydration of 1,4-butanediol in high-temperature liquid water without an added catalyst.[2][3]

Experimental Protocol:

  • Reaction Conditions: The reaction was conducted in high-temperature liquid water at temperatures ranging from 200 to 350 °C.[2][3]

  • Catalyst: No external catalyst was added.

  • pH Influence: The effect of pH was investigated by adding HCl (acid) and NaOH (base).[2][3] The addition of CO2 was also studied to observe the effect of increased acidity due to carbonic acid formation.[2][3]

Quantitative Data Summary:

Temperature (°C)Equilibrium Yield of THF (%)
20084
35094

Table 1: Equilibrium yield of tetrahydrofuran from 1,4-butanediol dehydration.[2][3]

Key Findings:

  • The reaction is reversible.[2][3]

  • The reaction rate is surprisingly insensitive to pH changes near neutral conditions.[2][3]

  • At high and low pH, the dehydration rate increases with increasing acidity.[2][3]

  • These observations are consistent with a mechanism where water itself acts as a proton donor, in addition to H+.[2][3] The expected rate increase from a purely acid-catalyzed mechanism was significantly higher than what was observed experimentally.[2][3]

Proposed Reaction Mechanism Workflow:

G 1,4-Butanediol Dehydration Workflow 1,4-Butanediol 1,4-Butanediol Protonation Protonation 1,4-Butanediol->Protonation + H+ (from H2O or acid) Water Elimination Water Elimination Protonation->Water Elimination Cyclization Cyclization Water Elimination->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Tetrahydrofuran Tetrahydrofuran Deprotonation->Tetrahydrofuran

Caption: Proposed Mechanism for 1,4-Butanediol Dehydration.

Ring-Opening of Tetrahydrofuran by Frustrated Lewis Pairs (FLPs)

Theoretical studies have explored the ring-opening reaction of tetrahydrofuran by intramolecular frustrated Lewis pairs (FLPs) based on Group 13/Phosphorus and Aluminum/Group 15 elements.[4][5] While not a synthesis of THF-diols, this provides a valuable comparison of computational approaches to THF reactivity.

Computational Methodology:

  • Density Functional Theory (DFT): The studies utilized DFT calculations, specifically the B3LYP-D3(BJ)/def2-TZVP level of theory, to investigate the reaction profiles.[4][5]

  • Analysis Methods:

    • Energy Decomposition Analysis (EDA): To understand the nature of the bonding interactions.[5]

    • Natural Orbitals for Chemical Valence (NOCV): To describe the bonding situations.[5]

    • Activation Strain Model: To identify the key factors determining the activation energy.[5]

Quantitative Data Summary:

Reactant FLPPrecursor Complex (PC) Free Energy (kcal/mol)
G13/P-Rea-5.3 to -20.3
Al/G15-Rea-20.3 to -28.7

Table 2: Calculated relative free energies of precursor complexes in the ring-opening of THF by FLPs.[4]

Key Findings:

  • The distance between the Lewis acid and Lewis base centers in the FLP is a critical factor influencing the reaction barrier.[4][5]

  • The bonding interaction is dominated by a donor-acceptor mechanism.[5]

  • The deformation energy of the THF molecule is a key factor in determining the activation energy of the ring-opening reaction.[5]

Logical Relationship Diagram:

G Factors in THF Ring-Opening by FLPs LA-LB Distance LA-LB Distance Orbital Overlap Orbital Overlap LA-LB Distance->Orbital Overlap inversely proportional Activation Barrier Activation Barrier Orbital Overlap->Activation Barrier inversely proportional THF Deformation Energy THF Deformation Energy THF Deformation Energy->Activation Barrier directly proportional

Caption: Key Factors in FLP-mediated THF Ring-Opening.

Comparison and Outlook

The computational analysis of the Os(VI)-catalyzed oxidative cyclization provides a detailed, step-by-step mechanistic picture that is challenging to obtain through experimental means alone. It highlights the crucial roles of the co-oxidant and acid in the catalytic cycle. In contrast, the experimental study on 1,4-butanediol dehydration reveals an unexpected pH insensitivity, suggesting a more complex role for the solvent than previously assumed and providing a clear case where experimental data challenges and refines proposed mechanisms. The theoretical work on THF ring-opening, while a different reaction, showcases the power of advanced computational techniques like EDA and the Activation Strain Model to provide deep insights into the fundamental factors controlling reactivity.

For researchers and drug development professionals, this comparison underscores the synergistic value of combining computational and experimental approaches. Computational studies can elucidate complex catalytic cycles and transition states, while experimental investigations provide essential kinetic and thermodynamic data to validate and refine theoretical models. Future work could involve applying the advanced computational methods used in the FLP study to the synthesis of THF-diols to gain a more profound understanding of the electronic and steric factors governing these important reactions.

References

A Practical Guide to Confirming the Structure of Tetrahydrofuran-3,4-diol Derivatives using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Tetrahydrofuran-3,4-diol and its derivatives represent a significant class of heterocyclic compounds, often serving as chiral building blocks in the synthesis of pharmaceuticals and biologically active molecules. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate and confirm the structure of these derivatives.

Data Presentation: Spectroscopic Comparison

The definitive assignment of stereochemistry and substitution patterns in this compound derivatives relies on the careful analysis of NMR and MS data. Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts and key mass spectral fragmentation patterns.

Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound Derivatives

CompoundH-2H-3H-4H-5OHSubstituent Protons
cis-Tetrahydrofuran-3,4-diol~3.8-4.0 (m)~4.2-4.3 (m)~4.2-4.3 (m)~3.8-4.0 (m)Broad s-
trans-Tetrahydrofuran-3,4-diol~3.7-3.9 (m)~4.0-4.1 (m)~4.0-4.1 (m)~3.7-3.9 (m)Broad s-
2-Methyl-tetrahydrofuran-3,4-diol (mixture of isomers)~3.9-4.1 (m)~4.0-4.2 (m)~3.8-4.0 (m)~3.5-3.7 (m)Broad s~1.2 (d)
2-Phenyl-tetrahydrofuran-3,4-diol (mixture of isomers)~5.0-5.2 (d)~4.3-4.5 (m)~4.1-4.3 (m)~3.8-4.0 (m)Broad s~7.2-7.4 (m)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Multiplicity is denoted as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound Derivatives

CompoundC-2C-3C-4C-5Substituent Carbons
cis-Tetrahydrofuran-3,4-diol~70-72~74-76~74-76~70-72-
trans-Tetrahydrofuran-3,4-diol~71-73~76-78~76-78~71-73-
2-Methyl-tetrahydrofuran-3,4-diol (mixture of isomers)~77-80~75-78~73-76~68-71~20-22
2-Phenyl-tetrahydrofuran-3,4-diol (mixture of isomers)~82-85~76-79~74-77~70-73~125-140

Table 3: Key Mass Spectrometry (EI-MS) Fragmentation of this compound

Fragment (m/z)Proposed Structure/Loss
104Molecular Ion [M]⁺
86[M - H₂O]⁺
73[M - CH₂OH]⁺
58[C₃H₆O]⁺
43[C₂H₃O]⁺

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as hydroxyl proton signals may be broadened or exchanged in protic solvents.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~4 seconds

    • Spectral width: 10-12 ppm

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay (d1): 2 seconds

    • Spectral width: 200-220 ppm

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. This is crucial for identifying adjacent protons on the tetrahydrofuran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This allows for unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electron Ionization (EI-MS), dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • For Electrospray Ionization (ESI-MS), prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

2. EI-MS Analysis:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Typical EI parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 30-300

3. ESI-MS Analysis:

  • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

  • Typical ESI parameters (positive ion mode):

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂) flow: 5-10 L/min

    • Drying gas (N₂) temperature: 250-350 °C

4. High-Resolution Mass Spectrometry (HRMS):

  • Perform HRMS analysis (e.g., using a TOF or Orbitrap analyzer) to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula.

Mandatory Visualization

The following diagrams illustrate the logical workflow for structure confirmation and a plausible mass spectral fragmentation pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI-MS, ESI-MS, HRMS) Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

ms_fragmentation M [C₄H₈O₃]⁺ m/z = 104 F1 [C₄H₆O₂]⁺ m/z = 86 M->F1 - H₂O F2 [C₃H₅O₂]⁺ m/z = 73 M->F2 - CH₂OH F3 [C₃H₆O]⁺ m/z = 58 F1->F3 - CO F4 [C₂H₃O]⁺ m/z = 43 F2->F4 - CH₂O

Caption: Plausible EI-MS fragmentation pathway for the parent this compound.

Comparison with Other Alternatives

While NMR and MS are the primary tools for structural elucidation, other analytical techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the hydroxyl groups (typically around 3300-3500 cm⁻¹) and the C-O stretch of the ether linkage (around 1050-1150 cm⁻¹). It provides a quick confirmation of the presence of these functionalities but offers limited information on the overall structure and stereochemistry.

  • X-ray Crystallography: Provides the absolute and unambiguous three-dimensional structure of a molecule. However, it requires a single crystal of suitable quality, which can be challenging to obtain. It is often considered the "gold standard" for structural confirmation when applicable.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): Primarily separation techniques, but when coupled with MS (GC-MS, LC-MS), they become powerful analytical tools. Retention times can provide information about the polarity and volatility of different isomers.

A Comparative Guide to Assessing the Purity of Synthetic Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a critical parameter in drug development and chemical research, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Tetrahydrofuran-3,4-diol, a versatile building block, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic this compound, complete with experimental protocols and data to aid in method selection and implementation.

Understanding the Impurity Profile

The purity assessment of a synthetic compound begins with understanding its potential impurities. For this compound, the impurity profile is largely dictated by its synthetic route. A common method for its synthesis involves the dihydroxylation of 2,5-dihydrofuran. This process can introduce several types of impurities:

  • Unreacted Starting Materials: Residual 2,5-dihydrofuran.

  • Isomeric Byproducts: The formation of both cis and trans diastereomers of this compound is possible, and their ratio is a key purity indicator.

  • Over-oxidation Products: Further oxidation of the diol can lead to the formation of lactones or other carbonyl-containing compounds.

  • Reagent- and Solvent-Related Impurities: Traces of the oxidizing agent (e.g., osmium or manganese compounds if used in dihydroxylation) and residual solvents.

A logical first step in purity assessment is to follow a structured workflow.

G General Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination Sample Synthetic this compound Sample Dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile, Water) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC GC Gas Chromatography (GC) Dissolution->GC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR Peak_Integration Peak Integration and Area % Calculation HPLC->Peak_Integration GC->Peak_Integration Impurity_Identification Impurity Identification (e.g., via MS or NMR) NMR->Impurity_Identification Purity_Calculation Final Purity Calculation Peak_Integration->Purity_Calculation Impurity_Identification->Purity_Calculation

Caption: General workflow for assessing the purity of a synthetic compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. Here, we compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleDetectsQuantifiableDestructiveThroughput
HPLC Separation based on polarityNon-volatile and thermally stable impuritiesYesYesHigh
GC Separation based on boiling point and polarityVolatile and thermally stable impuritiesYesYesHigh
NMR Nuclear spin properties in a magnetic fieldAll proton-containing structuresYes (with internal standard)NoLow to Medium

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. It offers excellent resolution for separating the main component from its impurities.

Alternative HPLC Methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analytes that are poorly retained in reversed-phase chromatography, HILIC can be a valuable alternative. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pair Chromatography: If any acidic or basic impurities are expected, ion-pair chromatography can be employed to improve their retention and separation.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • 0-15 min: 5% to 50% B

    • 15-20 min: 50% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm (if impurities have a chromophore) or RI detector for universal detection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the hydroxyl groups in this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.

Alternative GC Approaches:

  • Direct Injection: For a rapid screening, direct injection without derivatization can be attempted on a polar column. However, peak tailing may be an issue.

Experimental Protocol: GC with Silylation Derivatization
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Derivatization Protocol:

    • To approximately 1 mg of the this compound sample in a vial, add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique that provides structural information and can be used for quantitative purity determination with the use of an internal standard. It is particularly useful for identifying and quantifying isomeric impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent with low residual water, such as DMSO-d₆ or D₂O.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Decision-Making for Method Selection

The selection of the most appropriate analytical method depends on the specific goals of the purity assessment. The following flowchart can guide this decision-making process.

G Decision Flowchart for Method Selection Start Start: Assess Purity of This compound Question1 Need to identify and quantify unknown impurities? Start->Question1 Question3 Need to determine diastereomeric ratio? Start->Question3 Question2 Are impurities volatile and thermally stable? Question1->Question2 No Method_NMR Use NMR Spectroscopy (¹H and ¹³C) Question1->Method_NMR Yes Method_GC_MS Use GC-MS (with derivatization) Question2->Method_GC_MS Yes Method_HPLC_MS Use HPLC-MS Question2->Method_HPLC_MS No Question4 High throughput screening for known impurities? Question3->Question4 No Method_Chiral_HPLC_GC Use Chiral HPLC or Chiral GC Question3->Method_Chiral_HPLC_GC Yes Method_HPLC_UV_RI Use HPLC with UV/RI detection Question4->Method_HPLC_UV_RI Yes

Caption: Decision flowchart for selecting an analytical method.

Conclusion

The purity assessment of synthetic this compound requires a multi-faceted approach. HPLC is a robust and versatile technique for routine purity checks and the quantification of non-volatile impurities. GC, particularly with derivatization, is effective for analyzing volatile impurities and can be coupled with mass spectrometry for identification. NMR spectroscopy stands out for its ability to provide detailed structural information, making it invaluable for identifying unknown impurities and determining diastereomeric ratios. For comprehensive characterization, a combination of these techniques is often the most effective strategy. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate methods for ensuring the quality and consistency of their synthetic this compound.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological properties of Tetrahydrofuran-3,4-diol have not been thoroughly investigated.[1] This guide is based on available safety data and general laboratory safety principles. A conservative approach to handling is strongly recommended.

Personal Protective Equipment (PPE)

Due to the limited specific data available for this compound, the selection of Personal Protective Equipment (PPE) should be based on a thorough risk assessment and the general guidance provided in the available Safety Data Sheet (SDS). The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[1] A face shield (minimum 8-inch) should be worn where splashing is possible.[2]
Skin Protection Chemical-resistant, impervious gloves.[3] A lab coat, long pants, and closed-toe shoes are mandatory.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Note on Glove Selection: Specific glove breakthrough time data for this compound is not available. It is crucial to consult with your preferred glove manufacturer to ensure the gloves you plan on using are compatible with this chemical.[2] Always inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Keep the container tightly closed.[1]

2. Handling and Use:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Use the smallest practical quantities for the experiment being performed.

  • Wash hands thoroughly after handling and before breaks.[1]

3. Spill Management:

  • Small Spills (<1 L): If you have the appropriate training and PPE, confine the spill using absorbent material. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Large Spills (>1 L): Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.

  • The waste container must be properly labeled.

  • Do not let the product enter drains.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Exposure Response Workflow

In the event of an accidental exposure, immediate and appropriate action is critical. The following diagram outlines the initial response steps.

ExposureResponse cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with soap and plenty of water for at least 15 minutes. SkinContact->WashSkin RinseEyes Rinse with plenty of water for at least 15 minutes. EyeContact->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical BringSDS Bring Safety Data Sheet to the physician. SeekMedical->BringSDS

Caption: Workflow for immediate response to an exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.